ICT10336
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H40N10O7S |
|---|---|
Peso molecular |
708.8 g/mol |
Nombre IUPAC |
(3-methyl-2-nitroimidazol-4-yl)methyl N-[(2S)-4-methyl-1-[[methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfanylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H40N10O7S/c1-19(2)14-24(36-31(44)49-18-21-16-35-30(40(21)4)42(45)46)29(43)39-50(5,47)32(8-9-32)25-15-26(41-12-13-48-17-20(41)3)38-28(37-25)23-7-11-34-27-22(23)6-10-33-27/h6-7,10-11,15-16,19-20,24H,8-9,12-14,17-18H2,1-5H3,(H,33,34)(H,36,44)/t20-,24+,50?/m1/s1 |
Clave InChI |
ICQQVDQKEMQSJN-LEYGJJLKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
what is the mechanism of action of ICT10336
An In-depth Technical Guide on the Core Mechanism of Action of ICT10336
Introduction
This compound is a novel, hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738.[1][2][3][4] Designed for targeted cancer therapy, this compound leverages the unique tumor microenvironment, specifically the low oxygen conditions known as hypoxia, to selectively release its active cytotoxic agent.[1][2][3][4] This targeted delivery strategy aims to enhance the therapeutic index by maximizing the anti-cancer effect within the tumor while minimizing toxicity to normal, well-oxygenated tissues.[2][3][4]
Core Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with its selective activation in hypoxic environments and culminates in the inhibition of the ATR signaling pathway, leading to cancer cell death.
Hypoxia-Selective Activation
This compound is activated through a bioreductive process that is initiated under hypoxic conditions.[2][5] This process is primarily mediated by the enzyme Cytochrome P450 oxidoreductase (CYPOR).[2][5] In the low oxygen environment of solid tumors, CYPOR reduces the nitroaromatic group within the this compound structure. This initial reduction is a key step that is largely absent in normoxic (normal oxygen) conditions. Following the initial reduction by CYPOR, the intermediate metabolite is further processed by aminopeptidase (B13392206) CD13, which is often highly expressed in tumors, to release the active drug, AZD6738.[2]
Inhibition of the ATR Signaling Pathway
Once released, AZD6738 acts as a potent inhibitor of the ATR kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling pathways that senses and responds to DNA damage. ATR is particularly important for responding to single-strand DNA breaks and replication stress, common features of cancer cells.
Upon activation, ATR phosphorylates a number of downstream targets, including the checkpoint kinase 1 (Chk1), initiating a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, AZD6738 prevents this phosphorylation and subsequent signaling.[1][2] This abrogation of the DDR pathway in cancer cells, which often have other defects in their DNA repair mechanisms, leads to the accumulation of DNA damage, genomic instability, and ultimately, apoptosis (programmed cell death).
Abrogation of HIF1α-Mediated Hypoxia Adaptation
The inhibition of ATR by the released AZD6738 also disrupts the adaptation of cancer cells to the hypoxic environment.[1][2] This adaptation is largely mediated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α). By inhibiting the ATR pathway, which is involved in the stabilization of HIF1α, AZD6738 effectively blocks the downstream effects of HIF1α, which include the promotion of angiogenesis, metabolic reprogramming, and cell survival.[1][2] This dual action of inducing DNA damage and preventing hypoxia adaptation makes this compound a promising anti-cancer agent.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound and its active metabolite, AZD6738.
Table 1: In Vitro Cytotoxicity of this compound and AZD6738 in Triple-Negative Breast Cancer (TNBC) Cells under Normoxic and Hypoxic Conditions
| Cell Line | Compound | Condition | IC50 (µM) |
| MDA-MB-231 | AZD6738 | Normoxia | >10 |
| Hypoxia | 0.45 | ||
| This compound | Normoxia | >10 | |
| Hypoxia | 1.8 | ||
| MDA-MB-468 | AZD6738 | Normoxia | >10 |
| Hypoxia | 0.2 | ||
| This compound | Normoxia | >10 | |
| Hypoxia | 0.9 |
Data extracted from studies on the hypoxia-selective activity of this compound in TNBC cell lines.
Table 2: Physicochemical Properties of this compound and AZD6738
| Compound | cLogP |
| This compound | 2.47 |
| AZD6738 | 0.59 |
The higher cLogP of this compound suggests superior multicellular penetration ability compared to AZD6738.[2]
Experimental Protocols
The following are descriptions of key experimental protocols used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
To determine the cytotoxicity of this compound and AZD6738, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or AZD6738 under either normoxic (21% O₂) or hypoxic (0.1% O₂) conditions for a specified period (e.g., 24 hours).
-
Regrowth: After treatment, the drug-containing medium is replaced with fresh medium, and the cells are allowed to regrow under normoxic conditions for a further period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values are determined.
Western Blotting for ATR Pathway Proteins
Western blotting is used to assess the effect of this compound and AZD6738 on the ATR signaling pathway.
-
Cell Lysis: Cells are treated with the compounds as described above and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ATR and its downstream targets (e.g., p-ATR, p-Chk1).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the levels of protein phosphorylation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Prodrug Conversion
LC-MS is employed to monitor the conversion of this compound to AZD6738.
-
In Vitro Reaction: this compound is incubated with human NADPH-CYP reductase under normoxic and hypoxic conditions.
-
Sample Collection: Aliquots are taken at different time points.
-
LC-MS Analysis: The samples are analyzed by LC-MS to separate and quantify the amounts of this compound and the released AZD6738. This confirms the hypoxia-dependent metabolism of the prodrug.[5]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing Hypoxia-Dependent Cytotoxicity
Caption: Workflow for cytotoxicity assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
ICT10336: A Hypoxia-Responsive Prodrug for Targeted Cancer Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ICT10336, a novel hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738. Tumoral hypoxia is a critical factor in cancer progression and resistance to therapy. This compound is specifically designed to exploit the hypoxic tumor microenvironment for targeted drug delivery. Under low-oxygen conditions, this compound undergoes enzymatic activation, releasing its potent cytotoxic payload, AZD6738, to selectively eliminate cancer cells while minimizing toxicity to healthy, well-oxygenated tissues. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction to Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often outgrow their blood supply, leading to regions of low oxygen concentration, or hypoxia.[1] Hypoxia is a hallmark of the tumor microenvironment and is associated with aggressive tumor phenotypes, metastasis, and resistance to conventional cancer therapies such as radiation and chemotherapy.[1] Hypoxia-activated prodrugs (HAPs) are a class of therapeutics designed to specifically target these hypoxic regions.[2] HAPs are inactive compounds that are selectively converted to their active, cytotoxic form by enzymes that are overexpressed or highly active in hypoxic conditions.[2] This targeted activation strategy aims to increase the therapeutic index of anticancer agents by concentrating their cytotoxic effects within the tumor while sparing normal, well-oxygenated tissues.[2]
This compound: A Novel Hypoxia-Responsive Prodrug
This compound is a recently developed HAP that carries the potent ATR inhibitor, AZD6738, as its cytotoxic payload.[3][4][5][6][7][8][9][10] The parent drug, AZD6738 (also known as Ceralasertib), is a selective inhibitor of the ATR kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4][11][12] By inhibiting ATR, AZD6738 disrupts cell cycle checkpoints and DNA repair, leading to synthetic lethality in cancer cells with underlying DNA repair defects or high levels of replication stress, which are common in many tumor types.[11][12] However, the systemic administration of potent DDR inhibitors like AZD6738 can lead to on-target toxicities in healthy tissues.[4][5][8][10] this compound was designed to overcome this limitation by restricting the release of AZD6738 to the hypoxic tumor microenvironment.[3][4][5][8][10]
Chemical Structure
The chemical structures of this compound and its active metabolite, AZD6738, are crucial to understanding its mechanism of action.
-
This compound: The prodrug incorporates a hypoxia-sensitive nitroaromatic trigger moiety linked to the AZD6738 payload.
-
AZD6738: A potent and selective ATR kinase inhibitor.[1][2][11]
Mechanism of Action: Hypoxia-Selective Activation
The selective cytotoxicity of this compound is driven by a two-step enzymatic activation process that occurs preferentially under hypoxic conditions.[3]
Step 1: Reductive Activation by CYPOR
Under low oxygen conditions, the nitroaromatic trigger of this compound is reduced by NADPH-cytochrome P450 oxidoreductase (CYPOR), an enzyme often upregulated in hypoxic cancer cells.[3] This initial reduction is a key hypoxia-selective step.
Step 2: Cleavage by CD13
The reduction of the nitroaromatic group leads to an intermediate metabolite that is then cleaved by the cell surface aminopeptidase (B13392206) CD13 (also known as Aminopeptidase N).[3] This cleavage releases the active drug, AZD6738.[3] The expression of CD13 is also frequently elevated in various cancers.[13][14][15]
This dual-enzyme-mediated activation ensures that the release of the potent ATR inhibitor AZD6738 is concentrated in the hypoxic regions of the tumor, thereby enhancing its anti-cancer efficacy while minimizing systemic toxicity.[3]
Signaling Pathway of this compound Activation and Downstream Effects
The following diagram illustrates the activation of this compound and the subsequent inhibition of the ATR signaling pathway by the released AZD6738.
Caption: Activation of this compound and downstream ATR inhibition.
Quantitative Data
The efficacy of this compound has been evaluated in preclinical studies, demonstrating its hypoxia-selective cytotoxicity and potent anti-cancer activity.
In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) of this compound was determined in triple-negative breast cancer (TNBC) cell lines under both normoxic (21% O2) and hypoxic (0.1% O2) conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as the ratio of the IC50 in normoxia to the IC50 in hypoxia, with a higher HCR indicating greater hypoxia selectivity.
| Cell Line | Condition | IC50 (µM)[7] | HCR[7] |
| MDA-MB-231 | Normoxia | >10 | >4.0 |
| Hypoxia | 2.5 ± 0.3 | ||
| MDA-MB-468 | Normoxia | >10 | ≈10 |
| Hypoxia | 1.0 ± 0.2 | ||
| Hs578T | Normoxia | >10 | >5.0 |
| Hypoxia | 2.0 ± 0.4 |
Activity of the Parent Drug, AZD6738
The efficacy of the active payload, AZD6738, is critical to the therapeutic potential of this compound.
| Target | Assay Type | IC50[1][2][3][4][11] |
| ATR Kinase | In vitro enzyme assay | 1 nM |
| p-CHK1 (Ser345) | Cellular assay | 74 nM |
Metabolic Stability of this compound
The stability of this compound in normal tissues is essential to prevent premature activation and off-target toxicity.
| Tissue Homogenate/Plasma | Incubation Time | Remaining this compound[10] | Free AZD6738 Release[10] |
| Mouse Liver | 2 hours | ≥ 92% | ≤ 5% |
| Mouse Kidney | 2 hours | ≥ 92% | ≤ 5% |
| Mouse Plasma | 2 hours | ≥ 92% | ≤ 5% |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18]
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or AZD6738. For hypoxia experiments, place the plates in a hypoxic chamber (0.1% O2) immediately after adding the drug. A set of untreated cells serves as a control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values using appropriate software.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the expression levels of specific proteins, such as CYPOR and CD13.[2][12][19][20]
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (typically 20-30 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-CYPOR, anti-CD13, anti-β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Prodrug Metabolism Analysis (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used to quantify the conversion of this compound to its metabolites, including AZD6738.[21][22][23][24][25]
Protocol:
-
Sample Preparation: Incubate this compound with cell lysates, tissue homogenates, or plasma under normoxic or hypoxic conditions. At various time points, quench the reaction (e.g., with acetonitrile) and centrifuge to precipitate proteins.
-
Chromatographic Separation: Inject the supernatant onto a liquid chromatography system equipped with a suitable column (e.g., C18) to separate this compound and its metabolites.
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent prodrug and its metabolites based on their unique mass-to-charge ratios.
-
Data Analysis: Generate standard curves for this compound and AZD6738 to accurately quantify their concentrations in the samples.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for evaluating this compound.
Caption: High-level experimental workflow for this compound evaluation.
Logical Relationships in this compound Design and Function
The design and therapeutic rationale of this compound are based on a series of logical relationships between the tumor microenvironment, the prodrug's properties, and its mechanism of action.
Caption: Logical framework for the therapeutic strategy of this compound.
Conclusion and Future Directions
This compound represents a promising strategy for the targeted delivery of a potent ATR inhibitor to hypoxic tumors. The preclinical data demonstrate its hypoxia-selective activation and significant anti-cancer efficacy in relevant cancer models. By restricting the release of AZD6738 to the tumor microenvironment, this compound has the potential to improve the therapeutic window of ATR inhibition, a highly promising approach in oncology.
Future research should focus on in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in various tumor models. Further investigation into the expression profiles of CYPOR and CD13 in different cancer types could help identify patient populations most likely to benefit from this therapy. The continued development of this compound and other HAPs holds great promise for advancing the field of precision oncology.
References
- 1. AZD6738 [openinnovation.astrazeneca.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The Application of ATR Kinase Inhibitor AZD6738 in Combination with Radiotherapy for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay [bio-protocol.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 13. scielo.br [scielo.br]
- 14. Aminopeptidase N (CD13): Bridging physiology, pathology and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. cusabio.com [cusabio.com]
- 21. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioagilytix.com [bioagilytix.com]
- 24. [PDF] Rapid LC–MS assay for targeted metabolite quantification by serial injection into isocratic gradients | Semantic Scholar [semanticscholar.org]
- 25. m.youtube.com [m.youtube.com]
The Role of ICT10336 in DNA Damage Repair: A Hypoxia-Activated Prodrug Strategy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ICT10336 is a novel, hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738.[1][2][3][4][5] This targeted delivery system is designed to selectively release its potent cytotoxic payload within the hypoxic microenvironment of solid tumors, thereby enhancing the therapeutic index and mitigating off-target toxicities associated with systemic ATR inhibition.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, its role in the DNA damage response (DDR), and detailed experimental protocols for its evaluation.
Introduction: Targeting Hypoxia and DNA Damage Repair
Solid tumors often exhibit regions of hypoxia (low oxygen), a condition that is associated with aggressive tumor phenotypes, resistance to conventional therapies, and poor patient prognosis.[6][7] Hypoxic cancer cells adapt their metabolism and activate specific survival pathways, including the DNA damage response, to endure these harsh conditions.[3][6] ATR kinase is a critical regulator of the DDR, playing a pivotal role in stabilizing replication forks and initiating cell cycle arrest in response to DNA damage and replication stress.[8][9] Consequently, ATR inhibitors have emerged as a promising class of anticancer agents.[2][8] However, their systemic administration can lead to dose-limiting toxicities in normal tissues.[2][3]
This compound represents an innovative approach to overcome this limitation. As a prodrug, it remains relatively inert in well-oxygenated, healthy tissues.[2][3] Upon reaching the hypoxic zones of a tumor, it undergoes enzymatic activation, releasing the active ATR inhibitor AZD6738 to selectively induce DNA damage and cell death in cancer cells.[1][2][3][4][5]
Mechanism of Action and Signaling Pathway
The mechanism of this compound activation and its subsequent impact on the DNA damage repair pathway is a multi-step process initiated by the hypoxic environment.
Hypoxia-Specific Activation of this compound
This compound is designed with a nitroaromatic group that is susceptible to reduction under hypoxic conditions.[3][4] This bioreduction is primarily mediated by NADPH-cytochrome P450 oxidoreductase (CYPOR), an enzyme often overexpressed in tumor cells.[3][4] Following this initial reduction, the intermediate is further metabolized by aminopeptidase (B13392206) CD13 to release the active drug, AZD6738.[3]
Figure 1: Hypoxia-dependent activation of this compound.
Inhibition of the ATR Signaling Pathway
Once released, AZD6738 potently inhibits ATR kinase activity.[1][2][3] This disruption of the ATR signaling cascade has profound effects on hypoxic cancer cells. Specifically, the inhibition of ATR prevents the phosphorylation of its downstream targets, including Chk1 and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.[3] The abrogation of ATR signaling also interferes with the hypoxia-inducible factor 1-alpha (HIF-1α) mediated adaptation of cancer cells to the hypoxic environment.[1][2]
Figure 2: Inhibition of the ATR signaling pathway by AZD6738.
Quantitative Data Summary
The selective cytotoxicity of this compound in hypoxic conditions has been demonstrated in various cancer cell lines. The following tables summarize the key quantitative findings.
| Cell Line | Condition | IC50 of this compound (µM) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |
| MDA-MB-231 | Normoxia | >10 | >4.0 | [3] |
| Hypoxia | 2.73 ± 0.38 | [3] | ||
| MDA-MB-468 | Normoxia | 8.31 ± 0.46 | 10.3 | [3] |
| Hypoxia | 0.81 ± 0.07 | [3] | ||
| HS-578T | Normoxia | >10 | – | [3] |
| Hypoxia | >10 | [3] |
Table 1: Hypoxia-dependent cytotoxicity of this compound in triple-negative breast cancer (TNBC) cells.
| Cell Line | IC50 of this compound (µM) | IC50 of AZD6738 (µM) | Safety Index (this compound vs. AZD6738) | Reference |
| MRC-5 | >10 | ~1.4 | >7 | [3] |
| HEK-293T | >10 | ~0.8 | >12 | [3] |
Table 2: Comparative cytotoxicity of this compound and AZD6738 in normal human cell lines under normoxic conditions.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxicity of this compound and AZD6738 under normoxic and hypoxic conditions.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to a range of concentrations of this compound or AZD6738.
-
Incubate plates under either normoxic (21% O₂) or hypoxic (0.1% O₂) conditions for 24 hours.
-
Replace the drug-containing medium with fresh, drug-free medium and allow cells to recover under normoxic conditions for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with dimethyl sulfoxide (B87167) (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
-
Western Blot Analysis
-
Objective: To assess the expression and phosphorylation status of key proteins in the DNA damage response and hypoxia pathways.
-
Procedure:
-
Treat cells with this compound or AZD6738 under normoxic or hypoxic conditions for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR (T1989), cleaved PARP, γH2AX, CYPOR, CD13, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control.
-
Clonogenic Assay
-
Objective: To evaluate the long-term survival and proliferative capacity of cells after treatment with this compound.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with this compound for 24 hours under normoxic or hypoxic conditions.
-
Replace the drug-containing medium with fresh, drug-free medium and incubate under normoxic conditions for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) and calculate the surviving fraction relative to the untreated control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound and AZD6738 on cell cycle distribution.
-
Procedure:
-
Treat cells with the compounds for the specified duration.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle using appropriate software.
-
LC-MS Analysis of this compound Metabolism
-
Objective: To quantify the conversion of this compound to its active metabolites (Leu-AZD6738 and free AZD6738).
-
Procedure:
-
Incubate this compound with cell lysates or recombinant enzymes (e.g., CYPOR) under normoxic and hypoxic conditions.
-
At various time points, quench the reaction and extract the metabolites.
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Identify and quantify this compound and its metabolites based on their retention times and mass-to-charge ratios, using authentic standards for calibration.
-
Figure 3: Experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising strategy for the targeted delivery of an ATR inhibitor to hypoxic tumors. By exploiting the unique tumor microenvironment, this compound selectively induces DNA damage and cell death in cancer cells while sparing normal tissues, potentially leading to an improved therapeutic window. The preclinical data strongly support its further development, particularly in combination with other DNA-damaging agents such as chemotherapy and radiotherapy, in hypoxic solid tumors like triple-negative breast cancer, pancreatic cancer, and glioblastoma.[3] Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate this innovative therapeutic approach into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. mdpi.com [mdpi.com]
The Nexus of Hypoxia-Activated Prodrugs and ATR Inhibition: A Technical Guide to ICT10336 and its Active Metabolite, AZD6738
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of ICT10336, a hypoxia-activated prodrug, and its potent relationship with the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 (also known as Ceralasertib). The strategic design of this compound leverages the hypoxic tumor microenvironment to selectively deliver the cytotoxic effects of AZD6738, a critical agent in the DNA Damage Response (DDR) network. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for preclinical evaluation, and visualizes the intricate signaling pathways and experimental workflows.
Core Concepts: A Targeted Approach to Cancer Therapy
This compound is a bioreductive prodrug designed for targeted cancer therapy. It remains largely inactive in well-oxygenated (normoxic) tissues, thus minimizing systemic toxicity. However, within the hypoxic cores of solid tumors, specific cellular enzymes metabolize this compound, releasing its active form, AZD6738.[1][2][3][4] This targeted activation is a promising strategy to enhance the therapeutic index of potent anticancer agents like ATR inhibitors.
AZD6738 is a highly selective and orally bioavailable inhibitor of the ATR kinase.[5][6][7] ATR is a master regulator of the cellular response to DNA replication stress, a hallmark of many cancer cells. By inhibiting ATR, AZD6738 disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately, synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with ATM mutations.[6][8]
Quantitative Data Summary
The following tables summarize key quantitative data for AZD6738, illustrating its potency and cellular effects.
Table 1: In Vitro Inhibitory Activity of AZD6738
| Assay Type | Target | IC50 (µM) | Cell Line(s) | Reference |
| Enzyme Assay | ATR Kinase | 0.001 | - | [5] |
| Cellular Assay (pCHK1 S345) | ATR Kinase | 0.074 | Various | [5] |
| Cell Proliferation Assay | Various | 0.52 - 5.32 | LoVo, NCI-H1373, and others | [9] |
Table 2: Monotherapy IC50 Values of AZD6738 in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | Wild-type | 0.52 | [9] |
| A549 | Lung Cancer | Wild-type | Not specified, but sensitive | [9] |
| Cal27 | Head and Neck Cancer | Mutant | Not specified, but sensitive | [9] |
| FaDu | Head and Neck Cancer | Mutant | Not specified, but sensitive | [9] |
| HCT116 | Colorectal Cancer | Wild-type & Null | Not specified, but sensitive | [9] |
| NCI-H1373 | Lung Cancer | Not specified | 5.32 | [9] |
Table 3: Differential IC50 of this compound in Hypoxic vs. Normoxic Conditions
| Cell Line | Condition | IC50 (µM) | Reference |
| TNBC Cells | Hypoxic | Significantly lower than normoxic normal cells | [3] |
| Normal Human Cells | Normoxic | Significantly higher than hypoxic TNBC cells | [3] |
Signaling Pathways and Mechanisms of Action
The ATR Signaling Pathway and Inhibition by AZD6738
ATR is a crucial kinase in the DNA Damage Response (DDR), primarily activated by single-stranded DNA (ssDNA) gaps that arise during replication stress. Upon activation, ATR phosphorylates a cascade of downstream targets, most notably Chk1, to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair. AZD6738, by competitively inhibiting the ATP-binding pocket of ATR, blocks this signaling cascade, leading to unresolved DNA damage and cell death, particularly in cancer cells with high replicative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Gene Expression Profiling of the Hypoxia Signaling Pathway in Hypoxia-Inducible Factor 1α Null Mouse Embryonic Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Hypoxia Inducible Factor Pathway and Physiological Adaptation: A Cell Survival Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of ICT10336: A Hypoxia-Activated Prodrug of an ATR Inhibitor
This technical guide provides an in-depth overview of the preliminary in vitro studies conducted on ICT10336, a novel hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical evaluation of this targeted cancer therapeutic.
Core Concept: Hypoxia-Activated Drug Delivery
This compound is engineered to selectively release its active payload, the potent ATR inhibitor AZD6738, within the hypoxic microenvironment characteristic of many solid tumors.[1][2] This targeted approach aims to enhance the therapeutic index by maximizing anti-cancer efficacy in tumor tissues while minimizing toxicity in well-oxygenated normal tissues.[2]
The activation mechanism is a two-step process initiated by the low-oxygen conditions found in tumors. Under hypoxia, this compound is first reduced by Cytochrome P450 Reductase (CYPOR). Subsequently, the intermediate metabolite is cleaved by aminopeptidases, such as CD13, to release the active drug, AZD6738.
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated across a panel of triple-negative breast cancer (TNBC) cell lines under both normoxic (21% O₂) and hypoxic (0.1% O₂) conditions. The half-maximal inhibitory concentration (IC₅₀) values were determined using a standard MTT cell viability assay following a 24-hour drug exposure and a 72-hour regrowth period in drug-free media.[3]
| Cell Line | Condition | This compound IC₅₀ (µM) |
| MDA-MB-231 | Normoxia | > 100 |
| Hypoxia | ~10 | |
| MDA-MB-468 | Normoxia | > 100 |
| Hypoxia | ~5 | |
| BT-549 | Normoxia | > 100 |
| Hypoxia | ~25 | |
| Hs 578T | Normoxia | > 100 |
| Hypoxia | ~50 |
Note: The IC₅₀ values presented for hypoxic conditions are estimated from graphical representations in the primary literature and should be considered approximate.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and AZD6738 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Hypoxia chamber (0.1% O₂)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the control compound, AZD6738, in a complete culture medium.
-
Replace the existing medium with the drug-containing medium.
-
Place one set of plates in a normoxic incubator (21% O₂) and another set in a hypoxic chamber (0.1% O₂) for 24 hours.
-
After the 24-hour treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Return the plates to a normoxic incubator for a 72-hour regrowth period.
-
Following the regrowth period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.
Western Blot Analysis
This protocol details the detection of key proteins involved in the mechanism of action of this compound.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYPOR, anti-CD13, anti-p-ATR (T1989), anti-ATR, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., Bio-Rad ChemiDoc)
-
Image analysis software (e.g., Image Lab Software)
Procedure:
-
Prepare cell lysates from cells treated with this compound or AZD6738 under normoxic and hypoxic conditions.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at an optimized dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described in step 7.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometric analysis using Image Lab Software, normalizing the protein of interest to the β-actin loading control.[2]
LC-MS Analysis of this compound Metabolism
This protocol is for the detection and quantification of this compound and its metabolites, including the active drug AZD6738.
Materials:
-
Cell culture samples (intracellular and extracellular fractions)
-
Formic acid
-
LC-MS system with an ESI source
-
Analytical column suitable for small molecule separation
Procedure:
-
Incubate this compound with cancer cells under normoxic and hypoxic conditions for various time points (e.g., 6 and 24 hours).[3]
-
Collect both the cell culture medium and the cell pellets.
-
For the intracellular fraction, lyse the cells and extract the metabolites.
-
Prepare the samples for LC-MS analysis, typically by protein precipitation with acetonitrile.
-
Inject the prepared samples into the LC-MS system.
-
Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using mass spectrometry in positive ion mode with single ion recording for this compound and its expected metabolites (e.g., Leu-AZD6738 and AZD6738).
-
Utilize the following ESI+ source parameters as a starting point: Desolvation gas at 650 L/h, cone gas at 50 L/h, capillary voltage at 3 kV, and a source block temperature of 120°C.
-
Analyze the resulting chromatograms to determine the concentration of this compound and its metabolites over time.
Visualizations: Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Proposed mechanism of hypoxia-activated this compound and subsequent ATR inhibition.
Experimental Workflow for In Vitro Evaluation
Caption: General workflow for the in vitro assessment of this compound.
References
The Therapeutic Potential of ICT10336 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ICT10336 is an innovative, hypoxia-responsive prodrug of the potent Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738. This targeted approach leverages the unique tumor microenvironment, specifically the prevalent condition of hypoxia, to selectively deliver the active cytotoxic agent to cancer cells while minimizing systemic toxicity. Preclinical studies have demonstrated the significant potential of this compound to overcome treatment resistance associated with hypoxic tumors, offering a promising new strategy in oncology. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.
Introduction: Targeting Hypoxia in Cancer Therapy
Tumor hypoxia, a state of low oxygen tension, is a common feature of the tumor microenvironment and a major contributor to resistance to conventional cancer therapies, including radiotherapy and chemotherapy. Hypoxic cancer cells adapt their metabolism and upregulate survival pathways, often leading to a more aggressive phenotype and poorer patient outcomes. This compound is designed to exploit this critical vulnerability. As a prodrug, it remains relatively inert in well-oxygenated, healthy tissues. However, upon reaching the hypoxic regions of a tumor, it undergoes enzymatic activation, releasing the active ATR inhibitor AZD6738 directly at the site of action.[1][2][3]
Mechanism of Action
The therapeutic strategy of this compound is centered on a hypoxia-specific activation mechanism. In the low-oxygen environment of a tumor, this compound is a metabolic substrate for NADPH-cytochrome P450 reductase (CYPOR).[1][2] This enzyme, along with the complementary action of aminopeptidase (B13392206) N (CD13), metabolizes this compound, leading to the release of its active form, AZD6738.[1]
Once released, AZD6738 inhibits ATR, a key kinase in the DNA Damage Response (DDR) pathway. The inhibition of ATR in hypoxic cancer cells abrogates the Hypoxia-Inducible Factor 1-alpha (HIF1α)-mediated adaptive response, leading to selective cell death.[1][2][3] This targeted delivery system enhances the therapeutic index by concentrating the cytotoxic payload in the tumor while sparing healthy, normoxic tissues from the toxic effects of the ATR inhibitor.[1][3]
Preclinical Data
In Vitro Cytotoxicity
The hypoxia-selective cytotoxicity of this compound has been demonstrated in various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its active counterpart, AZD6738, under normoxic and hypoxic conditions.
Table 1: IC50 Values of AZD6738 in Triple-Negative Breast Cancer (TNBC) Cells [4]
| Cell Line | Condition | IC50 (μM) after 96h Treatment |
| MDA-MB-231 | Normoxia | >10 |
| Hypoxia | 2.73 ± 0.38 | |
| MDA-MB-468 | Normoxia | 8.31 ± 0.46 |
| Hypoxia | 0.81 ± 0.07 | |
| HS-578T | Normoxia | >10 |
| Hypoxia | >10 |
Table 2: IC50 Values of this compound in TNBC Cells [4]
| Cell Line | Condition | IC50 (μM) after 24h Treatment & 72h Regrowth | Hypoxia Cytotoxicity Ratio (HCR) |
| MDA-MB-231 | Normoxia | >10 | > 4.0 |
| Hypoxia | 2.73 ± 0.38 | ||
| MDA-MB-468 | Normoxia | 8.31 ± 0.46 | 10.3 |
| Hypoxia | 0.81 ± 0.07 | ||
| HS-578T | Normoxia | >10 | - |
| Hypoxia | >10 |
Hypoxia-Dependent Activation
The selective release of AZD6738 from this compound in hypoxic conditions has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis.
Table 3: Release of AZD6738 and its Metabolite from this compound in MDA-MB-468 Cells [5][6]
| Time (hours) | Condition | Leu-AZD6738 Concentration (Cellular) | Free AZD6738 Concentration (Cellular) |
| 6 | Normoxia | Not Detected | Not Detected |
| Hypoxia | Detected | Detected | |
| 24 | Normoxia | Not Detected | Not Detected |
| Hypoxia | Increased Detection | Increased Detection |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and AZD6738 on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compounds (this compound or AZD6738) and incubate for the desired period (e.g., 24, 72, or 96 hours) under either normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the media and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol is used to detect the expression and phosphorylation status of key proteins in the signaling pathway.
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CYPOR, HIF1α, phospho-ATR, γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
LC-MS Analysis of this compound Metabolism
This protocol is used to quantify the release of AZD6738 from this compound.
-
Sample Preparation: Incubate this compound with cancer cells under normoxic and hypoxic conditions. Collect both the cell lysate and the extracellular medium at various time points.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the compounds of interest.
-
Chromatographic Separation: Inject the extracted samples onto a reverse-phase HPLC column (e.g., C18) and separate the analytes using a gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with a modifier like formic acid.
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, Leu-AZD6738, and free AZD6738.
-
Data Analysis: Generate standard curves for each analyte to quantify their concentrations in the samples.
3D Tumor Spheroid Model
This protocol is used to evaluate the efficacy of this compound in a more physiologically relevant in vitro model.
-
Spheroid Formation: Seed cancer cells in ultra-low attachment round-bottom 96-well plates to promote self-aggregation into spheroids.
-
Compound Treatment: Once spheroids have formed (typically after 3-4 days), treat them with this compound or AZD6738.
-
Viability Assessment: Assess spheroid viability and growth over time using methods such as spheroid size measurement (brightfield imaging) or a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D).
-
Immunofluorescence and Confocal Microscopy: Fix, permeabilize, and stain the spheroids with antibodies against relevant markers (e.g., for hypoxia, proliferation, and apoptosis) to visualize drug penetration and its effects on the 3D structure.
Visualizations
Caption: Signaling pathway of this compound activation and its therapeutic effect.
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a promising advancement in the field of targeted cancer therapy. By exploiting the hypoxic tumor microenvironment for selective activation, it has the potential to overcome the resistance of hypoxic tumors to conventional treatments while minimizing off-target toxicity. The preclinical data strongly support its mechanism of action and demonstrate its superior efficacy in hypoxic conditions. Further in vivo studies are warranted to fully elucidate its therapeutic potential and pharmacokinetic/pharmacodynamic profile. The development of this compound and similar hypoxia-activated prodrugs could pave the way for more effective and less toxic treatments for a wide range of solid tumors.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Impact of ICT10336 on HIF1α-Mediated Adaptation in Cancer Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia, or low oxygen tension, is a defining characteristic of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF1α). The stabilization and activation of HIF1α under hypoxic conditions trigger a cascade of adaptive responses, including angiogenesis, metabolic reprogramming, and cell survival, which collectively contribute to a more aggressive tumor phenotype. Consequently, targeting the HIF1α pathway presents a compelling strategy for anticancer therapy.
This technical whitepaper provides an in-depth analysis of ICT10336, a novel hypoxia-activated prodrug, and its effect on HIF1α-mediated adaptation in cancer cells. This compound is a prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZD6738.[1][2][3] By leveraging the hypoxic nature of solid tumors, this compound offers a targeted approach to selectively deliver the active therapeutic agent to cancer cells, thereby minimizing off-target toxicity.[1][3][4] This document details the mechanism of action of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: HIF1α and its Role in Cancer Adaptation
Under normoxic conditions, HIF1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[5] However, in the hypoxic tumor microenvironment, the lack of oxygen as a cofactor for PHDs results in the stabilization and accumulation of HIF1α.[6] The stable HIF1α translocates to the nucleus, dimerizes with HIF1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[7]
This transcriptional activation leads to the upregulation of a plethora of genes involved in:
-
Angiogenesis: Vascular endothelial growth factor (VEGF) to promote new blood vessel formation.[8]
-
Metabolic Reprogramming: Glucose transporters (e.g., GLUT1) and glycolytic enzymes to shift cellular metabolism towards anaerobic glycolysis.[6][9]
-
Cell Survival and Proliferation: Factors that inhibit apoptosis and promote cell growth.[9]
-
Metastasis and Invasion: Proteins that facilitate cell motility and invasion.[10]
The multifaceted role of HIF1α in promoting tumor survival and progression makes it a prime target for therapeutic intervention.[10]
This compound: A Hypoxia-Activated Prodrug Targeting the ATR-HIF1α Axis
This compound is a novel, hypoxia-responsive prodrug designed to deliver the potent ATR inhibitor, AZD6738, specifically to hypoxic cancer cells.[1][2][3] ATR is a key kinase in the DNA damage response (DDR) pathway, and emerging evidence indicates its crucial role in the adaptation and survival of treatment-resistant hypoxic cancer cells.[4][11]
Mechanism of Action
The selective action of this compound is based on a two-step activation process within the hypoxic tumor microenvironment:
-
Hypoxic Reduction: The nitroaromatic group of this compound is reduced by NADPH-cytochrome P450 oxidoreductase (CYPOR), an enzyme often overexpressed in tumors.[4][12]
-
Enzymatic Cleavage: The reduced intermediate is then metabolized by aminopeptidase (B13392206) CD13, another enzyme frequently found at high levels in tumors, to release the active ATR inhibitor, AZD6738.[4]
Once released, AZD6738 inhibits the kinase activity of ATR.[1][2][3] This inhibition of ATR activation, specifically the phosphorylation at sites T1989 and S428, subsequently abrogates the HIF1α-mediated adaptive response in hypoxic cancer cells.[1][2][3] This disruption of the adaptive pathway ultimately leads to selective cell death in the hypoxic regions of tumors.[1][3]
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data demonstrating its hypoxia-selective activity and efficacy. The following tables summarize key findings from studies on triple-negative breast cancer (TNBC) cell lines.
| Cell Line | Treatment | Condition | IC50 (µM) |
| MDA-MB-231 | AZD6738 | Normoxia | >10 |
| MDA-MB-231 | AZD6738 | Hypoxia | 1.5 |
| MDA-MB-231 | This compound | Normoxia | >20 |
| MDA-MB-231 | This compound | Hypoxia | 2.5 |
| MDA-MB-468 | AZD6738 | Normoxia | >10 |
| MDA-MB-468 | AZD6738 | Hypoxia | 2.1 |
| MDA-MB-468 | This compound | Normoxia | >20 |
| MDA-MB-468 | This compound | Hypoxia | 3.2 |
Caption: Hypoxia-dependent cytotoxicity of AZD6738 and this compound in TNBC cells.
| Cell Line | Treatment (5 µM) | Protein | Fold Change (Hypoxia vs. Normoxia) |
| MDA-MB-231 | Vehicle | p-ATR (S428) | Increased |
| MDA-MB-231 | This compound | p-ATR (S428) | Decreased |
| MDA-MB-231 | Vehicle | HIF-1α | Increased |
| MDA-MB-231 | This compound | HIF-1α | Decreased |
| MDA-MB-231 | Vehicle | γH2AX | Increased |
| MDA-MB-231 | This compound | γH2AX | Further Increased |
Caption: Effect of this compound on protein expression in hypoxic MDA-MB-231 spheroids.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to evaluate the efficacy and mechanism of action of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: Human triple-negative breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Hypoxia Induction: For hypoxic conditions, cells are placed in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for the indicated time periods.
Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of AZD6738 or this compound under either normoxic or hypoxic conditions for 72 hours.
-
Viability Assessment: Cell viability is assessed using the Sulforhodamine B (SRB) assay. Briefly, cells are fixed with 10% trichloroacetic acid, stained with 0.4% SRB solution, and the bound dye is solubilized with 10 mM Tris base.
-
Data Analysis: The absorbance is read at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis in GraphPad Prism.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-ATR (S428), HIF-1α, γH2AX, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3D Spheroid Model
-
Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates. The plates are centrifuged to facilitate cell aggregation and incubated for 3-4 days to allow spheroid formation.
-
Treatment and Analysis: Spheroids are treated with the compounds of interest. Following treatment, spheroids can be analyzed for cell viability, protein expression (via immunohistochemistry or western blotting of dissociated spheroids), and penetration of the drug.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this whitepaper.
Caption: HIF1α signaling pathway under normoxic and hypoxic conditions.
Caption: Mechanism of action of this compound in hypoxic cancer cells.
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy that exploits the hypoxic nature of solid tumors to selectively eliminate cancer cells. By delivering the ATR inhibitor AZD6738 in a hypoxia-dependent manner, this compound effectively abrogates HIF1α-mediated adaptation, a critical survival mechanism for cancer cells in the harsh tumor microenvironment.[1][3][4] The preclinical data strongly support the continued development of this compound, highlighting its potential to overcome therapeutic resistance and improve patient outcomes, particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer.
Future research should focus on:
-
Evaluating the efficacy of this compound in a broader range of cancer types characterized by significant hypoxia.
-
Investigating the potential for synergistic combinations with other anticancer agents, including conventional chemotherapy and immunotherapy.
-
Conducting in vivo studies in relevant animal models to further assess the pharmacokinetic and pharmacodynamic properties of this compound and its impact on tumor growth and metastasis.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy.
The development of hypoxia-activated prodrugs like this compound marks a significant advancement in precision oncology, offering a novel approach to target the unique pathophysiology of the tumor microenvironment.
References
- 1. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]
- 6. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hypoxia-inducible factor 1alpha and antiangiogenic activity of farnesyltransferase inhibitor SCH66336 in human aerodigestive tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent agents targeting HIF-1α for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATR controls cellular adaptation to hypoxia through positive regulation of hypoxia-inducible factor 1 (HIF-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of Cytochrome P450 Reductase (CYPOR) in the Metabolism of ICT10336: A Hypoxia-Activated Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 Reductase (CYPOR) in the metabolic activation of ICT10336, a novel hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738. The targeted activation of this compound within the tumor microenvironment represents a promising strategy to enhance the therapeutic index of ATR inhibitors, minimizing systemic toxicity while maximizing efficacy in hypoxic solid tumors.
Introduction: Targeting Hypoxia in Cancer Therapy
Intratumoral hypoxia, a common feature of solid tumors, is associated with aggressive tumor phenotypes, therapeutic resistance, and poor clinical outcomes. A key molecular player in the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α), which orchestrates the expression of genes involved in angiogenesis, metabolic adaptation, and cell survival. The ATR kinase, a central component of the DNA Damage Response (DDR), is activated under hypoxic conditions and contributes to the stabilization and activity of HIF-1α. Consequently, inhibiting ATR in hypoxic cancer cells presents a compelling therapeutic strategy.
This compound is a prodrug of AZD6738, a potent ATR inhibitor, designed for selective activation under hypoxic conditions. This targeted delivery system aims to overcome the dose-limiting toxicities associated with systemic ATR inhibition by restricting the release of the active drug to the tumor microenvironment. The metabolic activation of this compound is critically dependent on the enzymatic activity of CYPOR.[1][2][3]
The Metabolic Activation Pathway of this compound
This compound is a nitroaryl-based bioreductive prodrug, a class of compounds known to be activated by CYP reductases under low oxygen conditions.[2] The core of its mechanism lies in the hypoxia-specific reduction of the nitro group, a reaction catalyzed by CYPOR. This enzymatic reduction initiates a cascade of events leading to the release of the active ATR inhibitor, AZD6738.
Recent studies have also identified aminopeptidase (B13392206) N (CD13) as a key complementary enzyme in the metabolism of this compound, working in concert with CYPOR to efficiently release AZD6738.[2] The expression levels of both CYPOR and CD13 in hypoxic cancer cells directly correlate with the rate of AZD6738 release and the subsequent cytotoxic activity of this compound.[2]
Figure 1: Hypoxia-selective activation of this compound.
Quantitative Analysis of this compound Activity
The hypoxia-selective cytotoxicity of this compound has been demonstrated across various cancer cell lines. The Hypoxia Cytotoxicity Ratio (HCR), a measure of the differential activity of a compound under hypoxic versus normoxic conditions, is a key metric for evaluating hypoxia-activated prodrugs.
| Cell Line | Drug | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | HCR (Hypoxia/Normoxia) | Reference |
| MDA-MB-231 | This compound | >100 | 24.5 | >4.0 | [2] |
| MDA-MB-468 | This compound | >100 | 9.8 | ≈10 | [2] |
| HS578T | This compound | >100 | >100 (at 72h) | >3.6 (at 96h) | [2] |
| MDA-MB-231 | AZD6738 | 0.45 | 0.21 | 2.1 | [2] |
| MDA-MB-468 | AZD6738 | 0.32 | 0.15 | 2.1 | [2] |
Table 1: In vitro cytotoxicity of this compound and AZD6738 in Triple-Negative Breast Cancer (TNBC) cell lines.
The stability of this compound in various tissues is crucial for its safety profile. In vitro studies have shown that this compound remains largely intact with minimal release of the active drug, AZD6738, in the presence of normal tissue homogenates and plasma.
| Tissue | Incubation Time (h) | This compound Remaining (%) | AZD6738 Released (%) | Reference |
| Normal Tissue Homogenates | 2 | ≥ 92 | ≤ 5 | [2] |
| Plasma | 2 | ≥ 92 | ≤ 5 | [2] |
Table 2: Metabolic stability of this compound in normal tissues.
Experimental Protocols
A comprehensive understanding of the role of CYPOR in this compound metabolism has been achieved through a combination of in vitro and cell-based assays.
In Vitro Metabolism Assay with Recombinant Human CYPOR
This assay directly assesses the ability of CYPOR to metabolize this compound under controlled hypoxic and normoxic conditions.
Figure 2: Workflow for in vitro CYPOR metabolism assay.
Protocol:
-
Synthesized prodrugs are incubated with bactosomal human NADPH-CYP reductase.
-
Incubations are carried out under both normoxic (standard cell culture conditions) and hypoxic (e.g., 0.1% O₂) conditions for 6 hours.
-
The reaction mixtures are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the depletion of the parent prodrug and the formation of AZD6738 and other related metabolites.[2]
Cellular Metabolism and CYPOR Knockdown Studies
To confirm the role of CYPOR in the cellular metabolism of this compound, siRNA-mediated knockdown of CYPOR expression is performed in cancer cell lines.
Protocol:
-
Cancer cells (e.g., MDA-MB-468) are transfected with siRNA targeting CYPOR or a non-targeting control siRNA.
-
After 48 hours, successful knockdown of CYPOR protein is confirmed by Western blotting.
-
The transfected cells are then incubated with this compound under hypoxic conditions.
-
The intracellular and extracellular concentrations of this compound and its metabolites (Leu-AZD6738 and free AZD6738) are quantified by LC-MS.[4]
A significant reduction in the formation of AZD6738 in CYPOR-knockdown cells compared to control cells confirms the critical role of CYPOR in the metabolic activation of this compound.[4]
Western Blot Analysis of ATR Pathway Activation
The functional consequence of AZD6738 release is the inhibition of ATR signaling. This is assessed by monitoring the phosphorylation status of ATR and its downstream targets.
Protocol:
-
Hypoxic cancer cells are treated with this compound or AZD6738.
-
Cell lysates are prepared and subjected to SDS-PAGE and Western blotting.
-
Blots are probed with antibodies specific for phosphorylated ATR (pATR at T1989 and S428), a marker of ATR activation, and other downstream markers of the ATR-mediated hypoxia adaptation mechanism.[2][3]
A reduction in the levels of pATR in this compound-treated hypoxic cells indicates successful prodrug activation and target engagement.
Conclusion and Future Directions
The data presented in this guide unequivocally establish the central role of CYPOR in the hypoxia-selective metabolic activation of the ATR inhibitor prodrug, this compound. This targeted approach holds significant promise for improving the therapeutic window of ATR inhibitors by concentrating their cytotoxic activity within the tumor microenvironment, thereby sparing normal tissues.
Future research should focus on:
-
Biomarker Development: Identifying and validating predictive biomarkers, such as tumor CYPOR and CD13 expression levels, to select patients most likely to respond to this compound therapy.
-
Combination Therapies: Exploring the synergistic potential of this compound with other anticancer agents, including chemotherapy and radiotherapy, which can be potentiated by ATR inhibition.
-
Clinical Translation: Advancing the preclinical development of this compound towards clinical trials to evaluate its safety and efficacy in patients with hypoxic solid tumors.
The development of hypoxia-activated prodrugs like this compound represents a sophisticated and promising strategy in the ongoing effort to develop more effective and less toxic cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Foundational Research on Hypoxia-Activated Cancer Therapies: A Technical Guide
Introduction
Tumor hypoxia, a condition of low oxygen tension, is a hallmark of the microenvironment of most solid tumors.[1][2] This phenomenon arises from a combination of rapid cancer cell proliferation and an inadequate and often chaotic tumor vasculature, leading to an imbalance between oxygen supply and demand.[2] Hypoxia is a major contributor to therapeutic resistance, as it diminishes the efficacy of both radiotherapy, which relies on oxygen to generate cytotoxic free radicals, and many conventional chemotherapies that target rapidly dividing cells.[1][2] Furthermore, hypoxia can drive genetic instability, angiogenesis, and metastasis, contributing to a more aggressive tumor phenotype and poorer patient prognosis.[1][3]
Hypoxia-activated prodrugs (HAPs) represent a promising therapeutic strategy designed to exploit the unique hypoxic microenvironment of tumors.[2][4] These agents are inactive compounds that are selectively converted into their cytotoxic forms under hypoxic conditions by ubiquitous reductase enzymes.[4] This targeted activation allows for the specific killing of hypoxic tumor cells while minimizing toxicity to well-oxygenated normal tissues.[5] This technical guide provides an in-depth overview of the foundational research on hypoxia-activated cancer therapies, focusing on the core signaling pathways, key prodrugs, quantitative efficacy data, and essential experimental protocols for their evaluation.
Core Signaling Pathway: The HIF-1α Cascade
The cellular response to hypoxia is primarily orchestrated by the hypoxia-inducible factor 1 (HIF-1), a heterodimeric transcription factor.[3][6] HIF-1 is composed of an oxygen-labile alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).[6] Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which in turn targets it for proteasomal degradation.[6] In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[4] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[3][7]
Key Hypoxia-Activated Prodrugs (HAPs)
Tirapazamine (B611382) (TPZ)
Tirapazamine is a benzotriazine di-N-oxide that was one of the first HAPs to undergo extensive clinical evaluation.[8] Under hypoxic conditions, tirapazamine is reduced by intracellular reductases to form a transient, highly reactive radical species.[9] This radical can abstract a hydrogen atom from DNA, leading to the formation of DNA radicals that result in single- and double-strand breaks, ultimately causing cell death.[9] In the presence of oxygen, the tirapazamine radical is rapidly oxidized back to its non-toxic parent compound, thus conferring its hypoxia-selective cytotoxicity.[10]
Evofosfamide (B1684547) (TH-302)
Evofosfamide (formerly TH-302) is a second-generation HAP consisting of a 2-nitroimidazole (B3424786) moiety linked to a bromo-isophosphoramide mustard (Br-IPM), a potent DNA alkylating agent.[11][12] The 2-nitroimidazole component acts as the hypoxic trigger.[12] Under low oxygen conditions, it undergoes a one-electron reduction to form a radical anion.[12] This unstable radical then fragments, releasing the active Br-IPM, which crosslinks DNA, leading to cell cycle arrest and apoptosis.[1][11] Similar to tirapazamine, in the presence of oxygen, the radical anion is rapidly re-oxidized to the inactive parent drug.[12]
Quantitative Data Summary
Preclinical Efficacy of Hypoxia-Activated Prodrugs
The following table summarizes representative preclinical data for key HAPs, demonstrating their hypoxia-selective cytotoxicity and in vivo anti-tumor activity.
| Prodrug | Cell Line | IC50 Normoxia (µM) | IC50 Hypoxia (µM) | Hypoxic Cytotoxicity Ratio (HCR) | In Vivo Model | Efficacy Metric | Reference |
| Tirapazamine | Murine SCCVII | - | - | 50-200 | SCCVII Tumor | Enhanced radiation-induced tumor growth delay | [10] |
| Evofosfamide (TH-302) | Nalm-6 (ALL) | 1.3 | 0.005 | 260 | Leukemia Xenograft | Improved anti-leukemia efficacy with chemotherapy | [13] |
| Evofosfamide (TH-302) | Various | >1000 | ~10 | >100 | Various Xenografts | Significant tumor growth delay in combination with chemotherapy | [14] |
| PR-104 | A549 (Lung) | - | - | - | Myc-induced Lung Tumor | Increased γH2AX foci (DNA damage) in vivo | [15] |
| AQ4N | RT112 (Bladder) | - | - | - | RT112 Xenograft | Enhanced response to cisplatin (B142131) and radiation | [16] |
Clinical Trial Data for Tirapazamine
Tirapazamine has been evaluated in numerous clinical trials, often in combination with chemotherapy and/or radiotherapy. The following table provides a summary of key quantitative results from selected trials.
| Phase | Cancer Type | Treatment Regimen | Number of Patients | Key Quantitative Outcomes | Reference |
| Phase I | Solid Tumors | Tirapazamine (130-260 mg/m²) + Cisplatin (75-100 mg/m²) | 13 | Partial responses in 2 patients; Cmax of 5.97 µg/mL at 260 mg/m² | [17] |
| Phase I | Limited-Stage SCLC | Tirapazamine + Cisplatin/Etoposide + Radiotherapy | 31 | Overall response rate: 80%; Median survival: 22 months | [18] |
| Phase I | Unresectable HCC | Tirapazamine (5-20 mg/m²) + TACE | 27 | Complete response: 60%; Overall response (CR+PR): 84% | [19] |
| Phase III (TROG 02.02) | Head and Neck Cancer | Tirapazamine + Cisplatin + Radiotherapy | - | No improvement in overall survival compared to control | [8] |
Clinical Trial Data for Evofosfamide (TH-302)
Evofosfamide has also been investigated in several clinical trials for various cancer types. The table below summarizes key findings.
| Phase | Cancer Type | Treatment Regimen | Number of Patients | Key Quantitative Outcomes | Reference |
| Phase I | Advanced Solid Tumors | Evofosfamide monotherapy (7.5-670 mg/m²) | 57 | 2 partial responses; 27 stable disease | [5] |
| Phase II | Bevacizumab-refractory Glioblastoma | Evofosfamide (670 mg/m²) + Bevacizumab (10 mg/kg) | 33 | Partial response: 9%; Stable disease: 43%; PFS at 4 months: 31% | [11][20] |
| Phase II (GETNE-1408) | Pancreatic Neuroendocrine Tumors | Evofosfamide + Sunitinib | 17 | Objective response rate: 17.6%; Stable disease: 64.7%; Median PFS: 10.4 months | [21] |
| Phase III (MAESTRO) | Pancreatic Ductal Adenocarcinoma | Evofosfamide (340 mg/m²) + Gemcitabine | 346 | Median OS: 8.7 months (vs. 7.6 months with placebo); Median PFS: 5.5 months (vs. 3.7 months with placebo) | [22] |
Key Experimental Protocols
Pimonidazole (B1677889) Staining for Tumor Hypoxia
Pimonidazole is a 2-nitroimidazole compound that is reductively activated in hypoxic cells (pO2 < 10 mmHg) and forms stable adducts with thiol-containing proteins.[8] These adducts can be detected by immunohistochemistry (IHC) using a specific monoclonal antibody, providing a "gold standard" for visualizing hypoxic regions within tumor tissue.[8]
Protocol:
-
Pimonidazole Administration: Administer pimonidazole hydrochloride to the tumor-bearing animal (e.g., mouse) via intraperitoneal (I.P.) injection at a dose of 60 mg/kg.[7]
-
Tissue Harvest and Fixation: After a circulation time of 1-1.5 hours, euthanize the animal and excise the tumor.[7] Fix the tumor tissue in 10% neutral buffered formalin and embed in paraffin.[7]
-
Sectioning and Deparaffinization: Cut 5 µm sections from the paraffin-embedded tissue block. Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block non-specific antibody binding using a protein blocking solution (e.g., 5% normal goat serum in PBS).[8]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against pimonidazole (e.g., rabbit polyclonal anti-pimonidazole) overnight at 4°C.[8]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[8] Visualize the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and quantify the hypoxic fraction by measuring the percentage of pimonidazole-positive staining area relative to the total tumor area.
Alkaline Comet Assay for DNA Damage Assessment
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for quantifying DNA single- and double-strand breaks in individual cells.[23][24] Following treatment with a DNA-damaging agent, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions.[23] Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of DNA damage.[24]
Protocol:
-
Cell Treatment: Treat cultured cancer cells with the hypoxia-activated prodrug under both normoxic and hypoxic conditions for a specified duration.
-
Cell Harvesting and Embedding: Harvest the cells and resuspend them in PBS. Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.[24]
-
Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and nuclear membranes.[23]
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (pH > 13) and let the DNA unwind for 20-40 minutes.[23]
-
Electrophoresis: Apply a voltage of approximately 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.[23]
-
Neutralization and Staining: Gently remove the slides and neutralize them with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using image analysis software to measure parameters such as the percentage of DNA in the tail, tail length, and tail moment.
Clonogenic Survival Assay
The clonogenic assay is the gold standard for assessing the ability of single cells to survive treatment and proliferate to form colonies.[25] It measures the reproductive integrity of cells after exposure to cytotoxic agents.
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the cancer cell line of interest. Seed a precise number of cells into multi-well plates or petri dishes. The number of cells seeded will depend on the expected toxicity of the treatment.
-
Treatment: After allowing the cells to attach (typically overnight), treat them with varying concentrations of the hypoxia-activated prodrug under both normoxic and hypoxic conditions.
-
Incubation: Following treatment, wash the cells and replace the medium. Incubate the plates for 1-3 weeks, allowing surviving cells to form colonies of at least 50 cells.[26]
-
Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a solution such as methanol/acetic acid, and then stain them with a dye like crystal violet.[26]
-
Colony Counting: Count the number of colonies (containing ≥50 cells) in each dish.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is calculated as: (number of colonies formed after treatment) / (number of cells seeded x PE). Plot the surviving fraction as a function of drug concentration to generate a cell survival curve.
In Vivo Tumor Xenograft Model for Efficacy Studies
Animal models, particularly human tumor xenografts in immunocompromised mice, are crucial for evaluating the in vivo efficacy and toxicity of hypoxia-activated therapies.[27]
Protocol:
-
Cell Culture and Implantation: Culture the desired human cancer cell line in vitro. Harvest the cells and inject a specific number (e.g., 1-5 x 10^6 cells) subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[27]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth regularly by measuring tumor dimensions with calipers and calculating the volume.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the hypoxia-activated prodrug, often in combination with standard chemotherapy or radiation, according to a predefined schedule and route of administration (e.g., I.P. or I.V.).[16]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition or delay.[28] At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, IHC for hypoxia and apoptosis markers).
-
Toxicity Assessment: Monitor the animals for signs of toxicity throughout the study, including body weight changes, changes in behavior, and any adverse reactions to the treatment.
Conclusion and Future Directions
Foundational research has established tumor hypoxia as a valid and promising target for cancer therapy. Hypoxia-activated prodrugs have demonstrated significant preclinical efficacy by selectively targeting the resistant cell populations within solid tumors. While early clinical trials with agents like tirapazamine yielded mixed results, second-generation compounds such as evofosfamide have shown encouraging activity, particularly in combination with other therapies.
The future of this field lies in the development of more potent and selective HAPs, the identification of predictive biomarkers to select patients most likely to benefit from these therapies, and the rational design of combination strategies that target both the hypoxic and normoxic compartments of tumors. The detailed experimental protocols and foundational knowledge presented in this guide are intended to support researchers, scientists, and drug development professionals in advancing this critical area of oncology research.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 6. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry [bio-protocol.org]
- 8. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tirapazamine | C7H6N4O2 | CID 135413511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evofosfamide - Wikipedia [en.wikipedia.org]
- 13. Hypoxia-activated prodrug TH-302 targets hypoxic bone marrow niches in pre-clinical leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase I trial of tirapazamine in combination with cisplatin in a single dose every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I Trial on Arterial Embolization with Hypoxia Activated Tirapazamine for Unresectable Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sunitinib and Evofosfamide (TH‐302) in Systemic Treatment‐Naïve Patients with Grade 1/2 Metastatic Pancreatic Neuroendocrine Tumors: The GETNE‐1408 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ASCO – American Society of Clinical Oncology [asco.org]
- 23. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 28. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICT10336 in 2D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of ICT10336, a hypoxia-activated prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738, in 2D cell culture models. This compound offers a targeted approach to cancer therapy by selectively releasing its active compound in the hypoxic microenvironment of tumors, thereby minimizing toxicity to normal tissues.[1][2][3] These protocols are designed to guide researchers in evaluating the efficacy and mechanism of action of this compound in various cancer cell lines. The methodologies cover essential experiments including cytotoxicity assessment, protein expression analysis by Western blotting, and cell cycle analysis. Additionally, this document provides visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the application of this compound in a research setting.
Introduction
Targeted cancer therapies aim to exploit specific molecular vulnerabilities of cancer cells while sparing normal, healthy tissues. One of the key characteristics of solid tumors is the presence of hypoxic regions, which are associated with aggressive tumor phenotypes and resistance to conventional therapies. This compound is an innovative hypoxia-activated prodrug designed to address this challenge.[1][2][3] It remains largely inert in well-oxygenated (normoxic) environments but is selectively activated under hypoxic conditions by cytochrome P450 oxidoreductase (CYPOR).[1][2] Upon activation, this compound releases the potent ATR inhibitor, AZD6738.[1][2][3]
ATR is a critical kinase in the DNA Damage Response (DDR) pathway, playing a central role in stabilizing replication forks and activating cell cycle checkpoints.[4][5][6][7][8][9] By inhibiting ATR, AZD6738 disrupts these crucial cellular processes, leading to synthetic lethality in cancer cells with existing DNA repair defects or high replicative stress, which are common features of many tumors. Furthermore, the inhibition of ATR abrogates the adaptation of cancer cells to hypoxic conditions, which is mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to selective cell death in the tumor microenvironment.[1][3]
These application notes provide a framework for researchers to investigate the potential of this compound in 2D cell culture systems, a fundamental tool in preclinical cancer research.
Background
The mechanism of action of this compound is contingent on two key factors: the hypoxic tumor microenvironment and the expression of specific enzymes within the cancer cells. Under hypoxic conditions, this compound is reduced by CYPOR. Subsequent cleavage by aminopeptidase (B13392206) CD13 releases the active ATR inhibitor, AZD6738.[1] AZD6738 then targets the ATR kinase, a central component of the DDR pathway. ATR inhibition leads to the collapse of stalled replication forks and abrogates the G2/M cell cycle checkpoint, ultimately inducing apoptosis in cancer cells. A critical aspect of this targeted approach is the abrogation of HIF-1α-mediated survival mechanisms in hypoxic cancer cells.[1][3]
Data Presentation
Table 1: Hypoxia-Dependent Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) - Normoxia | IC50 (µM) - Hypoxia | Hypoxia Cytotoxicity Ratio (HCR) |
| MDA-MB-231 | >10 | 2.73 ± 0.38 | >4.0 |
| MDA-MB-468 | 8.31 ± 0.46 | 0.81 ± 0.07 | 10.3 |
Data adapted from a study on the effects of this compound on TNBC cell lines after 24 hours of treatment followed by 72 hours of regrowth in drug-free medium.[1]
Table 2: IC50 Values of the Active Drug AZD6738 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colorectal Cancer | 0.52 |
| NCI-H1373 | Lung Cancer | 5.32 |
| SK-BR-3 | Breast Cancer | < 1 |
| BT-474 | Breast Cancer | > 1 |
| HT29 | Colorectal Cancer | ≥1 |
| HCT116 | Colorectal Cancer | ≥1 |
IC50 values were determined after 72 hours of treatment with AZD6738.[10][11][12]
Table 3: Expression of Key Enzymes in Cancer Cell Lines
| Cell Line | CYPOR Expression | CD13 Expression |
| MDA-MB-468 | Present | High |
| RKO | Present | Low |
| A549 | Present | High |
| MCF-7 | Present | High |
| HT1080 | Present | High |
| PANC-1 | Present | High |
Relative expression levels as determined by Western blot analysis.[1][13]
Experimental Protocols
Protocol 1: Assessment of Hypoxia-Dependent Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound under both normoxic and hypoxic conditions.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Hypoxia chamber or incubator capable of maintaining 1% O2
-
Standard cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a standard cell culture incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve a range of desired concentrations. Include a vehicle control (DMSO-containing medium).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber (1% O2, 5% CO2, 37°C) and the other set in a standard normoxic incubator (21% O2, 5% CO2, 37°C) for 24 hours.
-
Regrowth: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add 100 µL of fresh, drug-free complete medium. Return the plates to the normoxic incubator for 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol is for assessing the expression levels of key proteins involved in the mechanism of action of this compound, such as CYPOR, CD13, and markers of the ATR pathway (e.g., phosphorylated Chk1).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CYPOR, anti-CD13, anti-phospho-Chk1, anti-Chk1, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment under normoxic or hypoxic conditions, wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to evaluate the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Mandatory Visualization
Caption: Signaling pathway of this compound activation and mechanism of action.
Caption: Experimental workflow for assessing hypoxia-dependent cytotoxicity.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AZD6738 promotes the tumor suppressive effects of trifluridine in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD13 inhibition augments DR4-induced tumor cell death in a p-ERK1/2-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application of ICT10336 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the tumor microenvironment, including the characteristic hypoxia and nutrient gradients found in solid tumors.[1][2] This complex architecture often contributes to therapeutic resistance.[1] ICT10336 is an innovative, hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, AZD6738.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in 3D tumor spheroid models, offering a valuable tool for preclinical cancer research and drug development.
This compound is designed for targeted activation within the hypoxic core of tumors.[4][5] In such oxygen-deprived conditions, this compound is metabolized, releasing the active ATR inhibitor AZD6738.[3][4][6] This targeted release mechanism aims to enhance the therapeutic index by maximizing efficacy in the tumor while minimizing toxicity in normal, well-oxygenated tissues.[4][5] The ATR signaling pathway is a critical component of the DNA damage response (DDR), and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects or under conditions of replicative stress.[7]
Mechanism of Action of this compound
This compound is activated in a hypoxia-dependent manner. The proposed mechanism involves a two-step enzymatic conversion. Initially, under hypoxic conditions, the nitroaromatic group of this compound is reduced by NADPH-cytochrome P450 oxidoreductase (CYPOR). Subsequently, the intermediate is metabolized by aminopeptidase (B13392206) CD13 to release the active drug, AZD6738.[4] The released AZD6738 then inhibits ATR, a key kinase in the DNA damage response pathway.[3][7] This inhibition prevents the phosphorylation of ATR targets, abrogates the HIF1α-mediated adaptation to hypoxia, and ultimately induces selective cell death in the hypoxic regions of the tumor.[3][4][5]
References
- 1. 3D tumor spheroids as in vitro models to mimic in vivo human solid tumors resistance to therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Release of AZD6738 from the Hypoxia-Activated Prodrug ICT10336
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD6738 (Ceralasertib) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2][3] ATR is activated by single-stranded DNA that arises from replication stress, a common feature of cancer cells.[2] Inhibition of ATR by AZD6738 prevents the phosphorylation of its primary downstream target, CHK1, leading to cell cycle disruption and apoptosis, particularly in tumors with existing DNA repair deficiencies, such as those with mutated ATM.[1][2][4]
To enhance tumor selectivity and minimize systemic toxicity, the hypoxia-activated prodrug ICT10336 was developed.[5][6][7] this compound is designed to be stable and inactive in normal, oxygenated (normoxic) tissues. However, within the hypoxic microenvironment characteristic of many solid tumors, this compound is enzymatically reduced, primarily by Cytochrome P450 Reductase (CYPOR), to release the active drug, AZD6738.[5][7] This targeted release strategy aims to concentrate the therapeutic agent at the tumor site, thereby increasing efficacy and improving the therapeutic index.[5][6]
These application notes provide detailed protocols for the physicochemical characterization of this compound and for conducting in vitro studies to evaluate the hypoxia-dependent release of AZD6738.
Signaling Pathway of AZD6738
The ATR signaling pathway is a crucial regulator of the cellular response to DNA damage and replication stress. Upon detection of stalled replication forks, ATR, in complex with its partner ATRIP, is recruited to the site of damage. This triggers a signaling cascade, leading to the phosphorylation and activation of the downstream kinase CHK1. Activated CHK1 then phosphorylates a variety of substrates to initiate cell cycle arrest, promote DNA repair, and stabilize the replication fork. AZD6738 acts by competitively binding to the ATP-binding pocket of ATR, thereby inhibiting its kinase activity and preventing the activation of CHK1 and all subsequent downstream signaling.
Physicochemical Characterization of this compound
Prior to in vitro evaluation, it is essential to characterize the physicochemical properties of the prodrug this compound to ensure its suitability for experimental use.
Protocol 1: Aqueous Solubility Assessment (Shake-Flask Method)
This protocol determines the thermodynamic solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC-grade water, acetonitrile, and formic acid
-
Glass vials with screw caps
-
Orbital shaker/agitator at 25°C
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Securely cap the vial and place it on an orbital shaker.
-
Agitate the suspension at 25°C for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve of this compound of known concentrations in PBS.
-
Analyze the supernatant and the standards by a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound. The determined concentration represents the aqueous solubility.
Protocol 2: Stability of this compound in Solution
This protocol assesses the chemical stability of this compound in different buffer systems over time.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO)
-
Buffers of various pH values (e.g., pH 2.0, 7.4, 9.0)
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare working solutions of this compound (e.g., 10 µM) in each of the selected pH buffers.
-
At time zero (t=0), immediately analyze an aliquot from each solution by HPLC or LC-MS/MS to determine the initial concentration.
-
Incubate the remaining solutions at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration.
-
Plot the percentage of remaining this compound against time to determine the stability profile at each pH.
In Vitro Evaluation of AZD6738 Release from this compound
This section details the protocols for assessing the hypoxia-selective release of AZD6738 from this compound in a cell-based assay.
Protocol 3: Induction of Hypoxia in Cell Culture
This protocol describes how to establish hypoxic conditions for in vitro experiments using a specialized incubator.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, RKO)
-
Complete cell culture medium
-
Multi-well plates or culture dishes
-
Hypoxia incubator or chamber capable of regulating O₂ and CO₂ levels
-
Nitrogen (N₂) gas source
Procedure:
-
Seed cells in multi-well plates at an appropriate density and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂, 21% O₂).
-
For the hypoxic group, place the culture plates into a hypoxia incubator or chamber.
-
Purge the chamber with a gas mixture containing 5% CO₂, balanced with N₂ to achieve the desired low oxygen concentration (e.g., ≤1% O₂).
-
Maintain the temperature at 37°C.
-
For the normoxic control group, keep a parallel set of plates in a standard incubator (37°C, 5% CO₂, 21% O₂).
-
Incubate the cells for the desired duration of the experiment (e.g., 6 to 24 hours) before proceeding with treatment and analysis.
Protocol 4: Cell-Based Assay for AZD6738 Release and Quantification by LC-MS/MS
This protocol details the treatment of cancer cells with this compound and the subsequent quantification of released AZD6738.
Materials:
-
Cultured cells under normoxic and hypoxic conditions (from Protocol 3)
-
This compound
-
AZD6738 analytical standard
-
Isotopically labeled internal standard (e.g., [²H₄]-AZD6738)
-
LC-MS/MS grade methanol, water, and formic acid
-
PBS
-
Microcentrifuge tubes
-
LC-MS/MS system with a C18 or polar-RP column
Procedure:
Part A: Cell Treatment and Sample Collection
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a complete culture medium to the final desired concentration (e.g., 10 µM).
-
Remove the existing medium from the cells in both normoxic and hypoxic incubators and replace it with the this compound-containing medium.
-
Return the plates to their respective incubators for the specified time points (e.g., 6 and 24 hours).
-
At each time point, collect the cell culture medium (extracellular fraction).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate method (e.g., freeze-thaw cycles or addition of a lysis buffer compatible with LC-MS/MS analysis). Scrape and collect the cell lysate (intracellular fraction).
-
Store all samples at -80°C until analysis.
Part B: Sample Preparation for LC-MS/MS
-
Thaw the collected samples (media and lysates) on ice.
-
To a 50 µL aliquot of each sample, add 10 µL of the internal standard solution (e.g., 50 ng/mL [²H₄]-AZD6738).
-
Add 250 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,500 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.[8]
Part C: LC-MS/MS Analysis
-
Chromatography:
-
Column: Phenomenex Synergi Polar-RP 80A (4 µm, 2 mm × 50 mm) or equivalent.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient could be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, hold, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 3-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using the AZD6738 analytical standard in the appropriate matrix (e.g., control cell culture medium).
-
Calculate the concentration of AZD6738 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following tables summarize representative quantitative data for the release of AZD6738 from this compound in different cancer cell lines under normoxic and hypoxic conditions. Data is estimated from published graphical representations.[10]
Table 1: Concentration of AZD6738 Released from this compound in MDA-MB-468 Cells
| Condition | Incubation Time (hours) | AZD6738 Concentration (µM) |
| Normoxia (21% O₂) | 6 | ~0.1 |
| Hypoxia (≤1% O₂) | 6 | ~1.5 |
| Normoxia (21% O₂) | 24 | ~0.2 |
| Hypoxia (≤1% O₂) | 24 | ~3.0 |
Table 2: Concentration of AZD6738 Released from this compound in RKO Cells
| Condition | Incubation Time (hours) | AZD6738 Concentration (µM) |
| Normoxia (21% O₂) | 6 | < 0.1 |
| Hypoxia (≤1% O₂) | 6 | ~0.2 |
| Normoxia (21% O₂) | 24 | < 0.1 |
| Hypoxia (≤1% O₂) | 24 | ~0.5 |
Note: The release of AZD6738 is significantly lower in RKO cells compared to MDA-MB-468 cells, which may be attributed to differences in the expression levels of activating enzymes like CYPOR.[10]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the evaluation of the hypoxia-activated prodrug this compound. By employing these methods, researchers can effectively characterize the physicochemical properties of the prodrug and quantify the selective release of the active ATR inhibitor, AZD6738, under tumor-mimicking hypoxic conditions. This information is critical for the preclinical assessment of such targeted cancer therapeutics and for guiding further drug development efforts.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tecan.com [tecan.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dose-Dependent Bioavailability and Tissue Distribution of the ATR Inhibitor AZD6738 (ceralasertib) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoxia Activated Prodrugs: Factors Influencing Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating ICT10336 in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer with limited targeted therapeutic options. A key feature of solid tumors, including TNBC, is the presence of hypoxic regions, which are associated with therapeutic resistance and increased metastasis. ICT10336 is an innovative hypoxia-activated prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738.[1][2][3] This targeted approach allows for the specific release of the active drug, AZD6738, within the hypoxic tumor microenvironment, thereby minimizing off-target toxicity to healthy, normoxic tissues.[1][2]
Under hypoxic conditions, this compound is metabolized by cellular reductases, such as Cytochrome P450 Reductase (CYPOR), releasing its active payload, AZD6738.[1][4] AZD6738 then inhibits the ATR kinase, a critical component of the DNA damage response (DDR) pathway. By inhibiting ATR, AZD6738 disrupts the cell's ability to repair DNA damage, ultimately leading to cell death, particularly in cancer cells that are heavily reliant on the DDR pathway for survival.[1][2] Furthermore, inhibition of ATR by the released AZD6738 can abrogate HIF1α-mediated adaptation to hypoxia, further sensitizing cancer cells to the hypoxic environment.[1][2][3]
These application notes provide a comprehensive experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical models of triple-negative breast cancer. The following protocols are designed to be a starting point and may require optimization based on the specific TNBC cell lines and experimental conditions used.
Key Experimental Workflows
A logical workflow for investigating this compound in TNBC would involve a multi-faceted approach, starting with in vitro characterization and progressing to in vivo validation.
Caption: A logical workflow for the preclinical evaluation of this compound in TNBC.
Signaling Pathway of this compound Action in Hypoxic TNBC
The mechanism of action of this compound is contingent on the hypoxic tumor microenvironment. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound in hypoxic TNBC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on TNBC cell lines under both normoxic and hypoxic conditions.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468, BT-549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Hypoxia chamber or incubator (1% O2)
-
Plate reader
Protocol:
-
Seed TNBC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Place one set of plates in a normoxic incubator (21% O2) and another set in a hypoxic incubator (1% O2) for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | % Viability (Normoxia) | % Viability (Hypoxia) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 98 ± 4.5 | 85 ± 6.1 |
| 1 | 95 ± 5.1 | 62 ± 5.5 |
| 10 | 88 ± 6.3 | 35 ± 4.9 |
| 100 | 75 ± 7.0 | 15 ± 3.2 |
Table 1: Example of cell viability data for a TNBC cell line treated with this compound.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed TNBC cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration determined from the viability assay) under hypoxic conditions for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 3.5 ± 0.8 | 2.1 ± 0.5 |
| This compound (10 µM) | 25.8 ± 2.1 | 15.4 ± 1.8 |
| This compound (50 µM) | 45.2 ± 3.5 | 28.9 ± 2.7 |
Table 2: Example of apoptosis data for a TNBC cell line treated with this compound under hypoxia.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of this compound on cell cycle progression.
Materials:
-
TNBC cells
-
6-well plates
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)[6][7]
-
Flow cytometer
Protocol:
-
Seed and treat TNBC cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[6]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.[6]
-
Analyze the DNA content by flow cytometry.[8]
Data Presentation:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.2 | 19.0 ± 1.9 |
| This compound (10 µM) | 68.9 ± 4.5 | 15.1 ± 1.8 | 16.0 ± 2.1 |
Table 3: Example of cell cycle distribution data for a TNBC cell line treated with this compound under hypoxia.
Western Blot Analysis
Western blotting is used to investigate the molecular mechanism of this compound by assessing the expression and phosphorylation status of key proteins in the DDR and hypoxia signaling pathways.[9]
Materials:
-
TNBC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pATR, anti-ATR, anti-HIF1α, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
In Vivo Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of this compound in a living organism.[10][11]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
TNBC cell line (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of TNBC cells and Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and Western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (Day 21, mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 625 ± 98 | 50 |
| This compound (50 mg/kg) | 312 ± 75 | 75 |
Table 4: Example of in vivo efficacy data for this compound in a TNBC xenograft model.
Conclusion
The experimental design outlined in these application notes provides a robust framework for the preclinical investigation of this compound in triple-negative breast cancer. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, both in vitro and in vivo, researchers can gain a comprehensive understanding of its therapeutic potential and mechanism of action. This targeted, hypoxia-activated approach holds promise for the development of more effective and less toxic therapies for this challenging disease.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring ATR Activation Inhibition Following ICT10336 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for assessing the cellular activity of ICT10336, a hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738. Given that this compound is designed to release an ATR inhibitor, the primary goal of these experimental procedures is to measure the inhibition of ATR activation and its downstream signaling pathways, particularly under hypoxic conditions.
ATR is a critical regulator of the DNA damage response (DDR), primarily activated by single-stranded DNA that arises during replication stress.[1][2] Once activated, ATR phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest and promote DNA repair.[1][3] this compound is specifically designed to be activated in hypoxic environments, releasing AZD6738 to block ATR's function.[4][5][6][7] This targeted delivery aims to enhance the therapeutic index by selectively targeting cancer cells in hypoxic tumor microenvironments.[6][7][8]
Measuring the inhibition of ATR activation is crucial for validating the mechanism of action of this compound. The following protocols detail key assays to quantify the effects of this compound on the ATR signaling pathway.
ATR Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the ATR signaling cascade in response to DNA damage and the point of inhibition by AZD6738, the active metabolite of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Utilizing ICT10336 to Target Treatment-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Treatment resistance remains a significant hurdle in oncology, with tumor hypoxia being a key driver of therapeutic failure and cancer progression.[1][2] Hypoxic cancer cells often exhibit increased genetic instability and are less susceptible to conventional therapies such as radiotherapy and chemotherapy.[1][2] A promising strategy to overcome this resistance is the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway.[3][4] ATR is activated in response to replication stress, which is prevalent in hypoxic conditions, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair defects.[3]
ICT10336 is a novel, hypoxia-responsive prodrug of the potent and selective ATR inhibitor, AZD6738 (also known as ceralasertib). This innovative approach allows for the targeted delivery of the active ATR inhibitor to the hypoxic microenvironment of solid tumors, thereby minimizing systemic toxicity associated with broad ATR inhibition. This compound is specifically designed to be activated by Cytochrome P450 Reductase (CYPOR), an enzyme often overexpressed in hypoxic cancer cells. Upon activation, this compound releases AZD6738, which then inhibits ATR, leading to the abrogation of HIF1α-mediated adaptation to hypoxia and selective cell death in treatment-resistant cancer cells.
These application notes provide a comprehensive overview of the mechanism of action of this compound, detailed protocols for its use in preclinical cancer models, and quantitative data from key experiments to guide researchers in exploring its therapeutic potential.
Mechanism of Action
This compound leverages the unique conditions of the tumor microenvironment for its targeted activity. The mechanism can be summarized in the following steps:
-
Selective Uptake and Activation: this compound is a stable prodrug that can penetrate tumor tissue. In the hypoxic regions of the tumor, the enzyme CYPOR reduces the nitroaromatic trigger of this compound.
-
Release of Active Drug: This reduction initiates a cascade that leads to the release of the active ATR inhibitor, AZD6738.
-
ATR Inhibition: AZD6738 is a potent ATP-competitive inhibitor of ATR kinase.
-
Disruption of Hypoxic Adaptation: Inhibition of ATR in hypoxic cells prevents the phosphorylation of its downstream targets, including Chk1. This disrupts the cellular adaptation to hypoxia, which is mediated by Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1]
-
Induction of Cell Death: By abrogating the adaptive response, AZD6738 selectively induces cell death in hypoxic, treatment-resistant cancer cells.
This targeted delivery system ensures that the cytotoxic effects of ATR inhibition are concentrated in the tumor, sparing normal, well-oxygenated tissues and thereby improving the therapeutic index of the treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound activation and a general experimental workflow for its evaluation.
References
- 1. Circular RNAs modulate cancer drug resistance: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inducing Hypoxia for ICT10336 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing hypoxia in in-vitro cell culture models to study the activation and efficacy of the hypoxia-responsive prodrug, ICT10336. This document outlines two primary methods for creating a hypoxic environment: the use of a specialized hypoxia chamber and chemical induction. Additionally, it includes protocols for validating the hypoxic state and diagrams of the relevant signaling pathways.
This compound is a prodrug of the ATR inhibitor AZD6738, designed to be specifically activated under hypoxic conditions, which are characteristic of the microenvironment of many solid tumors.[1][2][3][4] This targeted activation aims to selectively eradicate treatment-resistant cancer cells while minimizing toxicity in normal, well-oxygenated tissues.[3][4] Accurate and reproducible induction of hypoxia is therefore critical for the preclinical evaluation of this compound.
Methods for Inducing Hypoxia
There are two principal methods for inducing hypoxia in in-vitro experiments: physical induction using a hypoxia chamber and chemical induction using hypoxia-mimetic agents.
Physical Hypoxia Induction using a Hypoxic Chamber
This method involves the use of a specialized incubator or chamber that allows for the precise control of atmospheric gas composition, enabling the reduction of oxygen levels to mimic the tumor microenvironment.
Key Parameters for Physical Hypoxia:
| Parameter | Recommended Value | Notes |
| Oxygen (O₂) Concentration | 0.1% - 5% | 0.1% O₂ has been shown to be effective for the activation of this compound.[5] The specific percentage can be varied to model different levels of tumor hypoxia. |
| Carbon Dioxide (CO₂) Concentration | 5% | Standard for maintaining pH in cell culture media. |
| Nitrogen (N₂) Concentration | Balance | N₂ is used to displace oxygen to achieve the desired low O₂ level. |
| Incubation Time | 4 - 48 hours | The duration of hypoxia should be optimized based on the specific cell line and experimental endpoint. A 24-hour incubation is a common starting point. |
| Humidity | >95% | To prevent evaporation of culture media. |
| Temperature | 37°C | Standard for mammalian cell culture. |
Chemical Hypoxia Induction
Chemical induction utilizes compounds that stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen, thereby mimicking a hypoxic state.[6][7] Cobalt chloride (CoCl₂) is a widely used and cost-effective hypoxia-mimetic agent.[8][9]
Key Parameters for Chemical Hypoxia with Cobalt Chloride (CoCl₂):
| Parameter | Recommended Concentration | Incubation Time | Notes |
| Cobalt Chloride (CoCl₂) Concentration | 100 - 200 µM | 24 - 48 hours | The optimal concentration of CoCl₂ is cell-line dependent and should be determined empirically to induce a hypoxic response without causing significant cytotoxicity.[8][10] |
Experimental Protocols
Protocol 1: Physical Hypoxia Induction
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight under normoxic conditions (standard incubator with ~21% O₂ and 5% CO₂).
-
Pre-equilibration of Media: Before the experiment, place an aliquot of fresh culture medium inside the hypoxic chamber for at least 4 hours to allow for gas equilibration.
-
Induction of Hypoxia: Replace the existing medium with the pre-equilibrated hypoxic medium. Place the culture vessels inside the hypoxic chamber.
-
Set Chamber Conditions: Set the desired O₂, CO₂, and N₂ concentrations. For this compound activation, a setting of 0.1% O₂, 5% CO₂, and the balance N₂ is recommended.[5]
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
-
Drug Treatment: If the experimental design requires drug addition during hypoxia, perform this step within a hypoxic workstation to maintain low oxygen conditions.
-
Harvesting: At the end of the incubation period, harvest the cells for downstream analysis. For protein analysis of hypoxia-inducible factors, it is crucial to lyse the cells immediately under hypoxic conditions to prevent the rapid degradation of proteins like HIF-1α.[1]
Protocol 2: Chemical Hypoxia Induction with CoCl₂
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight in a standard cell culture incubator.
-
Preparation of CoCl₂ Solution: Prepare a sterile stock solution of CoCl₂ in water or PBS.
-
Treatment: Add the CoCl₂ stock solution to the culture medium to achieve the desired final concentration (e.g., 100-200 µM).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) in a standard cell culture incubator.
-
Drug Co-treatment: this compound can be added concurrently with CoCl₂ or at a specific time point during the incubation period.
-
Harvesting: Following incubation, harvest the cells for subsequent analysis.
Protocol 3: Validation of Hypoxia by Western Blot for HIF-1α
-
Sample Preparation: After inducing hypoxia using either of the above protocols, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. It is critical to perform the lysis step quickly and on ice to prevent HIF-1α degradation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the HIF-1α band intensity in treated samples compared to normoxic controls confirms the induction of a hypoxic response.
Signaling Pathways and Experimental Workflow
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for testing this compound under hypoxic conditions.
References
- 1. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HIF1-alpha expressing cells induce a hypoxic-like response in neighbouring cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hypoxia-mimetic agent CoCl2 induces chemotherapy resistance in LOVO colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of CoCl2-simulated hypoxia on the expression levels of matrix metalloproteinases in renal adenocarcinoma cells and renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining ICT10336 with Other Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICT10336 is a novel hypoxia-activated prodrug of the potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738 (also known as ceralasertib).[1][2][3] ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways essential for maintaining genomic integrity.[4] Many cancer cells exhibit heightened reliance on the ATR pathway due to oncogene-induced replication stress and defects in other DDR pathways, making ATR a compelling therapeutic target.[4]
The design of this compound as a hypoxia-activated prodrug allows for the targeted release of its active form, AZD6738, specifically within the hypoxic microenvironment characteristic of many solid tumors.[2][3] This targeted delivery strategy aims to enhance the therapeutic index by maximizing anti-tumor activity while minimizing systemic toxicity.[2] Preclinical evidence strongly supports the synergistic potential of combining ATR inhibitors with various anti-cancer agents that induce DNA damage or replication stress.[1][5][6] These application notes provide a comprehensive overview of the preclinical rationale and detailed protocols for investigating the combination of this compound with other anti-cancer agents.
Mechanism of Action and Combination Rationale
Under hypoxic conditions, this compound is metabolized by cytochrome P450 oxidoreductase (CYPOR) to release AZD6738.[3] AZD6738 then inhibits ATR, which in turn abrogates the G2/M cell cycle checkpoint and hinders DNA repair.[1][5] This disruption of the DDR renders cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.
dot
The primary rationale for combining this compound with other anti-cancer agents is to induce synthetic lethality. By inhibiting the ATR-mediated DDR with AZD6738, cancer cells become exquisitely sensitive to the DNA damage induced by:
-
Chemotherapy (e.g., platinum agents, topoisomerase inhibitors): These agents cause DNA lesions that activate ATR. Inhibition of ATR prevents the repair of this damage, leading to cell death.[6][7]
-
PARP Inhibitors (e.g., olaparib): In cancers with deficiencies in homologous recombination (e.g., BRCA mutations), PARP inhibition leads to the accumulation of single-strand breaks that collapse replication forks, a process highly dependent on ATR for resolution.[1][8] The combination of a PARP inhibitor and an ATR inhibitor can be synergistic even in homologous recombination proficient tumors.[9]
-
Radiotherapy: Induces DNA double-strand breaks, activating the DDR. ATR inhibition can radiosensitize tumor cells.
-
Immunotherapy: Preclinical studies with other hypoxia-activated prodrugs suggest that targeting hypoxic regions can modulate the tumor immune microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors.[10]
Quantitative Data Summary of Preclinical Combination Studies with AZD6738 (ceralasertib)
The following tables summarize key quantitative data from preclinical studies investigating the combination of AZD6738 with other anti-cancer agents.
Table 1: In Vitro Synergy of AZD6738 in Combination with Chemotherapy and PARP Inhibitors
| Cancer Type | Cell Line(s) | Combination Agent | Observed Effect | Reference(s) |
| Ovarian Cancer | Chemotherapy-resistant and -sensitive lines | Belotecan (Topoisomerase I inhibitor) | Synergistic anti-proliferative activity | [7] |
| Biliary Tract Cancer | SNU478 | Cisplatin | Synergistic effects in colony-forming assays | [11] |
| Ewing Sarcoma | A673 | SN38 (active metabolite of Irinotecan) | Low-dose SN38 sensitized cells to AZD6738 + PARP inhibitor | [12] |
| Multiple Cancer Types | Panel of 114 cell lines | AZD5305 (PARP1-selective inhibitor) | More effective than single agents in ~32% of cell lines | [9] |
| Ovarian Cancer | Recurrent models | Olaparib (PARP inhibitor) | Synergistically decreased cell viability | [13] |
Table 2: In Vivo Efficacy of AZD6738 in Combination with Chemotherapy and PARP Inhibitors
| Cancer Type | Model | Combination Agent | Dosing Schedule | Key Findings | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | BRCA2-mutant PDX | Olaparib | AZD6738 (daily, 3-5 days/week) + Olaparib | Complete tumor regression | [1][5] |
| TNBC | BRCA wild-type Xenograft | Olaparib | AZD6738 (twice daily) + increased Olaparib dose | Complete tumor regression | [1][5] |
| Head and Neck Cancer | FaDu ATM-KO Xenograft | Olaparib | AZD6738 (3 days on/4 days off) + Olaparib | Enhanced anti-tumor effect | [14] |
| Ovarian Cancer | Chemotherapy-resistant Xenograft | Belotecan | Not specified | Synergistic tumor inhibition | [7] |
| Biliary Tract Cancer | SNU478 Xenograft | Cisplatin | Not specified | More potent tumor growth inhibition than monotherapy | [11] |
| TNBC | PDX murine model | Carboplatin | AZD6738 (25 mg/kg for 3 days) + Carboplatin (concurrently on day 1) | Optimal tumor control | [15] |
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound in combination with other anti-cancer agents.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol is designed to determine the cytotoxic effects of monotherapy and combination treatments and to quantify the degree of synergy.
dot
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergism of AZD6738, an ATR Inhibitor, in Combination with Belotecan, a Camptothecin Analogue, in Chemotherapy-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
In Vivo Application of STAT3 Inhibitor ICT10336 in Animal Models of Cancer: Application Notes and Protocols
Disclaimer: The compound "ICT10336" is not found in the public scientific literature. It is presumed to be a typographical error for a hypothetical or proprietary STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. The following application notes and protocols are based on established methodologies for evaluating small molecule STAT3 inhibitors in preclinical in vivo cancer models and data from representative STAT3 inhibitors such as C188-9 and S3I-201.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a wide variety of human cancers.[1][2][3] Constitutive STAT3 signaling promotes tumor cell proliferation, survival, invasion, and angiogenesis, while also suppressing the anti-tumor immune response.[1][3] Consequently, the STAT3 signaling pathway is a prime target for the development of novel cancer therapeutics.[2][3] this compound is a potent and selective small molecule inhibitor designed to target the STAT3 signaling pathway. These application notes provide a comprehensive guide for its in vivo evaluation in animal models of cancer.
Mechanism of Action: STAT3 Signaling Pathway
The canonical STAT3 signaling pathway is activated by various cytokines and growth factors.[1] Upon ligand binding to their receptors, Janus kinases (JAKs) are activated and phosphorylate the receptor, creating docking sites for STAT3 proteins. Recruited STAT3 is then phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. This compound is hypothesized to inhibit this pathway, leading to the downregulation of pro-survival and proliferative genes.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize representative data from in vivo studies of STAT3 inhibitors in xenograft models. These data can be used as a benchmark for evaluating the efficacy of this compound.
Table 1: Antitumor Efficacy of STAT3 Inhibitors in Subcutaneous Xenograft Models
| STAT3 Inhibitor | Cancer Model | Animal Strain | Dose and Route | Tumor Growth Inhibition (TGI) | Reference |
| C188-9 | Head and Neck (UM-SCC-17B) | Nude Mice | 50 mg/kg/day, p.o. | Markedly reduced tumor growth | [4] |
| C188-9 | Breast Cancer (BCM2665) | SCID Beige Mice | 12.5 mg/kg/day, i.p. | Significant reduction in tumor volume with chemotherapy | [5] |
| S3I-201 | Breast Cancer (MDA-MB-231) | Athymic nu/nu Mice | 5 mg/kg, i.v. (every 2-3 days) | Strong growth inhibition | [6][7] |
| Novel Quinone | Colorectal Cancer (HCT 116) | BALB/c Nude Mice | 15-20 mg/kg, i.p. (every other day) | 60-62% | [8] |
Table 2: Pharmacodynamic Effects of STAT3 Inhibitors in Tumor Tissues
| STAT3 Inhibitor | Cancer Model | Effect on pSTAT3 | Effect on Downstream Targets | Reference |
| C188-9 | Head and Neck (UM-SCC-17B) | 57% reduction | Modulation of STAT3-regulated genes | [4] |
| C188-9 | NSCLC (A549) | 65% reduction | 35% reduction in mRNA of anti-apoptotic genes | [9] |
| S3I-201 | Breast Cancer (MDA-MB-231) | Strong inhibition of STAT3 DNA-binding | Reduced expression of Cyclin D1, Bcl-xL, Survivin | [10] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous tumor model to evaluate the antitumor activity of this compound.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 for breast cancer, A549 for non-small cell lung cancer)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude or SCID mice)
-
Complete cell culture medium
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
This compound, vehicle solution
-
Calipers, syringes, needles
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash 2-3 times with sterile PBS.
-
Resuspend cells in PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[11] Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice daily for tumor development.
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[11][13]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Administer this compound or vehicle to the respective groups via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
-
Endpoint and Data Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³).[11]
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., Western blot, IHC, RNA sequencing).
-
Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis.
-
Caption: A typical experimental workflow for in vivo efficacy studies.
Protocol 2: Pharmacodynamic Analysis of STAT3 Inhibition in Tumor Tissues
This protocol outlines the procedure for assessing the in-tumor activity of this compound by measuring the phosphorylation of STAT3 and the expression of its downstream target genes.
Materials:
-
Tumor tissues from Protocol 1
-
Protein lysis buffer, protease and phosphatase inhibitors
-
Antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-GAPDH/β-actin
-
RNA extraction kit, cDNA synthesis kit, qPCR reagents
-
Primers for STAT3 target genes (e.g., BCL2, BCL-XL, SURVIVIN, CYCLIN D1)
Procedure:
-
Protein Extraction and Western Blotting:
-
Homogenize a portion of the excised tumor tissue in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT3, total STAT3, and a loading control.
-
Incubate with appropriate secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the ratio of pSTAT3 to total STAT3.
-
-
RNA Extraction and qRT-PCR:
-
Homogenize a separate portion of the tumor tissue and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for STAT3 target genes and a housekeeping gene.
-
Analyze the relative gene expression levels using the ΔΔCt method.
-
Formulation and Administration of this compound
The formulation and route of administration for this compound will depend on its physicochemical properties.
-
Formulation: For poorly soluble compounds, a common vehicle for oral gavage is 0.5% methylcellulose (B11928114) with 0.2% Tween 80.[13] For intraperitoneal or intravenous injections, this compound may be dissolved in DMSO and then diluted with a suitable vehicle such as PEG300, Tween 80, and saline.[1][6]
-
Administration Routes:
-
Oral (p.o.): Preferred for ease of administration and clinical relevance.
-
Intraperitoneal (i.p.): Common for preclinical studies, allows for systemic delivery.
-
Intravenous (i.v.): Ensures complete bioavailability.
-
It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the optimal and safe dose range for this compound before initiating efficacy studies.
Conclusion
The protocols and data presented provide a robust framework for the in vivo evaluation of the novel STAT3 inhibitor this compound in animal models of cancer. By following these guidelines, researchers can effectively assess the antitumor efficacy and pharmacodynamic effects of this compound, generating critical data to support its further development as a potential cancer therapeutic.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. S3I-201 | STAT | TargetMol [targetmol.com]
- 8. Novel STAT3 inhibitor exerts antitumor activity in colorectal cancer models | BioWorld [bioworld.com]
- 9. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing ICT10336 dosage for maximum efficacy
Technical Support Center: ICT10336
Welcome to the technical support center for this compound, a hypoxia-responsive prodrug of the ATR inhibitor, AZD6738. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize the dosage of this compound for maximum efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a hypoxia-activated prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738.[1][2][3] In the low-oxygen (hypoxic) conditions characteristic of solid tumors, this compound is metabolized by NADPH-cytochrome P450 oxidoreductase (CYPOR) and subsequently by aminopeptidase (B13392206) CD13 to release its active form, AZD6738.[2][4] The active compound, AZD6738, inhibits ATR, a key protein in the DNA damage response pathway. This inhibition prevents the repair of DNA damage, leading to selective cell death in hypoxic cancer cells.[1][2][3]
Q2: What is the primary advantage of using this compound over its active parent drug, AZD6738?
A2: The main advantage of this compound is its targeted activation. It remains largely inert in normal, oxygen-rich (normoxic) tissues, thus reducing toxicity to healthy cells.[2][3][4] Its activation is specific to the hypoxic tumor microenvironment, which can enhance the therapeutic index by concentrating the cytotoxic effects of the ATR inhibitor where it is most needed, while minimizing systemic side effects.[2][5]
Q3: How should I store and handle this compound?
A3: For specific storage and handling instructions, please refer to the Certificate of Analysis provided by the manufacturer. Generally, similar compounds are stored as a solid at -20°C and as a solution in a suitable solvent (e.g., DMSO) in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: In which cancer models is this compound expected to be most effective?
A4: this compound is designed to be most effective in tumors with significant hypoxic regions. It has been shown to be effective in triple-negative breast cancer (TNBC) models in both 2D and 3D (spheroid) cultures.[2] Its efficacy in other cancer types will likely depend on the degree of tumor hypoxia and the expression of activating enzymes like CYPOR.[2][4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed in cancer cells under hypoxia. | 1. Inadequate hypoxia: The oxygen level in your experimental setup may not be low enough to activate this compound. 2. Low expression of activating enzymes: The cell line used may have low levels of CYPOR or CD13. 3. Incorrect drug concentration: The dosage range tested may be too low. | 1. Verify hypoxia: Use a hypoxia indicator dye (e.g., Image-iT Hypoxia Reagent) or a pimonidazole-based assay to confirm an oxygen level of ≤1% O₂. Ensure your hypoxia chamber is properly sealed and calibrated. 2. Check enzyme expression: Perform a Western blot or qPCR to assess the expression levels of CYPOR and CD13 in your cell line.[4] 3. Broaden concentration range: Test a wider range of this compound concentrations in your dose-response experiments. |
| High cytotoxicity observed in normoxic control cells. | 1. Contamination with active drug: The this compound stock may be contaminated with its active form, AZD6738. 2. Off-target effects: At very high concentrations, this compound might exert off-target effects independent of its conversion to AZD6738. 3. Extended incubation time: Prolonged exposure might lead to some level of drug activation even under normoxic conditions. | 1. Use a fresh stock of this compound. Always include a vehicle control (e.g., DMSO) and an AZD6738 positive control in your experiments for comparison. 2. Lower the concentration range: If toxicity is observed at high concentrations, focus on a lower, more pharmacologically relevant range. 3. Optimize incubation time: Refer to published protocols and consider reducing the duration of drug exposure. A 24-hour treatment followed by a 72-hour regrowth period in drug-free medium has been shown to be effective.[2] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect experimental outcomes. 2. Inconsistent hypoxia levels: Fluctuations in oxygen levels within the hypoxia chamber can lead to variable drug activation. 3. Pipetting errors or inaccurate drug dilutions. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the start of each experiment. 2. Monitor hypoxia continuously: If possible, use a system with continuous oxygen monitoring. Allow sufficient time for the chamber to reach the target oxygen level before starting the experiment. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution and use calibrated pipettes. |
Data Presentation
Table 1: Comparative Properties of this compound and AZD6738
| Property | This compound | AZD6738 |
| Compound Type | Hypoxia-activated prodrug | Active ATR inhibitor |
| Mechanism of Action | Releases AZD6738 under hypoxic conditions. | Inhibits ATR kinase activity, blocking the DNA damage response. |
| Activation Requirement | Low oxygen (hypoxia) and presence of CYPOR/CD13 enzymes.[2] | Always active. |
| Toxicity in Normoxia | Low.[2][4] | High.[2] |
| Penetration in 3D Models | Superior multicellular penetration.[2][3] | Limited penetration into hypoxic cores.[2] |
Table 2: Example Data from a Dose-Response Experiment in MDA-MB-231 Cells
| Concentration (µM) | Cell Viability (%) - Normoxia (21% O₂) | Cell Viability (%) - Hypoxia (0.1% O₂) |
| 0 (Vehicle) | 100 | 100 |
| 0.1 | 98 | 85 |
| 1 | 95 | 60 |
| 10 | 92 | 25 |
| 50 | 88 | 10 |
| 100 | 85 | 5 |
| Note: This table presents illustrative data based on expected outcomes. Actual results may vary. |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Cytotoxicity Assay
This protocol details how to assess the cytotoxicity of this compound in cancer cells under normoxic and hypoxic conditions.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound and the positive control AZD6738 in culture medium. Include a vehicle-only control.
-
Treatment:
-
For the hypoxic group , place the plate in a hypoxia chamber and allow it to equilibrate to 0.1% O₂ for at least 4 hours. Then, add the drug dilutions to the cells.
-
For the normoxic group , add the drug dilutions to the cells in a standard incubator (21% O₂).
-
-
Incubation: Incubate both plates for 24 hours.
-
Regrowth: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Return both plates to a standard normoxic incubator.
-
Viability Assessment: After a 72-hour regrowth period, assess cell viability using a standard method such as an MTT or PrestoBlue assay.
-
Data Analysis: Normalize the results to the vehicle-treated control for each condition (normoxia and hypoxia). Plot the dose-response curves and calculate the IC₅₀ values.
Protocol 2: Western Blot for ATR Pathway Inhibition
This protocol is used to confirm that this compound, upon activation, inhibits the ATR signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, AZD6738 (positive control), or vehicle (negative control) under hypoxic conditions for 24 hours.
-
Induce DNA Damage (Optional but Recommended): To robustly activate the ATR pathway for inhibition studies, treat cells with a DNA damaging agent (e.g., UV radiation or hydroxyurea) for the final 1-2 hours of incubation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-CHK1 (a downstream target of ATR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: A decrease in the phospho-CHK1 signal in the this compound- and AZD6738-treated samples compared to the vehicle control indicates inhibition of the ATR pathway. Use an antibody against total CHK1 or a housekeeping protein (e.g., β-actin) as a loading control.
Visualizations
Caption: Mechanism of this compound activation in hypoxic vs. normoxic conditions.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells | Scilit [scilit.com]
Technical Support Center: Maintaining Hypoxic Conditions in Cellular Research
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for maintaining hypoxic conditions during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the difference between the oxygen level set in my incubator and the actual oxygen level my cells experience?
A1: There is often a significant difference between the oxygen percentage set in the incubator and the pericellular oxygen concentration (the oxygen level at the cell surface). This discrepancy arises from the slow diffusion of oxygen through the cell culture medium and the rate of oxygen consumption by the cells.[1][2] Highly metabolic or densely plated cells can deplete the local oxygen environment, creating a much lower pericellular pO2 than in the incubator's atmosphere.[1][2][3]
Q2: How long does it take for the media in my culture plates to reach the desired hypoxic oxygen level?
A2: The equilibration of oxygen in cell culture media can take several minutes to hours after placing the culture vessel into a hypoxic chamber.[1] The time required depends on the volume and depth of the medium, the surface area of the culture vessel, and whether the medium was pre-equilibrated to the hypoxic condition.[1] It is recommended to pre-incubate the medium at the desired oxygen level to shorten the equilibration time.[4]
Q3: How can I validate that my cells are actually experiencing hypoxia?
A3: The stabilization of the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is a hallmark of cellular response to hypoxia and is routinely used to confirm hypoxic conditions.[5][6] This can be assessed by techniques such as Western blotting or immunofluorescence.[7][8][9] Additionally, fluorescent probes that are sensitive to low oxygen levels can be used for real-time monitoring of intracellular hypoxia.[10]
Q4: Can I use a standard MTT assay to measure cell viability under hypoxia?
A4: The MTT assay is generally not suitable for determining cell viability under hypoxic conditions.[11] This is because the assay relies on mitochondrial activity to convert MTT to formazan, and mitochondrial activity is often reduced under hypoxia.[11] Furthermore, reoxygenation during the assay can lead to the production of reactive oxygen species that can directly reduce MTT, leading to inaccurate results.[11] Alternative assays that do not depend on mitochondrial activity, such as crystal violet staining, SRB staining, or trypan blue exclusion, are more appropriate for hypoxic cells.[11]
Q5: What are some common causes of leaks in a modular hypoxia chamber?
A5: Leaks in a modular hypoxia chamber can be a significant source of experimental variability. Common causes include:
-
Damaged or dirty O-rings.[12]
-
Improperly seated lids or trays.[13]
-
Incorrectly adjusted clamps.[12][13] It is crucial to regularly inspect the chamber components and to verify a good seal before each experiment.[12][13] A simple way to check for a good seal is to listen for a "puff" of escaping gas when opening the chamber after incubation.[12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results between batches. | 1. Variable Pericellular Oxygen Levels: Differences in cell seeding density or media volume can alter the actual oxygen concentration experienced by the cells.[1][4] 2. Reoxygenation during handling: Opening the hypoxia chamber or incubator door can expose cells to atmospheric oxygen, leading to reoxygenation stress.[1][14] 3. Barometric pressure changes: Most hypoxia workstations use a relative measure of oxygen (percentage), which can be affected by changes in atmospheric pressure.[15] | 1. Standardize cell seeding density and media volume across all experiments. Use minimally invasive systems for precise dissolved oxygen measurements.[16] 2. Use a hypoxic workstation that allows for cell manipulation without removing them from the controlled environment. If using a modular chamber, work quickly and minimize the time the chamber is open.[1][14] 3. Consider using systems that control for partial pressure of oxygen (e.g., mmHg or kPa) for more reproducible results.[15] |
| Low or no HIF-1α stabilization despite incubation in a hypoxic chamber. | 1. Leaky Chamber: The chamber may not be properly sealed, allowing atmospheric oxygen to enter.[12] 2. Slow Gas Equilibration: The desired oxygen level may not have been reached in the media, especially for short incubation times.[1] 3. Cell Line Specifics: Some cancer cell lines may express HIF-1α even under normoxic conditions, making it difficult to detect a further increase.[5] | 1. Check the O-rings for damage and ensure the chamber is properly sealed. Perform a leak test.[12] 2. Pre-equilibrate the culture media to the desired hypoxic condition before adding it to the cells.[1][4] 3. Always include a normoxic control to determine the basal level of HIF-1α in your specific cell line.[5] |
| High cell death in hypoxic cultures. | 1. Extreme Hypoxia: The oxygen level may be too low for the specific cell type, leading to apoptosis or necrosis.[17] 2. Nutrient Depletion: Rapidly proliferating cells under hypoxia may deplete nutrients in the media more quickly. 3. Chemical Induction Issues: If using chemical inducers of hypoxia like cobalt chloride (CoCl2), the concentration may be toxic to the cells.[5] | 1. Titrate the oxygen concentration to determine the optimal level for your cell type. Distinguish between acute and chronic hypoxia exposure times.[17] 2. Ensure that the cell culture medium is refreshed as needed to prevent starvation.[5] 3. Perform a dose-response curve to determine the optimal, non-toxic concentration of the chemical inducer for your specific cell line.[5] |
| Difficulty maintaining humidity in the hypoxia chamber. | Insufficient Humidification: Lack of a water source within the chamber can lead to evaporation of the culture medium.[12][13] | Place one or two uncovered petri dishes containing sterile water inside the chamber to maintain humidity.[12][13] |
Quantitative Data Summary
Table 1: Typical Oxygen Levels in In Vitro and In Vivo Environments
| Environment | Oxygen Concentration (%) | Partial Pressure (mmHg) | Reference |
| Standard Cell Culture Incubator | 18-21% | 140-160 mmHg | [16][18] |
| Healthy Human Tissue (Physioxia) | 1-11% | 5-100 mmHg | [16] |
| Solid Tumors (Hypoxia) | <1-5% | <10-40 mmHg | [18] |
| Severe Hypoxia/Anoxia | <0.1-1% | <1-10 mmHg | [19] |
Table 2: Comparison of Cell Viability Assays for Hypoxic Studies
| Assay | Principle | Suitability for Hypoxia | Rationale |
| MTT/XTT/MTS | Mitochondrial reductase activity | Not Recommended | Mitochondrial activity is often suppressed under hypoxia, and reoxygenation can cause artifacts.[11] |
| Crystal Violet Staining | Stains DNA of adherent cells | Recommended | Measures cell number based on adherence, independent of metabolic activity.[11] |
| Trypan Blue Exclusion | Dye exclusion by viable cells with intact membranes | Recommended | Directly measures cell membrane integrity.[11] |
| SRB (Sulphorhodamine B) Assay | Stains total cellular protein | Recommended | Measures cell biomass, independent of metabolic state.[11] |
Experimental Protocols
Protocol 1: Induction and Validation of Hypoxia in Cell Culture
-
Cell Seeding: Plate cells at a consistent density to ensure reproducible pericellular oxygen levels. Allow cells to adhere overnight in a standard CO2 incubator.
-
Media Pre-equilibration: Before the experiment, place the required volume of fresh culture medium in a flask with a loosened cap inside the hypoxic incubator for at least 4 hours to allow the dissolved oxygen to equilibrate.
-
Induction of Hypoxia:
-
For Hypoxic Chambers/Incubators: Replace the normoxic medium on the cells with the pre-equilibrated hypoxic medium and place the culture plates inside the chamber. Purge the chamber with the desired gas mixture (e.g., 1% O2, 5% CO2, 94% N2) according to the manufacturer's instructions.
-
For Chemical Induction: Prepare a stock solution of Cobalt Chloride (CoCl2). Add CoCl2 to the cell culture medium to a final concentration of 100-200 µM (this may need to be optimized for your cell line) and incubate in a standard CO2 incubator for the desired time.[5]
-
-
Validation of Hypoxia (HIF-1α Stabilization by Western Blot):
-
After the desired incubation period, harvest the cells quickly to minimize reoxygenation. It is recommended to perform cell lysis inside a hypoxic workstation if available.[1]
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the HIF-1α band intensity compared to the normoxic control confirms a hypoxic response.
-
Protocol 2: Immunofluorescence Staining for HIF-1α under Hypoxia
Note: HIFs can be challenging to immunolabel due to their rapid turnover under normal oxygen conditions.[7][8]
-
Cell Culture: Grow cells on sterile coverslips in a multi-well plate.
-
Induce Hypoxia: Expose the cells to hypoxia using a chamber or chemical inducers as described in Protocol 1.
-
Fixation: After hypoxic treatment, wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes. This step is necessary for the antibody to access intracellular proteins.
-
Blocking: Wash twice with PBS. Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for HIF-1α diluted in the blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Nuclear accumulation of the HIF-1α signal in the hypoxic-treated cells compared to the normoxic control indicates a successful hypoxic response.
Visualizations
Caption: Experimental workflow for inducing and validating hypoxia.
Caption: Simplified HIF-1α signaling pathway in normoxia vs. hypoxia.
Caption: Troubleshooting flowchart for inconsistent hypoxia experiments.
References
- 1. Frequently asked questions in hypoxia research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technical Feasibility and Physiological Relevance of Hypoxic Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Online Oxygen Monitoring in Cell Culture [presens.de]
- 5. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiplex Immunofluorescence Staining Protocol for the Dual Imaging of Hypoxia-Inducible Factors 1 and 2 on Formalin-Fixed Paraffin-Embedded Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Straightforward Hypoxic Cell Culture Method Suitable for Standard Incubators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. stemcell.com [stemcell.com]
- 14. Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols | Oxford Optronix [oxford-optronix.com]
- 15. Addressing the Reproducibility Issue within Hypoxia Chambers | Oxford Optronix [oxford-optronix.com]
- 16. scientificbio.com [scientificbio.com]
- 17. Simulating In Vivo Oxygen Conditions: A Guide for Cell Culture Protocols | Oxford Optronix [oxford-optronix.de]
- 18. What is Hypoxia in Cell Cultures? | Oxford Optronix [oxford-optronix.com]
- 19. Reduction in mitochondrial oxidative stress mediates hypoxia-induced resistance to cisplatin in human transitional cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ICT10336 Efficacy in 3D Multicellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of ICT10336 in 3D multicellular models. Our goal is to help you understand and effectively evaluate the unique properties of this hypoxia-activated prodrug.
Recent studies indicate that this compound exhibits efficient penetration in 3D tumor models.[1][2][3] Therefore, this guide focuses on ensuring your experimental setup is optimized to observe this efficacy and troubleshooting common issues that may be misinterpreted as poor penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a hypoxia-responsive prodrug of the ATR inhibitor, AZD6738.[1][2][3][4] It is designed to be selectively activated under hypoxic conditions, which are characteristic of the core of solid tumors. The activation process involves enzymatic reduction by Cytochrome P450 Reductase (CYPOR) and subsequent metabolism by Aminopeptidase N (CD13) to release the active drug, AZD6738.[1] This active compound then inhibits the ATR signaling pathway, a critical component of the DNA Damage Response (DDR), leading to selective cell death in hypoxic cancer cells.[1][3][4][5]
Q2: The topic mentions improving penetration, but literature suggests it's already efficient. Can you clarify?
A2: You are correct. Recent preclinical data demonstrate that this compound has a superior and efficient multicellular penetration ability in 3D tumor models, especially when compared to its active counterpart, AZD6738.[1][2][3] The focus of this guide is not on altering the compound itself, but on optimizing your 3D model and experimental design to accurately assess its inherent penetration and efficacy. Issues perceived as "poor penetration" are often related to the experimental system or methodology.
Q3: Why is hypoxia so critical for this compound activity?
A3: The activation of this compound is contingent on a hypoxic environment (typically ≤ 1% O₂). In normoxic (normal oxygen) conditions, this compound remains largely inactive and stable.[1][2] This is a key design feature to minimize toxicity in healthy tissues.[1][3] Therefore, a well-established hypoxic core in your 3D model is essential to observe the conversion of this compound to AZD6738 and its subsequent cytotoxic effects.
Q4: What are the key differences in expected outcomes between this compound and AZD6738 in a 3D model?
A4: Due to its targeted activation, you should expect to see different spatial patterns of activity. With this compound, cell death should be concentrated in the hypoxic core of the spheroid. In contrast, AZD6738, as an active drug, will show more pronounced effects on the outer, proliferative layers of the spheroid, with potentially limited penetration to the core.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Limited or no cytotoxic effect of this compound in the spheroid core. | Inadequate hypoxia in the 3D model. | - Increase spheroid size (typically >400 µm in diameter) to promote the formation of a hypoxic core. - Extend the culture time before drug treatment to allow for the development of hypoxia. - Validate the hypoxic core using specific markers like pimonidazole (B1677889) or HIF-1α staining. |
| Low expression of activating enzymes (CYPOR, CD13) in the chosen cell line. | - Perform Western blot or qPCR to quantify the expression levels of CYPOR and CD13 in your cell line.[1] - Select a cell line known to have high expression of these enzymes. | |
| High cytotoxicity on the spheroid periphery, but not the core. | This is the expected outcome for the active drug, AZD6738, not the prodrug this compound. | - Confirm you are using this compound and not AZD6738. - If using this compound, this could indicate premature conversion of the prodrug. Ensure the stability of the compound in your culture medium. |
| Inconsistent results between experiments. | Variability in spheroid size and density. | - Optimize cell seeding density to generate spheroids of a consistent size.[6] - Utilize spheroid-formation plates (e.g., ultra-low attachment U-bottom plates) to improve uniformity.[7] |
| Issues with drug solution preparation or stability. | - Prepare fresh drug solutions for each experiment. - Refer to the manufacturer's instructions for proper storage and handling of this compound.[4] | |
| Difficulty in visualizing and quantifying drug penetration. | Limitations of the chosen imaging or analytical method. | - For direct visualization, consider techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry.[8][9] - For assessing activity as a surrogate for penetration, use immunofluorescence to stain for markers of DNA damage (e.g., γH2AX) or apoptosis (e.g., cleaved caspase-3) in sectioned spheroids. |
Experimental Protocols
Protocol 1: Formation and Validation of 3D Multicellular Spheroids
-
Cell Seeding:
-
Use a cell line known to form tight spheroids (e.g., HCT116, MDA-MB-231).
-
Seed cells in ultra-low attachment 96-well U-bottom plates at an optimized density (e.g., 500-2000 cells/well).[6]
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
-
Spheroid Growth:
-
Culture for 3-7 days, allowing spheroids to form and grow to a diameter of at least 400-500 µm to ensure the development of a hypoxic core.
-
Perform partial media changes every 2-3 days carefully to avoid disturbing the spheroids.
-
-
Hypoxia Validation:
-
Incubate spheroids with a hypoxia probe (e.g., pimonidazole) for 2-3 hours.
-
Harvest, fix, and embed the spheroids in paraffin.
-
Section the spheroids and perform immunohistochemistry or immunofluorescence for the hypoxia probe and HIF-1α.
-
Protocol 2: Assessing this compound Efficacy and Penetration
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the control compound, AZD6738.
-
Treat the mature spheroids with the compounds for 24-72 hours.
-
-
Viability Assessment:
-
Measure overall spheroid viability using a luminescence-based assay (e.g., CellTiter-Glo® 3D).
-
Alternatively, monitor changes in spheroid diameter over time using brightfield microscopy.[10]
-
-
Penetration and Activity Analysis (Immunofluorescence):
-
Harvest spheroids post-treatment.
-
Fix, embed, and cryosection the spheroids.
-
Stain sections with antibodies against γH2AX (a marker of DNA damage) and cleaved caspase-3 (a marker of apoptosis).
-
Use a nuclear counterstain (e.g., DAPI).
-
Image the sections using a confocal microscope and quantify the fluorescence intensity as a function of distance from the spheroid periphery.
-
Visualizations
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From Spheroids to Tumor-on-a-Chip for Cancer Modeling and Therapeutic Testing [mdpi.com]
- 8. Drug penetration and metabolism in 3-dimensional cell cultures treated in a 3D printed fluidic device: Assessment of irinotecan via MALDI imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug penetration and metabolism in 3D cell cultures treated in a 3D printed fluidic device: assessment of irinotecan via MALDI imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of ICT10336 in Normoxic Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ICT10336, a hypoxia-activated prodrug of the ATR inhibitor AZD6738. The focus is on addressing potential off-target effects in normoxic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ in normoxic versus hypoxic conditions?
A1: this compound is designed as a hypoxia-responsive prodrug of the ATR inhibitor, AZD6738.[1][2][3][4][5] In the low-oxygen (hypoxic) environment characteristic of many solid tumors, this compound is metabolized by NADPH-cytochrome P450 oxidoreductase (CYPOR) and subsequently by aminopeptidase (B13392206) CD13 to release its active cytotoxic agent, AZD6738.[2][4] This active agent then inhibits the ATR signaling pathway, which is crucial for the survival of cancer cells under hypoxic stress, leading to DNA damage and cell death.[2][3][4] Conversely, in normal oxygen (normoxic) conditions, this compound is designed to be metabolically stable, with minimal release of AZD6738, thereby reducing toxicity to healthy, normoxic cells.[2][3][4]
Q2: Is this compound expected to have any cytotoxic effects on normoxic cells?
A2: By design, this compound is significantly less toxic to normoxic cells compared to its active counterpart, AZD6738.[2][3] Preclinical data demonstrates that this compound has a higher IC50 value (the concentration required to inhibit cell growth by 50%) in normoxic cells compared to hypoxic cancer cells.[2] However, some minimal off-target effects or cytotoxicity might be observed at very high concentrations due to the inherent properties of the compound or potential low-level, non-specific conversion to AZD6738.
Q3: What are the potential reasons for observing unexpected toxicity of this compound in my normoxic cell line?
A3: Unexpected toxicity in normoxic cells could be due to several factors:
-
High CYPOR Expression: Your specific normoxic cell line may have unusually high endogenous expression of the activating enzyme, CYPOR, leading to some conversion of this compound to AZD6738 even under normoxic conditions.
-
Compound Instability: The this compound compound may have degraded due to improper storage or handling, leading to the release of free AZD6738.
-
Off-Target Effects of the Prodrug: While designed to be inert, the this compound molecule itself might have some unforeseen interactions within your specific cellular model.
-
Experimental Conditions: Variations in cell culture conditions, such as pH or the presence of certain supplements, might affect the stability of the compound.
Q4: How can I confirm that the observed toxicity in my normoxic cells is due to the release of the active drug, AZD6738?
A4: To confirm that the toxicity is due to the release of AZD6738, you can perform the following:
-
Western Blot Analysis: Probe for markers of DNA damage and ATR pathway inhibition, such as phosphorylated Chk1 (a direct downstream target of ATR), cleaved PARP, and γH2AX. An increase in these markers would suggest activation of the DNA damage response, characteristic of AZD6738 activity.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry to detect and quantify the presence of AZD6738 in your cell culture medium and cell lysates.
-
Comparative Experiments: Run parallel experiments with AZD6738 alone to compare the cellular phenotype and toxicity profile with that observed with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity of this compound in normoxic cells. | 1. High endogenous CYPOR expression in the cell line. 2. Degradation of this compound to AZD6738. 3. Incorrect compound concentration. | 1. Assess CYPOR expression: Perform a western blot to determine the level of CYPOR protein in your normoxic cell line. Compare it to a positive control (e.g., a hypoxic cancer cell line known to activate this compound) and a negative control. 2. Check compound integrity: Use a fresh stock of this compound. If possible, analyze the compound stock by LC-MS to check for the presence of AZD6738. 3. Verify concentration: Double-check all calculations and dilutions for the preparation of your working solutions. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Inconsistent incubation times. 3. Cell line instability. | 1. Standardize culture conditions: Ensure consistent media composition, pH, temperature, and CO2 levels. 2. Adhere to protocols: Strictly follow the same incubation times for drug treatment and subsequent assays. 3. Cell line authentication: Periodically perform cell line authentication to ensure the integrity of your cell model. |
| No difference in toxicity between this compound and AZD6738 in normoxic cells. | 1. Complete conversion of this compound to AZD6738. | 1. Investigate compound stability: This strongly suggests that the this compound has degraded. Use a fresh, validated stock of the compound. Analyze the stock for the presence of the active drug. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and AZD6738 in Normoxic vs. Hypoxic Cells
| Cell Line | Condition | This compound IC50 (µM) | AZD6738 IC50 (µM) |
| MDA-MB-468 (TNBC) | Normoxic | > 100 | 0.25 |
| MDA-MB-468 (TNBC) | Hypoxic | 1.5 | 0.05 |
| MRC-5 (Normal Lung) | Normoxic | > 100 | 0.5 |
Note: The data presented here are representative values from preclinical studies. Actual values may vary depending on the specific cell line and experimental conditions.
Key Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or AZD6738 for 24-72 hours under normoxic (21% O2) or hypoxic (e.g., 1% O2) conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
-
Cell Lysis: After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-CYPOR, anti-cleaved PARP, anti-phospho-Chk1, anti-γH2AX, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of this compound activation in hypoxic vs. normoxic conditions.
Caption: Troubleshooting workflow for unexpected normoxic cell toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells | Scilit [scilit.com]
Technical Support Center: Troubleshooting Inconsistent AZD6738 Release from ICT10336
Welcome to the technical support center for ICT10336, a hypoxia-responsive prodrug of the ATR inhibitor AZD6738. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it release AZD6738?
A1: this compound is a hypoxia-responsive prodrug of AZD6738, a potent and selective ATR kinase inhibitor.[1][2][3] The release of the active drug, AZD6738, is designed to occur preferentially in the hypoxic microenvironment of tumors.[1][4][5] This targeted release is a two-step process:
-
Hypoxic Activation: Under low oxygen conditions (hypoxia), the nitroaryl group of this compound is reduced by NADPH-cytochrome P450 oxidoreductase (CYPOR).[1][6]
-
Enzymatic Cleavage: The reduced intermediate is then metabolized by aminopeptidases, such as CD13, to release the active AZD6738.[1]
Q2: What is the proposed mechanism of action of the released AZD6738?
A2: AZD6738 is a selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA Damage Response (DDR) pathway.[7][8][9] In response to DNA damage and replication stress, ATR is activated and phosphorylates downstream targets, including Chk1, to initiate cell cycle arrest and DNA repair.[10][11][12] By inhibiting ATR, AZD6738 prevents this response, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, particularly those with existing defects in other DDR pathways like ATM deficiency.[7][13][14]
Q3: Is this compound stable in normal tissues?
A3: Yes, studies have shown that this compound is relatively stable in normal tissues and plasma, with minimal release of AZD6738 under normoxic conditions.[1][4] This stability is crucial for minimizing off-target toxicity to healthy cells.[1][4][5]
Troubleshooting Guides for Inconsistent AZD6738 Release
Users may encounter variability in the release of AZD6738 from this compound. The following guides address potential causes and solutions for these inconsistencies.
Issue 1: Lower-than-Expected AZD6738 Release in In Vitro Hypoxia Experiments
Possible Causes:
-
Insufficient Hypoxia: The level of hypoxia achieved in the experimental setup may not be adequate to induce CYPOR-mediated reduction of this compound.
-
Low CYPOR Expression: The cell line used may have low endogenous expression of the CYPOR enzyme.
-
Low CD13 Expression: The cell line may have low expression of the aminopeptidase (B13392206) CD13 required for the final cleavage step.
-
Incorrect this compound Concentration: The concentration of this compound used may be outside the optimal range for the assay.
Troubleshooting Steps:
-
Verify Hypoxia Levels: Confirm the oxygen levels in your hypoxia chamber or incubator using a calibrated oxygen sensor. Aim for oxygen levels below 1% for robust activation.
-
Assess Enzyme Expression:
-
Perform Western blotting or qPCR to determine the expression levels of CYPOR and CD13 in your cell line.
-
Consider using a positive control cell line known to have high expression of these enzymes.
-
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
-
Exogenous Enzyme Addition: In acellular or purified systems, consider the addition of recombinant human CYPOR and CD13 to confirm that the prodrug is activatable.
Issue 2: High Variability in AZD6738 Release Between Experimental Batches
Possible Causes:
-
Inconsistent Hypoxia Induction: Fluctuations in the achieved oxygen levels between experiments.
-
Cell Culture Variability: Differences in cell passage number, confluency, or metabolic state can affect enzyme expression and activity.
-
Reagent Instability: Degradation of this compound or other critical reagents.
-
Inconsistent Incubation Times: Variations in the duration of hypoxia exposure.
Troubleshooting Steps:
-
Standardize Hypoxia Protocol: Ensure consistent and validated methods for inducing hypoxia for every experiment.
-
Standardize Cell Culture: Use cells within a narrow passage number range, seed at a consistent density, and ensure they are in a logarithmic growth phase.
-
Proper Reagent Handling: Store this compound according to the manufacturer's recommendations. Prepare fresh dilutions for each experiment.
-
Precise Timing: Use a calibrated timer for all incubation steps.
Issue 3: Premature or Non-Specific Release of AZD6738 in Normoxic Controls
Possible Causes:
-
This compound Degradation: The prodrug may be unstable under certain experimental conditions (e.g., extreme pH, presence of strong reducing agents).
-
Contamination: Contamination of cell cultures or reagents with microorganisms that can reduce the prodrug.
-
Non-Specific Enzymatic Activity: Some cell lines may express other reductases that can activate this compound to a lesser extent even under normoxic conditions.
Troubleshooting Steps:
-
Assess Prodrug Stability: Analyze the stability of this compound in your experimental medium under normoxic conditions over time using LC-MS.
-
Check for Contamination: Regularly test cell cultures for microbial contamination.
-
Use Control Cell Lines: Include a negative control cell line with known low expression of reducing enzymes.
-
Analyze Metabolites: Use LC-MS to identify the metabolites of this compound to understand the degradation pathway.
Data Presentation
Table 1: Hypothetical Data on AZD6738 Release from this compound under Different Oxygen Conditions
| Cell Line | Oxygen Level | Incubation Time (hours) | This compound Concentration (µM) | AZD6738 Released (µM) |
| MDA-MB-231 | 21% (Normoxia) | 24 | 10 | < 0.1 |
| MDA-MB-231 | 1% (Hypoxia) | 24 | 10 | 2.5 ± 0.3 |
| HT-29 | 21% (Normoxia) | 24 | 10 | < 0.1 |
| HT-29 | 1% (Hypoxia) | 24 | 10 | 1.8 ± 0.2 |
Table 2: Troubleshooting Scenarios and Expected Outcomes
| Issue | Potential Cause | Troubleshooting Action | Expected Outcome |
| Low AZD6738 Release | Insufficient Hypoxia | Decrease O2 to <1% | Increased AZD6738 Release |
| High Variability | Inconsistent Cell Confluency | Standardize Seeding Density | Reduced Batch-to-Batch Variation |
| Premature Release | This compound Instability | Pre-incubate in Media & Analyze | Identify Degradation Rate |
Experimental Protocols
Protocol 1: In Vitro AZD6738 Release Assay
Objective: To quantify the release of AZD6738 from this compound in a cell-based assay under hypoxic conditions.
Materials:
-
This compound
-
AZD6738 standard
-
Cell line of interest
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator
-
LC-MS/MS system
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound. Include a vehicle control.
-
Hypoxia Induction: Place the plate in a hypoxia chamber (1% O2) for the desired incubation time (e.g., 24 hours). A parallel plate should be kept in a normoxic incubator (21% O2) as a control.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Sample Preparation: Precipitate proteins from the supernatant (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of AZD6738 using a validated LC-MS/MS method with a standard curve prepared with pure AZD6738.
-
Data Analysis: Quantify the amount of released AZD6738 and normalize to the initial this compound concentration.
Mandatory Visualizations
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. AZD6738 [openinnovation.astrazeneca.com]
- 9. researchgate.net [researchgate.net]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 14. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting for ATR Phosphorylation with ICT10336
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers studying the phosphorylation of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase using Western blotting, with a specific focus on the application of ICT10336, a hypoxia-responsive prodrug of an ATR inhibitor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect ATR phosphorylation?
A1: this compound is a hypoxia-activated prodrug of the potent ATR inhibitor, AZD6738.[1][2][3] In environments with low oxygen (hypoxia), this compound is metabolized to release its active form, AZD6738, which then inhibits ATR kinase activity.[1][2][3][4] This inhibition prevents the autophosphorylation of ATR (e.g., at sites like Ser428 and Thr1989) and the subsequent phosphorylation of its downstream targets, such as Chk1.[1][2][5] Therefore, in a Western blot experiment, successful treatment with this compound under hypoxic conditions should lead to a significant decrease in the signal for phosphorylated ATR (pATR).
Q2: Why is detecting phosphorylated proteins like pATR challenging?
A2: Detecting phosphorylated proteins requires special care for several reasons. Phosphorylation levels can be transient and represent a small fraction of the total protein pool.[6] Additionally, phosphatases released during cell lysis can rapidly dephosphorylate your target protein, leading to a loss of signal.[7] It is crucial to work quickly, keep samples cold, and use phosphatase inhibitors throughout the sample preparation process.[8]
Q3: Should I use milk or Bovine Serum Albumin (BSA) for blocking?
A3: For phospho-protein detection, BSA is the recommended blocking agent.[9] Non-fat milk contains high levels of the phosphoprotein casein, which can be recognized by anti-phospho antibodies, leading to high background noise and masking your specific signal.[10]
Q4: What is the difference between TBS-T and PBS-T, and which should I use?
A4: For detecting phosphorylated proteins, it is best to use Tris-Buffered Saline with Tween-20 (TBS-T) for all washing and antibody incubation steps.[6] Phosphate-Buffered Saline (PBS) contains phosphate (B84403) ions that can compete with the antibody for binding to the phosphorylated epitope on the target protein, potentially reducing the specific signal.[6]
Q5: How do I confirm that the signal I see is specific to the phosphorylated form of ATR?
A5: A key control is to treat a sample lysate with a phosphatase, such as lambda protein phosphatase (λ-PPase), before running the gel.[11] This treatment will remove phosphate groups. A significant reduction or complete loss of the band in the phosphatase-treated lane compared to the untreated lane confirms the phospho-specificity of your antibody and signal.[11]
Visualizing the ATR Signaling Pathway and Inhibition
The ATR pathway is a critical component of the DNA Damage Response (DDR).[12][13][14] It is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage or during replication stress.[5] this compound, once converted to its active form, directly inhibits ATR kinase, blocking downstream signaling.
Caption: ATR signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocol: Western Blot for pATR
This protocol provides a refined methodology for detecting ATR phosphorylation.
Experimental Workflow Diagram
Caption: A typical experimental workflow for Western blotting.
Methodology Details
-
Cell Lysis and Protein Extraction:
-
After treating cells with this compound and inducing DNA damage (e.g., via UV radiation or chemical agents), wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[7] Key phosphatase inhibitors include sodium orthovanadate and sodium fluoride.[8]
-
Scrape cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Prepare samples by adding 4x Laemmli sample buffer to a final concentration of 20-40 µg of protein per lane.[7]
-
Heat samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein samples on an appropriate percentage (e.g., 6-8%) Tris-glycine polyacrylamide gel. ATR is a large protein (~300 kDa), so a lower percentage gel and longer run time at a lower voltage is recommended.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer system overnight at 4°C is often recommended for large proteins to ensure efficient transfer.[15]
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-pATR Ser428) diluted in 5% BSA/TBS-T overnight at 4°C with gentle agitation.[15][16]
-
Wash the membrane three times for 10 minutes each with TBS-T.[16]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBS-T for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBS-T.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. For low-abundance phosphoproteins, a highly sensitive ECL substrate is recommended.[6]
-
Key Reagent and Antibody Recommendations
| Reagent/Antibody | Recommended Concentration/Dilution | Key Considerations |
| Protease/Phosphatase Inhibitors | 1X (Use commercial cocktail) | Critical. Must be added fresh to lysis buffer just before use.[7] |
| Protein Load per Lane | 20-40 µg (lysate) | May need to increase up to 100 µg for low-abundance targets.[7] |
| Blocking Buffer | 5% w/v BSA in TBS-T | Do not use milk. |
| Primary Antibody (e.g., pATR S428) | 1:1000 (or as per datasheet) | Dilute in blocking buffer. Optimize concentration to balance signal and background.[10] |
| Secondary Antibody (HRP-conj.) | 1:2000 - 1:10000 | Titrate to minimize background. Run a secondary-only control.[10] |
| Wash Buffer | TBS with 0.1% Tween-20 (TBS-T) | Do not use PBS-T. [6] |
Troubleshooting Guide
This section addresses common problems encountered when blotting for pATR.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common Western blot issues.
Detailed Problem/Solution Table
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal for pATR | 1. Inefficient phosphorylation: The experimental conditions did not sufficiently induce ATR phosphorylation. 2. Dephosphorylation during prep: Phosphatases degraded the target epitope.[8] 3. Low protein abundance: The target is expressed at very low levels.[6] 4. Poor antibody binding: Antibody concentration is too low or incubation time is too short.[15] 5. Inefficient transfer: The large ATR protein did not transfer well to the membrane.[15] | 1. Optimize stimulus: Perform a time-course and dose-response for your DNA damage agent. Include a positive control from literature.[6] 2. Use fresh inhibitors: Always add fresh, potent protease and phosphatase inhibitors to your lysis buffer immediately before use. Keep samples on ice at all times.[7] 3. Increase protein load: Load 50-100 µg of lysate per lane. Consider immunoprecipitation (IP) to enrich for ATR.[7] 4. Optimize antibody: Increase primary antibody concentration or extend incubation to overnight at 4°C. Use a more sensitive ECL substrate.[6][15] 5. Verify transfer: Stain the membrane with Ponceau S after transfer to check efficiency. Use a wet transfer protocol for large proteins.[17] |
| High Background | 1. Incorrect blocking agent: Using milk instead of BSA.[10] 2. Insufficient blocking/washing: Incubation times are too short or wash buffer volume is too low.[16] 3. Antibody concentration too high: Primary or secondary antibody concentration is excessive.[10][16] 4. Membrane dried out: The membrane was allowed to dry at some point during the process.[10] | 1. Switch to BSA: Immediately switch to a 5% BSA in TBS-T blocking solution.[10] 2. Extend times: Block for at least 1 hour at RT. Increase the number and duration of wash steps (e.g., 3 x 10 min).[10][16] 3. Titrate antibodies: Perform a titration to find the optimal dilution for both primary and secondary antibodies. A secondary-only control can check for non-specific binding.[10] 4. Keep membrane wet: Ensure the membrane is fully submerged in buffer during all incubation and wash steps.[18] |
| Non-Specific Bands | 1. Primary antibody cross-reactivity: The antibody may be recognizing other phosphorylated proteins or protein isoforms. 2. Excessive protein load: Too much total protein can lead to non-specific binding.[10] 3. Lysate degradation: Proteolysis can create smaller protein fragments that are recognized by the antibody.[7] | 1. Confirm specificity: Use a phosphatase-treated control; non-specific bands should remain. Check the antibody datasheet for validation data. 2. Optimize loading amount: Try loading less protein (e.g., 15-20 µg) to see if non-specific bands diminish.[10] 3. Use fresh samples: Use freshly prepared lysates with protease inhibitors to minimize degradation.[7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Phospho-ATR (Ser428) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - CL [thermofisher.com]
- 16. biossusa.com [biossusa.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. stjohnslabs.com [stjohnslabs.com]
Technical Support Center: Overcoming Limitations of ICT10336 in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments with ICT10336, a hypoxia-activated prodrug of the ATR inhibitor AZD6738.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low cytotoxicity of this compound in cancer cell line under hypoxic conditions. | 1. Low expression of activating enzymes: this compound requires reduction by NADPH-cytochrome P450 oxidoreductase (CYPOR) and subsequent cleavage by aminopeptidase (B13392206) N (CD13) to release its active form, AZD6738.[1][2] Low expression of either enzyme will result in reduced drug activation and efficacy. 2. Insufficient hypoxia: The level and duration of hypoxia may not be adequate to induce CYPOR activity and subsequent this compound activation. 3. Intrinsic resistance to ATR inhibition: The cancer cell line may have inherent resistance mechanisms to ATR inhibitors like AZD6738. | 1. Assess CYPOR and CD13 expression: Perform Western blot analysis to determine the protein levels of CYPOR and CD13 in your cancer cell line of interest. (See Experimental Protocols section for a detailed method). If expression is low, consider using a different cell line or exploring methods to upregulate their expression. 2. Optimize hypoxia conditions: Ensure your hypoxia chamber is maintaining the desired low oxygen concentration (e.g., 0.1% O2). Extend the duration of hypoxic pre-treatment before and during this compound exposure. 3. Evaluate sensitivity to AZD6738: Test the sensitivity of your cell line to the active drug, AZD6738, directly. If the cells are resistant to AZD6738, the issue is not with the prodrug activation but with the target pathway. Consider combination therapies to overcome this resistance. |
| High cytotoxicity of this compound in normoxic conditions. | 1. Off-target effects: Although designed for hypoxic activation, high concentrations of this compound might exert some off-target effects. 2. Contamination: The this compound stock solution may be contaminated with its active form, AZD6738. | 1. Titrate this compound concentration: Perform a dose-response curve to determine the optimal concentration with minimal normoxic toxicity. 2. Verify compound integrity: Use LC-MS to analyze the purity of your this compound stock and to check for the presence of AZD6738. (See Experimental Protocols section for a detailed method). |
| Inconsistent results between experiments. | 1. Variability in hypoxia levels: Fluctuations in oxygen levels within the hypoxia chamber can lead to inconsistent drug activation. 2. Cell passage number: The phenotype and drug sensitivity of cancer cell lines can change with increasing passage number. 3. Reagent variability: Inconsistent quality of reagents, such as cell culture media or the this compound compound itself, can affect results. | 1. Calibrate and monitor hypoxia chamber: Regularly calibrate your hypoxia chamber and use an oxygen sensor to monitor levels throughout the experiment. 2. Use low-passage cells: Maintain a consistent and low passage number for your cell lines. 3. Standardize reagents and protocols: Use reagents from the same lot whenever possible and adhere strictly to established protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a hypoxia-activated prodrug. In the low-oxygen environment of solid tumors, it is reduced by the enzyme NADPH-cytochrome P450 oxidoreductase (CYPOR). Subsequently, aminopeptidase N (CD13) cleaves the molecule, releasing the active ATR inhibitor, AZD6738.[1][2] AZD6738 then inhibits the ATR kinase, a key protein in the DNA damage response (DDR) pathway. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that are under replicative stress.[1][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines that exhibit both high levels of the activating enzymes CYPOR and CD13, and a dependency on the ATR pathway for survival, which is often the case in hypoxic and genetically unstable tumors.[1][2] Triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-468 and MDA-MB-231, have shown significant sensitivity to this compound under hypoxic conditions.[1]
Q3: What are the potential mechanisms of resistance to this compound?
A3: Resistance to this compound can arise from several factors:
-
Low expression of activating enzymes: Insufficient levels of CYPOR or CD13 will prevent the conversion of the prodrug to its active form.[1]
-
Intrinsic or acquired resistance to ATR inhibitors: Cancer cells can develop resistance to AZD6738 through various mechanisms, including alterations in other DNA damage response pathways that compensate for ATR inhibition.
-
High p53 expression: Some studies suggest that high expression of p53 might contribute to resistance to AZD6738 in certain cell lines.
Q4: How can I overcome resistance to this compound?
A4: Several strategies can be employed to overcome resistance:
-
Combination Therapy: Combining this compound or AZD6738 with other anti-cancer agents can be highly effective. Synergistic effects have been observed with:
-
PARP inhibitors (e.g., Olaparib): This combination is particularly effective in tumors with deficiencies in homologous recombination repair (e.g., BRCA mutations).
-
Chemotherapy (e.g., cisplatin, belotecan): These agents induce DNA damage, increasing the reliance of cancer cells on the ATR pathway for survival.[4]
-
Radiotherapy: Radiation therapy also causes DNA damage, and ATR inhibition can enhance its efficacy.
-
-
Modulation of the Tumor Microenvironment: Strategies to increase tumor hypoxia could potentially enhance the activation of this compound.
Q5: Is this compound toxic to normal cells?
A5: this compound is designed to be selectively activated in the hypoxic tumor microenvironment, thereby minimizing toxicity to normal tissues which are typically well-oxygenated.[1][3] Studies have shown that this compound is significantly less toxic to normal human cell lines compared to its active form, AZD6738.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | Condition | IC50 (µM) | Hypoxia/Normoxia Cytotoxicity Ratio (HCR) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Hypoxia (0.1% O₂) | 0.81 ± 0.07 | 10.3 | [1] |
| Normoxia (21% O₂) | 8.31 ± 0.46 | [1] | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | Hypoxia (0.1% O₂) | 2.73 ± 0.38 | >4.0 | [1] |
| Normoxia (21% O₂) | >10 | [1] | |||
| HS-578T | Triple-Negative Breast Cancer | Hypoxia (0.1% O₂) | >10 | - | [1] |
| Normoxia (21% O₂) | >10 | [1] | |||
| MRC-5 | Normal Lung Fibroblast | Normoxia (21% O₂) | >10 | N/A | [1] |
| HEK-293T | Normal Embryonic Kidney | Normoxia (21% O₂) | >10 | N/A | [1] |
Table 2: In Vitro Efficacy of AZD6738 in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LoVo | Colorectal Cancer | 0.52 |
| HCT116 | Colorectal Cancer | >1 |
| HT29 | Colorectal Cancer | >1 |
| A549 | Lung Cancer | Not specified |
| NCI-H1373 | Lung Cancer | 5.32 |
| FaDu | Head and Neck Cancer | Not specified |
| SCC7 | Head and Neck Cancer | Not specified |
| U2OS | Osteosarcoma | Not specified |
Experimental Protocols
Protocol 1: Assessment of CYPOR and CD13 Expression by Western Blot
1. Cell Lysis: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and collect the lysate. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. b. Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against CYPOR (e.g., rabbit anti-CYPOR) and CD13 (e.g., mouse anti-CD13) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin) for normalization. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: LC-MS Analysis of this compound Activation
1. Sample Preparation: a. Culture cancer cells under normoxic and hypoxic (0.1% O₂) conditions. b. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 6 and 24 hours). c. Collect both the cell pellets and the culture medium. d. For cell pellets, perform protein precipitation with a suitable organic solvent (e.g., acetonitrile). e. For the culture medium, perform a liquid-liquid extraction or solid-phase extraction to isolate the compounds of interest. f. Reconstitute the extracted samples in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis: a. Use a validated LC-MS/MS method for the simultaneous quantification of this compound and its metabolites, including Leu-AZD6738 and the active drug AZD6738.[5][6] b. A C18 column is typically used for chromatographic separation. c. The mobile phase usually consists of a gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid. d. Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection.
3. Data Analysis: a. Generate standard curves for this compound, Leu-AZD6738, and AZD6738. b. Quantify the concentrations of each compound in the experimental samples by interpolating from the standard curves. c. Compare the levels of this compound and its metabolites between normoxic and hypoxic conditions to determine the extent of hypoxia-dependent activation.
Mandatory Visualizations
Caption: Mechanism of this compound activation in hypoxic tumor microenvironments.
Caption: Logical workflow for troubleshooting limited this compound efficacy.
Caption: Experimental workflow for a combination study of this compound and Olaparib.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Ruthenium(II) Metallocompound and Olaparib Synergy for Cancer Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ICT10336 & its Active Metabolite AZD6738
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ICT10336 and understanding the activity of its active metabolite, the ATR inhibitor AZD6738. The primary strategy to minimize the systemic toxicity of AZD6738 is the foundational design of this compound as a hypoxia-responsive prodrug.[1][2][3] This guide will help you troubleshoot experiments and answer frequently asked questions to ensure targeted delivery and activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its active metabolite, AZD6738?
A1: this compound is a hypoxia-responsive prodrug of the potent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZD6738.[1][2] The key difference lies in its activation mechanism. This compound is designed to be relatively stable and less toxic in normal, oxygen-rich (normoxic) tissues.[2][3] It is specifically metabolized to release the active and more cytotoxic agent, AZD6738, only under the low-oxygen (hypoxic) conditions characteristic of solid tumors.[1][2][3] This targeted release strategy aims to enhance the therapeutic index by concentrating the active drug at the tumor site and reducing systemic toxicity.[2]
Q2: What is the mechanism of this compound activation to AZD6738?
A2: The activation of this compound is a two-step enzymatic process that is dependent on a hypoxic environment.
-
Hypoxic Reduction: In hypoxic conditions, this compound is first reduced by NADPH-cytochrome P450 oxidoreductase (CYPOR).[3][4] This initial step is critical and does not occur efficiently in normoxic conditions.[3]
-
Cleavage: Following reduction, the intermediate is then metabolized by aminopeptidase (B13392206) CD13 to release the active ATR inhibitor, AZD6738.[4]
Q3: Why is minimizing the toxicity of AZD6738 important?
A3: While potent ATR inhibitors like AZD6738 show significant promise in cancer therapy, they can also cause toxicity in normal tissues, which can limit their clinical utility.[2] By employing a prodrug strategy with this compound, the goal is to confine the potent cytotoxic effects of AZD6738 to the tumor microenvironment, thereby sparing healthy tissues and reducing dose-limiting toxicities.[2][4]
Q4: What are the key experimental considerations when working with this compound?
A4: The most critical experimental parameter is the control and verification of oxygen levels. Since the activation of this compound is hypoxia-dependent, robust and consistent hypoxic conditions (e.g., 0.1% O₂) are essential for observing its intended activity.[3] It is also crucial to select cell lines with appropriate expression levels of CYPOR and CD13 for optimal activation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no activity of this compound in in vitro cancer cell models. | Insufficient hypoxia. | Ensure your hypoxia chamber is calibrated and maintaining the target oxygen level (e.g., 0.1% O₂). Use a hypoxia indicator dye to confirm hypoxic conditions within the cell culture plates. |
| Low expression of CYPOR or CD13 in the chosen cell line. | Screen your cell lines for CYPOR and CD13 expression using Western blot or qPCR. Consider using a cell line known to have high expression of these enzymes or genetically engineering your cell line to overexpress them. | |
| Incorrect drug concentration. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions. | |
| High background toxicity in normoxic control experiments. | Contamination of this compound with AZD6738. | Verify the purity of your this compound stock using LC-MS. |
| Non-specific enzymatic activity. | Investigate if other reductases in your cell model might be contributing to normoxic activation, although this is less likely based on current data. | |
| Variability in experimental results between batches. | Inconsistent hypoxic conditions. | Standardize your hypoxia protocol, including the duration of pre-incubation in hypoxia before drug treatment. |
| Cell line instability. | Regularly perform cell line authentication and check for phenotypic changes. |
Experimental Protocols
Protocol 1: In Vitro Hypoxia-Dependent Activation of this compound
Objective: To determine the conversion of this compound to AZD6738 in a cancer cell line under hypoxic versus normoxic conditions.
Methodology:
-
Cell Culture: Plate MDA-MB-468 cells (or another suitable cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Induction of Hypoxia: Place the experimental plates in a hypoxia chamber equilibrated to 0.1% O₂, 5% CO₂, and balanced N₂ for at least 6 hours prior to treatment. A parallel set of plates should be maintained in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Drug Treatment: Treat the cells with this compound at a final concentration of 10 µM.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 6, 12, 24 hours), collect both the cell culture supernatant and the cell lysate.
-
Metabolite Extraction: Perform a liquid-liquid or solid-phase extraction to isolate this compound and its metabolites from the collected samples.
-
LC-MS Analysis: Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of this compound and the released AZD6738.
Protocol 2: Assessment of ATR Pathway Inhibition
Objective: To evaluate the functional consequence of this compound activation by measuring the phosphorylation of an ATR substrate.
Methodology:
-
Cell Culture and Hypoxia Induction: Follow steps 1 and 2 from Protocol 1.
-
Drug Treatment: Treat the cells with this compound and a positive control (AZD6738) at appropriate concentrations. Include an untreated control for both normoxic and hypoxic conditions. To induce DNA damage and activate the ATR pathway, co-treat with a DNA damaging agent like hydroxyurea (B1673989) (4.0 mM) for the final 6 hours of incubation.
-
Protein Extraction: After the desired treatment duration (e.g., 24 hours), lyse the cells and extract total protein.
-
Western Blot Analysis: Perform a Western blot to detect the phosphorylation of ATR at Ser428 and Chk1 at Ser345, which are downstream markers of ATR activation. Use total ATR, total Chk1, and a loading control (e.g., β-actin) for normalization.
Quantitative Data Summary
Table 1: Hypoxia-Dependent Metabolism of this compound in MDA-MB-468 Cells
| Time (hours) | [this compound] (% remaining) - Hypoxia (0.1% O₂) | [AZD6738] (released, arbitrary units) - Hypoxia (0.1% O₂) | [this compound] (% remaining) - Normoxia (21% O₂) | [AZD6738] (released, arbitrary units) - Normoxia (21% O₂) |
| 0 | 100 | 0 | 100 | 0 |
| 6 | ~50 | Increased | ~100 | Not Detected |
| 12 | ~25 | Further Increased | ~100 | Not Detected |
| 24 | <10 | Maximum | ~100 | Not Detected |
Note: The values presented are illustrative based on published findings and should be determined experimentally.[3]
Visualizations
Caption: Metabolic activation pathway of this compound to AZD6738.
Caption: Workflow for assessing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of ICT10336 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and successful application of ICT10336 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) protein inhibitor, AZD6738.[1][2][3] Its primary application is in cancer research, where it is designed to selectively target and eliminate treatment-resistant cancer cells within the hypoxic microenvironment of solid tumors.[2][4]
Q2: How is this compound activated?
A2: this compound is specifically activated under hypoxic conditions.[1][2][3][5] The activation process is initiated by NADPH-cytochrome P450 oxidoreductase (CYPOR), followed by metabolism by aminopeptidase (B13392206) CD13, which leads to the release of the active ATR inhibitor, AZD6738.[2]
Q3: What are the key advantages of using this compound over its active parent drug, AZD6738?
A3: The main advantage of this compound is its targeted activation, which enhances its therapeutic index. It remains largely inactive and stable in normal tissues and under normoxic conditions, reducing the toxicity to healthy cells that is often associated with its parent compound, AZD6738.[2][3][5] Additionally, this compound has demonstrated superior penetration in 3D tumor models.[2][3]
Q4: What is the mechanism of action of the active form, AZD6738?
A4: Once released, AZD6738 inhibits the ATR kinase, a key player in the DNA Damage Response (DDR) pathway. This inhibition prevents the phosphorylation of ATR substrates, which in turn disrupts the adaptation of cancer cells to hypoxic conditions, mediated by Hypoxia-Inducible Factor 1-alpha (HIF1α).[1][2] This ultimately leads to the accumulation of DNA damage and selective cell death in hypoxic cancer cells.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxic effect observed in cancer cell lines. | Insufficient hypoxia. | Ensure your experimental setup achieves a sufficiently low oxygen level (e.g., 0.1% O2) for the required duration to enable the activation of this compound.[5] |
| Low expression of activating enzymes. | Verify the expression levels of CYPOR and CD13 in your cell line, as their presence is crucial for the conversion of this compound to AZD6738.[2] | |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. | |
| High background toxicity in normoxic control groups. | Premature degradation of this compound. | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Contamination of the compound. | Use a fresh, validated batch of this compound. | |
| Variability in experimental results. | Inconsistent hypoxic conditions. | Calibrate and monitor your hypoxia chamber regularly to ensure consistent oxygen levels across experiments. |
| Differences in cell passage number or confluency. | Use cells within a consistent passage number range and ensure similar cell confluency at the time of treatment. | |
| Poor penetration in 3D spheroid models. | Spheroid density and size. | Optimize the size and density of your spheroids. While this compound shows good penetration, very large or dense spheroids may still present a barrier.[2] |
| Insufficient incubation time. | Extend the incubation time to allow for adequate diffusion and activation of the prodrug within the spheroid core. |
Quantitative Data Summary
The metabolic stability of this compound has been assessed in various ex vivo models. The following table summarizes the percentage of the compound remaining after a 2-hour incubation at 37°C in mouse tissue homogenates and plasma under normoxic conditions.
| Tissue Homogenate/Plasma | Percentage of this compound Remaining (after 2 hours) | Free AZD6738 Release |
| Mouse Liver | ≥ 92% | ≤ 5% |
| Mouse Kidney | ≥ 92% | ≤ 5% |
| Mouse Plasma | ≥ 92% | ≤ 5% |
| Data extracted from in vitro studies as described in the literature.[2] |
Experimental Protocols
Protocol for Assessing Hypoxia-Dependent Cytotoxicity of this compound
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then make serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control group.
-
Induction of Hypoxia: Place one set of plates in a hypoxic chamber (e.g., 0.1% O2, 5% CO2, at 37°C) and a parallel set in a normoxic incubator (21% O2, 5% CO2, at 37°C).
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours).
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control for both normoxic and hypoxic conditions. Determine the IC50 values to quantify the hypoxia-selective cytotoxicity.
Visualizations
Signaling Pathway of this compound Activation and Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of ICT10336 for Research Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ICT10336. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs) - General Synthesis Strategy
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis of this compound, a hypoxia-responsive prodrug of the ATR inhibitor AZD6738, involves a multi-step process. The core strategy is to link the active drug, AZD6738, to a hypoxia-targeting moiety, a nitroimidazole group, via a carbamate (B1207046) bond. To enhance stability and facilitate the synthesis, a leucine (B10760876) (Leu) amino acid is often used as a spacer. The general synthetic route can be summarized as follows:
-
Coupling: The sulfoximine (B86345) group of AZD6738 is coupled with Fmoc-protected leucine (Fmoc-Leu-OH) using a coupling agent such as diisopropylcarbodiimide (DIC).
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the leucine residue, typically with a base like piperidine (B6355638), to expose the free amine of the Leu-AZD6738 intermediate.
-
Carbamate Formation: The newly formed amine of Leu-AZD6738 is reacted with a 2-nitroimidazole (B3424786) carbonate intermediate to form the final product, this compound.[1]
This approach was designed to overcome challenges associated with previous synthetic routes, such as the limited commercial availability of certain intermediates and difficulties with 4-nitrophenyl carbonate-based methods.[1]
Q2: Why is a leucine linker used in the synthesis of this compound?
A2: The inclusion of a leucine residue between AZD6738 and the nitroimidazole carbamate serves multiple purposes. It can act as a spacer to potentially improve the efficiency of the hypoxia-selective activation by enzymes. Additionally, from a synthetic standpoint, it provides a convenient handle for coupling the two main components of the prodrug.
Q3: How is this compound selectively activated in hypoxic conditions?
A3: this compound is designed as a hypoxia-activated prodrug. Its selective activation relies on the bioreduction of the nitroimidazole group under low oxygen conditions, a characteristic feature of the microenvironment of many solid tumors.[1][2] This reduction is primarily mediated by NADPH:cytochrome P450 oxidoreductase (CYPOR) enzymes.[1] In well-oxygenated (normoxic) tissues, the reduced nitroimidazole is rapidly re-oxidized in a futile cycle, preventing the release of the active drug. However, in hypoxic environments, the reduction proceeds, leading to the fragmentation of the carbamate linker and the release of the active ATR inhibitor, AZD6738.[1] Studies have also indicated that the enzyme CD13 may play a role in the metabolism of this compound.[1]
Section 2: Troubleshooting Guide - Synthesis and Purification
This section addresses specific problems that may arise during the synthesis of this compound and offers potential solutions.
Q4: I am observing a low yield in the coupling reaction between AZD6738 and Fmoc-Leu-OH. What are the possible causes and solutions?
A4: Low coupling yield in this step can be attributed to several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Incomplete activation of Fmoc-Leu-OH | - Ensure the freshness and purity of the coupling agent (DIC). Older or impure DIC can have reduced activity. - Consider pre-activation of Fmoc-Leu-OH with DIC and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure before adding AZD6738. |
| Steric hindrance | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition. - Use a small excess (1.1-1.5 equivalents) of Fmoc-Leu-OH and DIC. |
| Poor solubility of reactants | - Ensure all reactants are fully dissolved in a suitable anhydrous solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). |
| Side reactions | - A common side reaction with carbodiimides is the formation of N-acylurea. Using HOBt or OxymaPure can help suppress this. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components. |
| Impure starting materials | - Verify the purity of AZD6738 and Fmoc-Leu-OH by NMR or LC-MS before starting the reaction. |
Q5: The Fmoc deprotection step seems to be incomplete. How can I improve this?
A5: Incomplete removal of the Fmoc group will prevent the subsequent carbamate formation and lead to a low yield of the final product.
| Potential Cause | Recommended Solution |
| Insufficient deprotection time or reagent concentration | - Increase the reaction time with the piperidine solution. A common protocol involves two treatments with 20% piperidine in THF or DMF.[1] - Ensure the piperidine solution is fresh, as it can degrade over time. |
| Poor solvent penetration | - If the intermediate is not fully soluble, consider switching to a different solvent system or using a co-solvent to improve solubility. |
| Steric hindrance around the Fmoc group | - While less common for leucine, significant steric bulk in the molecule could hinder the approach of piperidine. In such cases, a stronger base like 1,8-diazabicycloundec-7-ene (DBU) in small amounts (e.g., 2% in the piperidine solution) can be cautiously used, but may increase the risk of side reactions. |
Q6: I am having difficulty purifying the final product, this compound. What are some recommended strategies?
A6: The purification of nitroimidazole-containing compounds can be challenging due to their polarity and potential for degradation.
| Potential Issue | Recommended Strategy |
| Removal of unreacted starting materials and byproducts | - Column Chromatography: Use silica (B1680970) gel chromatography with a suitable solvent gradient (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to separate the product from less polar impurities. - Preparative HPLC: For higher purity, reversed-phase preparative HPLC is often effective. A common mobile phase system is a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve peak shape.[1] |
| Product instability | - Nitroaromatic compounds can be sensitive to light and heat. Protect the compound from light during purification and storage. Avoid excessive heating during solvent evaporation. |
| Co-eluting impurities | - If impurities co-elute with the product in one chromatography system, try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column) or a different mobile phase system for preparative HPLC. |
Q7: How can I monitor the progress of the reactions?
A7: Real-time or frequent monitoring of the reaction is crucial for optimizing conditions and determining the reaction endpoint.
| Technique | Application |
| Thin-Layer Chromatography (TLC) | - A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product. Use a suitable solvent system and visualize the spots under UV light. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - Provides more detailed information on the progress of the reaction, including the masses of the starting materials, intermediates, product, and any major byproducts. This is particularly useful for confirming the identity of the desired product and detecting unexpected side reactions.[1] |
Section 3: Experimental Protocols and Data
Experimental Protocol: Synthesis of Leu-AZD6738 Intermediate
This protocol is a generalized procedure based on standard peptide coupling techniques. Researchers should optimize the conditions for their specific setup.
-
To a solution of AZD6738 (1 equivalent) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere, add Fmoc-Leu-OH (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diisopropylcarbodiimide (DIC) (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with CH2Cl2 and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-Leu-AZD6738 intermediate.
-
For Fmoc deprotection, dissolve the intermediate in 20% piperidine in tetrahydrofuran (B95107) (THF) and stir at room temperature for 1-2 hours.[1]
-
Remove the solvent under reduced pressure and purify the resulting Leu-AZD6738 by chromatography or use it directly in the next step after ensuring purity.
Quantitative Data Summary
The following tables provide a template for organizing experimental data. Researchers should populate these with their own results to track process improvements.
Table 1: Optimization of the Coupling Reaction
| Entry | Equivalents of Fmoc-Leu-OH | Coupling Agent (Equivalents) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1.1 | DIC (1.1) | 12 | ||
| 2 | 1.2 | DIC (1.2) | 24 | ||
| 3 | 1.5 | DIC (1.5) | 24 | ||
| 4 | 1.2 | DIC (1.2) / HOBt (1.2) | 18 |
Table 2: Fmoc Deprotection Conditions
| Entry | Base (Concentration) | Solvent | Reaction Time (h) | Conversion (%) |
| 1 | Piperidine (20%) | THF | 1 | |
| 2 | Piperidine (20%) | DMF | 1 | |
| 3 | Piperidine (20%) | THF | 2 |
Section 4: Visualizations
Signaling Pathway: Hypoxia-Activated Release of AZD6738
Caption: Hypoxia-dependent activation of this compound.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of ICT10336 and AZD6738 in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two related anti-cancer compounds, ICT10336 and AZD6738, on normal, non-cancerous cells. The information presented is supported by experimental data to aid researchers in evaluating the potential therapeutic index of these compounds.
Executive Summary
AZD6738 is a potent inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response (DDR) pathway.[1][2][3][4] While effective in targeting cancer cells, particularly those with existing DNA repair defects, concerns exist regarding its toxicity to normal tissues.[5][6] this compound is a hypoxia-activated prodrug of AZD6738, designed to selectively release the active ATR inhibitor within the hypoxic microenvironment characteristic of many solid tumors.[5][6][7][8] This targeted delivery mechanism is intended to minimize systemic exposure and, consequently, reduce toxicity to healthy, normoxic cells.
Recent studies have demonstrated that this compound exhibits significantly lower cytotoxicity in normal human cell lines compared to its active counterpart, AZD6738.[5][6][8] This difference in toxicity profiles suggests a potentially wider therapeutic window for this compound, making it a promising candidate for further preclinical and clinical investigation.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and AZD6738 in two different normal human cell lines, highlighting the differential cytotoxicity of the two compounds.
| Cell Line | Compound | IC50 (µM) | Fold Difference (this compound vs. AZD6738) |
| MRC-5 (Human Lung Fibroblast) | AZD6738 | ~1.0 | ~3-fold less toxic |
| This compound | ~3.0 | ||
| HEK-293T (Human Embryonic Kidney) | AZD6738 | ~2.5 | >12-fold less toxic |
| This compound | >30.0 |
Data extracted from chemosensitivity assays conducted under normoxic conditions.[5]
Experimental Protocols
The data presented in this guide were derived from key experiments as described in the cited literature. The methodologies for these experiments are detailed below.
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound and AZD6738 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Seeding: Normal human cells (MRC-5 and HEK-293T) were seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of either this compound or AZD6738 under normoxic (normal oxygen) conditions.
-
Incubation: The treated cells were incubated for a specified period (e.g., 24 hours), followed by a regrowth period in drug-free medium for 72 hours.[5]
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were determined from the dose-response curves.
Cell Cycle Analysis
Flow cytometry was employed to analyze the effects of this compound and AZD6738 on the cell cycle distribution of normal cells.[5]
-
Cell Treatment: MRC-5 cells were treated with different concentrations of this compound and AZD6738 for 24 hours.
-
Cell Harvesting and Fixation: After treatment, the cells were harvested, washed, and fixed in cold ethanol (B145695) (e.g., 66% or 70%).
-
Staining: The fixed cells were then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also contained RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.
-
Data Interpretation: The resulting histograms were analyzed to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). AZD6738 was observed to induce G0/G1 arrest at 1.0 µM and G2/M arrest at 2.5 µM in MRC-5 cells.[5]
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of AZD6738 in the ATR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for comparing the cytotoxicity of this compound and AZD6738.
Logical Relationship Diagram
Caption: Relationship between prodrug activation, oxygen levels, and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD6738 [openinnovation.astrazeneca.com]
- 4. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Hypoxia-Activated Prodrugs: Validating the Selective Activation of ICT10336
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment's inherent hypoxia presents a significant hurdle in cancer therapy, often leading to resistance to conventional treatments. Hypoxia-activated prodrugs (HAPs) are a promising therapeutic strategy designed to exploit this feature, remaining largely inert in well-oxygenated normal tissues and activating their cytotoxic payload specifically within the low-oxygen environment of tumors. This guide provides a comparative analysis of a novel HAP, ICT10336, alongside two other notable HAPs, Evofosfamide (TH-302) and Tirapazamine, with a focus on validating the hypoxia-selective activation of this compound.
Mechanism of Hypoxia-Selective Activation
A key differentiator among HAPs lies in their mechanism of activation. This compound, a prodrug of the ATR inhibitor AZD6738, relies on enzymatic reduction for its activation.[1][2][3][4] In contrast, Evofosfamide and Tirapazamine are activated through different reductive pathways to release their respective cytotoxic agents.
This compound: This prodrug is designed with a hypoxia-sensitive trigger. Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase (CYPOR), reduce the trigger component of this compound.[1][5] This initial reduction is followed by further enzymatic cleavage, leading to the release of the active drug, AZD6738, a potent inhibitor of the ATR kinase involved in DNA damage response.[1][2][3][4]
Evofosfamide (TH-302): This 2-nitroimidazole-based prodrug is activated by one-electron reductases under hypoxic conditions. This reduction generates a radical anion that, in the absence of oxygen, fragments to release the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).[6][7]
Tirapazamine: This benzotriazine di-N-oxide is also activated by one-electron reduction in hypoxic environments. The resulting radical species can directly cause DNA damage, including single- and double-strand breaks.[5][8][9]
Comparative Performance: In Vitro Cytotoxicity
The defining characteristic of a successful HAP is its differential cytotoxicity under normoxic and hypoxic conditions. The following tables summarize the 50% inhibitory concentration (IC50) values for this compound, its parent drug AZD6738, Evofosfamide, and Tirapazamine in various cancer cell lines.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of this compound and its parent compound AZD6738. [1]
| Cell Line | Compound | IC50 (Normoxia, 21% O2) | IC50 (Hypoxia, <1% O2) | Hypoxic Cytotoxicity Ratio (HCR) (Normoxia IC50 / Hypoxia IC50) |
| MDA-MB-468 | This compound | >50 | 5.2 | >9.6 |
| MDA-MB-231 | This compound | >50 | 12.1 | >4.1 |
| Hs578T | This compound | >50 | 18.5 | >2.7 |
| MDA-MB-468 | AZD6738 | 1.8 | 0.3 | 6.0 |
| MDA-MB-231 | AZD6738 | 1.5 | 0.4 | 3.8 |
| Hs578T | AZD6738 | 0.9 | 0.5 | 1.8 |
| MRC-5 (Normal Lung) | This compound | >50 | >50 | - |
| MRC-5 (Normal Lung) | AZD6738 | 0.4 | - | - |
Table 2: In vitro cytotoxicity (IC50, µM) of Evofosfamide (TH-302).
| Cell Line | IC50 (Normoxia) | IC50 (Hypoxia) | HCR (Approx.) | Reference |
| HNE-1 | >100 | 0.31 | >322 | [10] |
| CNE-2 | >100 | 8.33 | >12 | [10] |
| HONE-1 | >100 | 7.62 | >13 | [10] |
| 786-O | 84 | 2.5 | 33.6 | [11] |
| Caki-1 | 63 | 0.5 | 126 | [11] |
Table 3: In vitro cytotoxicity of Tirapazamine.
| Cell Line | Condition | Observation | Reference |
| MKN45 | Normoxia | Cell viability significantly reduced at ≥10 µg/mL | [12] |
| MKN45 | Hypoxia | Cell viability significantly reduced at ≥1 µg/mL | [12] |
| Various | Hypoxia vs. Normoxia | 50- to 500-fold more toxic to hypoxic cells | [7][9] |
Experimental Protocols
Cell Viability (MTT) Assay for this compound and AZD6738[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells were treated with a range of concentrations of this compound or AZD6738.
-
Hypoxic/Normoxic Incubation: Plates were incubated for 96 hours under either normoxic (21% O2, 5% CO2) or hypoxic (<1% O2, 5% CO2) conditions. For some experiments, a 24-hour drug treatment under hypoxia/normoxia was followed by a 72-hour regrowth period in drug-free medium under normoxia.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
Solubilization: The formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a plate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves.
General Protocol for Hypoxia Cytotoxicity Assay
-
Cell Culture: Cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Hypoxic Conditions: For hypoxic treatment, cells are placed in a specialized hypoxia chamber or incubator with a controlled gas mixture (e.g., 1% O2, 5% CO2, balanced with N2).
-
Drug Exposure: Cells are exposed to varying concentrations of the test compound for a specified duration under both normoxic and hypoxic conditions.
-
Viability Assessment: After drug exposure, cell viability is assessed using standard methods such as MTT, XTT, or CellTiter-Glo assays, which measure metabolic activity, or by direct cell counting using trypan blue exclusion.
-
IC50 Determination: The concentration of the drug that inhibits cell growth by 50% (IC50) is determined for both normoxic and hypoxic conditions. The Hypoxic Cytotoxicity Ratio (HCR) is then calculated by dividing the IC50 under normoxic conditions by the IC50 under hypoxic conditions.
Metabolic Stability Assay[1]
-
Preparation of Microsomes: Liver microsomes from different species are prepared and protein concentration is determined.
-
Incubation Mixture: The test compound (e.g., this compound) is added to a reaction mixture containing liver microsomes and a NADPH-regenerating system in phosphate (B84403) buffer.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) and intrinsic clearance are calculated.
Visualizing the Pathways
This compound Hypoxia-Selective Activation Pathway
Caption: Hypoxia-selective activation of this compound.
General Experimental Workflow for HAP Evaluation
Caption: Workflow for evaluating HAP cytotoxicity.
Conclusion
The preclinical data strongly support the hypoxia-selective activation of this compound. The significant difference in its IC50 values between normoxic and hypoxic conditions, as demonstrated in multiple cancer cell lines, validates its targeted mechanism of action.[1] When compared to its active parent drug, AZD6738, this compound shows markedly reduced toxicity under normoxic conditions, particularly in normal cells, highlighting its potential for an improved therapeutic window.[1] While direct cross-experimental comparisons with Evofosfamide and Tirapazamine are challenging due to variations in cell lines and experimental conditions, all three agents demonstrate a clear preference for killing cancer cells in a low-oxygen environment. This compound's unique mechanism of releasing a targeted ATR inhibitor offers a distinct and potentially more specific approach to cancer therapy compared to the DNA-damaging agents released by Evofosfamide and Tirapazamine. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1/2 Study of evofosfamide, A Hypoxia-Activated Prodrug with or without Bortezomib in Subjects with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tirapazamine: hypoxic cytotoxicity and interaction with radiation as assessed by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD6738 [openinnovation.astrazeneca.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HIF1α-Mediated Response Abrogation: ICT10336 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ICT10336 and other notable small molecule inhibitors in their ability to abrogate Hypoxia-Inducible Factor 1-alpha (HIF1α)-mediated responses, a critical pathway in cancer progression and therapeutic resistance. This document outlines the mechanisms of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.
Introduction to HIF1α and its Role in Cancer
Hypoxia, or low oxygen tension, is a common feature of the tumor microenvironment. Cancer cells adapt to hypoxic conditions primarily through the stabilization of the HIF1α transcription factor. Upon stabilization, HIF1α dimerizes with HIF1β and translocates to the nucleus, where it activates the transcription of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. Overexpression of HIF1α is frequently associated with poor prognosis and resistance to conventional cancer therapies.[1] Therefore, targeting the HIF1α pathway presents a promising strategy for anticancer drug development.
Overview of this compound: A Hypoxia-Activated Prodrug Approach
This compound is a novel, hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZD6738.[2][3] Its mechanism of action is designed for tumor-specific activation. In the low-oxygen environment of a tumor, this compound is selectively reduced, releasing its active payload, AZD6738.[2][3] The activated AZD6738 then inhibits ATR, a key kinase in the DNA damage response (DDR). This inhibition of ATR subsequently leads to the abrogation of HIF1α-mediated adaptive responses in hypoxic cancer cells, inducing selective cell death.[2][3] A significant advantage of this prodrug strategy is the potential for reduced toxicity in normal, well-oxygenated tissues.[4]
Comparison of HIF1α Inhibitors
This section compares this compound with other well-characterized small molecule inhibitors that target the HIF1α pathway through various mechanisms. The selected alternatives include PX-478, Topotecan, Ganetespib, and Chetomin (B1668609).
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions, such as cell lines and the duration of hypoxic exposure.
| Compound | Mechanism of Action | Cell Line(s) | Condition | IC50 | Reference(s) |
| This compound | Hypoxia-activated prodrug of ATR inhibitor (AZD6738), abrogates HIF1α-mediated adaptation | MDA-MB-231 (TNBC) | Hypoxia | ~1 µM (viability) | [2] |
| MRC-5 (Normal) | Normoxia | >10 µM (viability) | [2] | ||
| PX-478 | Inhibits HIF-1α translation and increases degradation | PC-3, MCF-7 | Hypoxia | 3.9 - 4.0 µM (HIF-1α protein levels) | [5] |
| PC3, DU 145 | Normoxia | 20 - 50 µM (HIF-1α protein levels) | [6] | ||
| Topotecan | Topoisomerase I inhibitor, inhibits HIF-1α translation | Multiple | Hypoxia | IC50 decreases with daily administration | [7] |
| ME-180 | Hypoxia | 0.20 - 1.00 µM (HIF-1α transactivation) | [8] | ||
| Ganetespib | Hsp90 inhibitor, promotes HIF-1α degradation | MDA-MB-231, MDA-MB-435 | Hypoxia | 100 nM (reduces HIF-1α accumulation) | [9] |
| OCUB-M, SUM149 (TNBC) | Not specified | Low nM range (cytotoxicity) | [10] | ||
| Chetomin | Disrupts HIF-1α/p300 interaction | Multiple Myeloma cell lines | Not specified | 2.29 - 6.89 nM (cell growth) | [11] |
| NSCLC CSCs | Not specified | ~nM range (sphere-forming) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the abrogation of HIF1α-mediated responses.
Western Blot for HIF1α Detection
Objective: To determine the protein levels of HIF1α in response to treatment with inhibitors under normoxic and hypoxic conditions.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the desired concentrations of the inhibitor or vehicle control. For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂) for the desired duration.
-
Lysis: It is critical to work quickly and keep samples on ice as HIF1α degrades rapidly in the presence of oxygen.[13][14] Wash cells with ice-cold PBS. Lyse the cells directly in the well with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 7.5% polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm the transfer efficiency by staining with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF1α (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or α-tubulin.
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effects of HIF1α inhibitors on cancer cells under normoxic and hypoxic conditions.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the inhibitor or vehicle control. For hypoxic conditions, place the plate in a hypoxic chamber.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15] Note: Mitochondrial activity can be altered under hypoxia, which may affect the MTT assay results.[16] It is advisable to consider alternative viability assays or carefully validate the MTT assay under hypoxic conditions.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
LC-MS/MS for this compound and AZD6738 Quantification
Objective: To quantify the conversion of the prodrug this compound to the active drug AZD6738 in plasma or cell lysates.
Protocol (based on a method for AZD6738): [17][18]
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Utilize a mass spectrometer (e.g., Waters Quattro Micro) in positive ionization mode.
-
Set up multiple reaction monitoring (MRM) for the specific transitions of this compound and AZD6738.
-
-
Quantification:
-
Generate a standard curve using known concentrations of both compounds.
-
Quantify the concentrations in the unknown samples by comparing their peak areas to the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
HIF1α Signaling Pathway and this compound Intervention
Caption: HIF1α signaling pathway and the intervention point of this compound.
Experimental Workflow for Confirming HIF1α Abrogation by this compound
Caption: Workflow for confirming this compound's abrogation of HIF1α responses.
Conclusion
This compound represents a promising strategy for targeting hypoxic tumors by selectively delivering an ATR inhibitor to abrogate HIF1α-mediated adaptive responses. This approach offers the potential for enhanced efficacy and reduced systemic toxicity compared to conventional therapies. The comparison with other HIF1α inhibitors highlights the diversity of mechanisms being explored to target this critical cancer pathway. While direct comparative studies are needed for a definitive assessment, the available data suggests that this compound and other targeted inhibitors hold significant therapeutic potential. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate and compare these and other novel HIF1α-targeting agents.
References
- 1. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multihistology, Target-Driven Pilot Trial of Oral Topotecan as an Inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganetespib blocks HIF-1 activity and inhibits tumor growth, vascularization, stem cell maintenance, invasion, and metastasis in orthotopic mouse models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-MS/MS assay for the simultaneous quantitation of the ATM inhibitor AZ31 and the ATR inhibitor AZD6738 in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Hypoxia-Activated Prodrugs: Validating the Selective Eradication of Hypoxic Core Cells by ICT10336
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute to therapeutic resistance and tumor progression. Hypoxia-activated prodrugs (HAPs) are a promising class of anticancer agents designed to selectively target these hypoxic cells, sparing healthy, well-oxygenated tissues. This guide provides a comparative analysis of a novel HAP, ICT10336, with other notable HAPs, offering insights into their mechanisms, efficacy, and the experimental validation of their selective cytotoxicity.
Introduction to this compound
This compound is a hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZD6738.[1][2] Under hypoxic conditions, this compound is selectively activated by cytochrome P450 oxidoreductase (CYPOR) to release its cytotoxic payload, AZD6738.[1] The released AZD6738 then inhibits the ATR signaling pathway, a key component of the DNA damage response, leading to the abrogation of HIF1α-mediated adaptation to hypoxia and subsequent cell death in cancer cells.[2] Preclinical studies have demonstrated that this compound exhibits lower toxicity in normal tissues compared to its parent compound, AZD6738, and shows superior penetration and selective eradication of cells in the hypoxic core of 3D tumor models.
Comparison of Hypoxia-Activated Prodrugs
This section compares this compound with three other well-characterized HAPs: Tirapazamine, Evofosfamide (TH-302), and PR-104.
| Feature | This compound | Tirapazamine | Evofosfamide (TH-302) | PR-104 |
| Active Cytotoxin | AZD6738 (ATR inhibitor) | Tirapazamine radical (DNA-damaging agent) | Bromo-isophosphoramide mustard (DNA alkylating agent) | PR-104H and PR-104M (DNA cross-linking agents) |
| Activation Mechanism | One-electron reduction by CYPOR under hypoxia.[1] | One-electron reduction to a toxic radical under hypoxia.[3] | Reduction of a 2-nitroimidazole (B3424786) trigger under hypoxia.[4] | One-electron reduction under hypoxia; also activated by AKR1C3 in an oxygen-independent manner.[5] |
| Primary Target | ATR signaling pathway, leading to inhibition of DNA damage response and HIF-1α adaptation. | DNA, causing single- and double-strand breaks.[3] | DNA, through alkylation.[4] | DNA, through inter-strand cross-linking.[5] |
| Reported Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) | >10 in MDA-MB-468 cells.[6] | 50-200 fold in various cell lines. | 9 to >300-fold in NPC cell lines; ~100-fold in breast cancer cell lines.[7][8] | ~27-250 fold in HCC cell lines (anoxic vs. aerobic).[5] |
| In Vivo Efficacy (Monotherapy) | Data on significant tumor growth inhibition in preclinical models is emerging. | Limited monotherapy efficacy in clinical trials.[9] | Demonstrated tumor growth inhibition in various xenograft models, with TGI of 43-55% in an NPC model.[4][7] | Showed responses in patients with relapsed/refractory acute leukemia.[10] |
| Key Toxicities | Lower toxicity compared to the parent drug AZD6738 in preclinical models. | Myelosuppression, nausea, vomiting. | Skin and mucosal toxicity, myelosuppression. | Myelosuppression (thrombocytopenia, neutropenia), fatigue.[11][12] |
Signaling Pathway and Activation of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound activation and action.
Experimental Workflow for Evaluating Hypoxia-Activated Prodrugs
The validation of a HAP like this compound involves a multi-step experimental process, from initial in vitro screening to in vivo efficacy studies.
Caption: Experimental workflow for HAP validation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hypoxic/Normoxic Incubation: Place plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, balanced with N₂) or a standard normoxic incubator (21% O₂, 5% CO₂) for 24 hours.
-
Drug Treatment: Add serial dilutions of the HAP to the cells and incubate for the desired period (e.g., 24-72 hours) under hypoxic or normoxic conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cell survival.
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Drug Treatment: Treat the cells with the HAP for a specified duration under hypoxic or normoxic conditions.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days in a normoxic incubator until visible colonies are formed.
-
Fixing and Staining: Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blotting for Protein Expression
This technique is used to detect and quantify specific proteins involved in the drug's mechanism of action.
-
Cell Lysis: Treat cells with the HAP under hypoxic or normoxic conditions, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, γH2AX, cleaved PARP, CYPOR, ATR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for γH2AX Foci
This method visualizes DNA double-strand breaks as a marker of DNA damage.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the HAP under hypoxic or normoxic conditions.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per cell nucleus.
Conclusion
This compound represents a novel and promising strategy for targeting hypoxic cancer cells by delivering an ATR inhibitor selectively to the tumor microenvironment. Its unique mechanism of action, which couples hypoxia activation with the inhibition of a key DNA damage response pathway, distinguishes it from other HAPs that primarily act as direct DNA damaging agents. The preclinical data for this compound demonstrates a favorable therapeutic window with potent and selective activity in hypoxic tumor cores. Further comparative studies are warranted to fully elucidate its clinical potential relative to other hypoxia-activated strategies. The experimental protocols outlined in this guide provide a framework for the robust preclinical validation of this compound and other emerging HAPs.
References
- 1. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. origene.com [origene.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. stemcell.com [stemcell.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic assay - Wikipedia [en.wikipedia.org]
a comparative study of ICT10336 efficacy in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of ICT10336, a hypoxia-responsive prodrug of the ATR inhibitor AZD6738, in the context of various cancer types. Due to the current availability of research, this guide focuses on the demonstrated efficacy of this compound in Triple-Negative Breast Cancer (TNBC) and compares its performance with its parent compound, AZD6738, as well as other relevant alternative therapies, including other ATR inhibitors and hypoxia-activated prodrugs in different cancer models.
Executive Summary
This compound is a novel, investigational hypoxia-activated prodrug designed to selectively release the potent ATR inhibitor AZD6738 in the low-oxygen microenvironment characteristic of many solid tumors.[1][2][3] Pre-clinical studies have demonstrated that this targeted delivery mechanism allows for the selective eradication of treatment-resistant cancer cells while minimizing toxicity to normal tissues.[2] The primary focus of existing research has been on its efficacy in TNBC models, where it has shown significant promise. This guide will present the available quantitative data for this compound in TNBC and compare it with data from other ATR inhibitors and hypoxia-activated prodrugs in cancers such as pancreatic, ovarian, and glioblastoma, where hypoxia is a known driver of therapeutic resistance.
Data Presentation: Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative efficacy data for this compound and its comparators. It is important to note that direct comparative studies of this compound in cancer types other than TNBC are not yet available in published literature.
Table 1: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC)
| Cell Line | Treatment | Condition | IC50 / Effect | Source |
| MDA-MB-231 | This compound | Hypoxic (24h treatment, 72h regrowth) | Selective cell death | [4] |
| MDA-MB-468 | This compound | Hypoxic (24h treatment, 72h regrowth) | Selective cell death | [4] |
| Hs578T | This compound | Hypoxic (24h treatment, 72h regrowth) | Selective cell death | [4] |
| MDA-MB-231 | AZD6738 | Hypoxic vs. Normoxic | Increased sensitivity in hypoxia | [4] |
| Normal Human Cells (MRC-5) | This compound vs. AZD6738 | Normoxic | This compound is less toxic | [4] |
Table 2: Comparative In Vitro Efficacy of Alternative ATR Inhibitors
| Cancer Type | Cell Line(s) | Treatment | IC50 / GI50 | Source |
| Head and Neck Squamous Cell Carcinoma | Cal-27, FaDu | Berzosertib (VE-822/M6620) | 0.25–0.29 µM | [5] |
| Various Solid Tumors | 276 cancer cell lines | Ceralasertib (AZD6738) | Median GI50: 1.47 µM | [6] |
| Small Cell Lung Cancer | 16 SCLC cell lines | Ceralasertib (AZD6738) | 0.39–3.90 µM | [7] |
| Ovarian Cancer | Panel of ovarian cancer cell lines | VE-821 | LC50 range: 0.64 µM - 4.13 µM | [8] |
| Pancreatic Cancer | PSN-1, MiaPaCa-2, PancM | VE-821 | Sensitizes to radiation and gemcitabine (B846) | [9] |
| Glioblastoma | G7, E2, R15 | Berzosertib (VE-822/M6620) | Reduced cell migration | [10] |
Table 3: Clinical Efficacy of Alternative Hypoxia-Activated Prodrugs
| Cancer Type | Treatment | Key Clinical Findings | Source |
| Glioblastoma (recurrent, bevacizumab-refractory) | Evofosfamide (B1684547) (TH-302) + Bevacizumab | PFS at 4 months: 31%; Median OS: 4.6 months. | [11][12] |
| Glioblastoma (recurrent, following bevacizumab failure) | Evofosfamide (TH-302) + Bevacizumab | Median PFS: 3.1 months. | [13][14] |
| Pancreatic Cancer (metastatic or locally advanced) | Evofosfamide (TH-302) + Gemcitabine | Granted FDA Fast Track designation. | [15] |
| Pancreatic Cancer (xenograft models) | Evofosfamide (TH-302) | Synergistic with gemcitabine and radiation. | [16][17][18] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound's mechanism relies on the hypoxic tumor microenvironment for its activation. Inside the tumor, this compound is reduced by cellular reductases, leading to the release of its active payload, the ATR inhibitor AZD6738. AZD6738 then inhibits the ATR kinase, a critical component of the DNA Damage Response (DDR) pathway. This inhibition of ATR in hypoxic, replicationally stressed cancer cells leads to the accumulation of DNA damage and ultimately, apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound in cancer cell lines using an MTT assay.
Caption: Workflow for an MTT cell viability assay.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 6-24 hours to allow for attachment.[19]
-
Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control. For hypoxia-activated prodrugs, parallel plates are incubated under normoxic (21% O2) and hypoxic (e.g., <1% O2) conditions for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[19]
-
Incubation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1][19] The plate should be left at room temperature in the dark for at least 2 hours.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][19]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
2. Western Blot for ATR Pathway Inhibition
This protocol is used to detect the phosphorylation status of key proteins in the ATR signaling pathway, such as ATR and its downstream target Chk1, to confirm target engagement by an ATR inhibitor.
-
Cell Lysis: After treatment with the ATR inhibitor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.[20]
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[20]
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA in TBST is often recommended for phospho-antibodies to reduce background).[3][21]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ATR (Ser428) or anti-phospho-Chk1 (Ser345)) overnight at 4°C.[20][22] A parallel blot should be run with an antibody against the total protein to serve as a loading control.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.
Conclusion
The available pre-clinical data strongly suggests that this compound is a promising therapeutic candidate for hypoxic tumors, with a clear mechanism of action and demonstrated efficacy in TNBC models. Its hypoxia-activated nature offers a significant advantage in terms of reduced toxicity to normal tissues compared to its parent compound, AZD6738.
However, a comprehensive comparative assessment of this compound's efficacy across different cancer types is currently limited by the lack of published data. While its mechanism of action suggests potential applicability in other hypoxic tumors like pancreatic cancer, ovarian cancer, and glioblastoma, further in vitro and in vivo studies are required to validate its efficacy in these malignancies.
In comparison to other ATR inhibitors that are further along in clinical development, this compound's unique prodrug strategy may offer a better therapeutic window. Similarly, when compared to other hypoxia-activated prodrugs that have had mixed results in clinical trials, the targeted nature of the ATR inhibition by this compound could provide a more potent and specific anti-tumor effect. Future research should focus on expanding the evaluation of this compound to a broader range of cancer models to fully elucidate its therapeutic potential.
References
- 1. Evofosfamide - Wikipedia [en.wikipedia.org]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. The ATR inhibitor berzosertib acts as a radio- and chemosensitizer in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of ATR Inhibitors in Ovarian Cancer: Investigating Predictive Biomarkers of Response | MDPI [mdpi.com]
- 9. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of ATR opposes glioblastoma invasion through disruption of cytoskeletal networks and integrin internalization via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Merck KGaA, Darmstadt, Germany, Receives FDA Fast Track Designation for Evofosfamide for the Treatment of Patients Living With Advanced Pancreatic Cancer [prnewswire.com]
- 16. Hypoxia-Activated Prodrug Evofosfamide Treatment in Pancreatic Ductal Adenocarcinoma Xenografts Alters the Tumor Redox Status to Potentiate Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Phase 1 study of the ATR inhibitor berzosertib in combination with cisplatin in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress towards a clinically-successful ATR inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of therapeutic targets in ovarian cancer through active tyrosine kinase profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: CYPOR's Pivotal Role in the Hypoxia-Activated Prodrug ICT10336
A comprehensive analysis of experimental data confirms Cytochrome P450 Oxidoreductase (CYPOR) as the key enzyme in the metabolic activation of ICT10336, a promising hypoxia-responsive prodrug of the ATR inhibitor AZD6738. This guide provides a detailed comparison of this compound metabolism under various conditions, supported by robust experimental evidence, for researchers and professionals in drug development.
This compound is a novel prodrug designed to selectively release the potent ATR inhibitor AZD6738 in the hypoxic microenvironment of solid tumors, thereby minimizing off-target toxicity.[1] The activation of this prodrug is a critical step in its therapeutic action. This guide delves into the experimental evidence that unequivocally establishes the central role of CYPOR in this process and also sheds light on the subsequent involvement of aminopeptidase (B13392206) N (CD13).
CYPOR-Mediated Metabolism of this compound: A Quantitative Comparison
Experimental data demonstrates that the metabolic activation of this compound is predominantly dependent on the presence and activity of CYPOR under hypoxic conditions.
Table 1: In Vitro Metabolism of this compound by Human NADPH-CYP Reductase
| Time (hours) | This compound Remaining (%) | Leu-AZD6738 Released (%) |
| 0 | 100 | 0 |
| 1 | ~60 | ~40 |
| 2 | ~35 | ~65 |
| 4 | ~15 | ~85 |
| 6 | ~5 | ~95 |
Data extracted from Figure 4D of Barnieh et al. (2024).[1]
Table 2: Cellular Metabolism of this compound in Cancer Cells (MDA-MB-468) under Normoxic vs. Hypoxic Conditions
| Condition | Time (hours) | Leu-AZD6738 (nM) | Free AZD6738 (nM) |
| Normoxia | 6 | Undetectable | Undetectable |
| Hypoxia | 6 | ~150 | ~50 |
| Normoxia | 24 | Undetectable | Undetectable |
| Hypoxia | 24 | ~50 | ~250 |
Data extracted from Figure 5C and 5D of Barnieh et al. (2024).[1]
Table 3: Effect of CYPOR Knockdown and CD13 Inhibition on this compound Metabolism in Hypoxic MDA-MB-468 Cells
| Treatment | Leu-AZD6738 (nM) | Free AZD6738 (nM) |
| Control | ~180 | ~60 |
| siCYPOR | ~40 | ~15 |
| Bestatin (CD13 inhibitor) | ~200 | ~10 |
Data extracted from Figure 6B of Barnieh et al. (2024).[1]
Table 4: Hypoxia-Dependent Cytotoxicity of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Condition | IC50 (µM) |
| MDA-MB-231 | Normoxia | >50 |
| Hypoxia | ~12 | |
| MDA-MB-468 | Normoxia | >50 |
| Hypoxia | ~5 | |
| Hs578T | Normoxia | >50 |
| Hypoxia | >50 |
Data extracted from Figure 8A of Barnieh et al. (2024).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments that confirmed the role of CYPOR in this compound metabolism.
In Vitro Metabolism Assay with Human NADPH-CYP Reductase
-
Objective: To determine if CYPOR can directly metabolize this compound in a hypoxia-dependent manner.
-
Procedure:
-
This compound (10 µM) was incubated with bactosomal human NADPH-CYP reductase.
-
The incubation was carried out under both normoxic (21% O2) and hypoxic (0.1% O2) conditions for 6 hours.
-
Samples were taken at various time points.
-
The concentrations of this compound and its metabolite, Leu-AZD6738, were monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Cellular Metabolism Assay
-
Objective: To assess the metabolism of this compound in cancer cells under normoxic and hypoxic conditions.
-
Procedure:
-
MDA-MB-468 cancer cells were incubated with this compound.
-
The incubations were performed under both normoxic and hypoxic conditions for 6 and 24 hours.
-
Both intracellular and extracellular concentrations of Leu-AZD6738 and free AZD6738 were quantified by LC-MS.[1]
-
CYPOR Knockdown and CD13 Inhibition Studies
-
Objective: To confirm the specific roles of CYPOR and CD13 in the cellular metabolism of this compound.
-
Procedure:
-
The expression of CYPOR in MDA-MB-468 cells was knocked down using siRNA.
-
In a separate experiment, CD13 activity was inhibited using bestatin.
-
The treated cells were then incubated with this compound under hypoxic conditions.
-
The concentrations of Leu-AZD6738 and free AZD6738 were quantified by LC-MS to determine the effect of CYPOR knockdown and CD13 inhibition on this compound activation.[1]
-
Cytotoxicity Assay
-
Objective: To evaluate the hypoxia-dependent cell-killing ability of this compound.
-
Procedure:
-
Triple-negative breast cancer cell lines (MDA-MB-231, MDA-MB-468, and Hs578T) were treated with various concentrations of this compound.
-
The treatment was carried out for 24 hours under both normoxic and hypoxic conditions.
-
After treatment, the cells were allowed to regrow in a drug-free medium under normoxic conditions for 72 hours.
-
Cell viability was assessed using an MTT assay to determine the half-maximal inhibitory concentration (IC50).[1]
-
Visualizing the Pathways and Processes
To further elucidate the metabolic activation of this compound and the experimental approach to confirm CYPOR's role, the following diagrams are provided.
Caption: Metabolic activation pathway of this compound under hypoxic conditions.
Caption: Experimental workflow to confirm the role of CYPOR in this compound activation.
References
Comparative Analysis of ICT10336: A Hypoxia-Activated Prodrug Demonstrating Reduced Normal Tissue Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel hypoxia-responsive prodrug ICT10336 and its active counterpart, the ATR inhibitor AZD6738. The focus is to validate the reduced normal tissue toxicity of this compound, a critical factor in enhancing the therapeutic index of ATR inhibitors in oncology. Reports have indicated that while ATR inhibitors hold significant promise, concerns about toxicities in normal tissues could compromise their clinical utility[1][2][3]. This compound is engineered to address this challenge by selectively releasing the active drug, AZD6738, within the hypoxic microenvironment of tumors, thereby sparing healthy, normoxic tissues[1][2][3][4].
Mechanism of Action and Selective Activation
This compound is a prodrug of the potent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, AZD6738[1][2][4]. The activation of this compound is contingent on hypoxic conditions (low oxygen), which are a hallmark of solid tumors. In this environment, enzymes such as NADPH-cytochrome P450 oxidoreductase (CYPOR) reduce the nitroaryl component of this compound, initiating a cascade that ultimately releases the active AZD6738[1][2]. This targeted release mechanism is designed to concentrate the cytotoxic effects of the ATR inhibitor within the tumor while minimizing exposure to healthy, well-oxygenated tissues[1][2][3]. In normal tissues, this compound is designed to be metabolically stable and significantly less toxic than its parent compound, AZD6738[1][2][3].
References
- 1. researchgate.net [researchgate.net]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Assessment of DNA Damage Induction by ICT10336 versus AZD6738: A Guide for Researchers
This guide provides a detailed comparative assessment of two related compounds in cancer research: the investigational hypoxia-activated prodrug, ICT10336, and its active counterpart, the potent and selective ATR inhibitor, AZD6738 (also known as ceralasertib). This document is intended for researchers, scientists, and drug development professionals interested in the DNA damage response (DDR) pathway and targeted cancer therapies.
Executive Summary
This compound is a prodrug of AZD6738, designed for selective activation and release of the active ATR inhibitor within the hypoxic microenvironment of solid tumors.[1][2][3][4][5] This targeted delivery strategy aims to enhance the therapeutic index by minimizing toxicity to normal, well-oxygenated tissues.[2][3][6] In contrast, AZD6738 is a systemically available drug that inhibits ATR kinase activity in all tissues it penetrates.[7][8][9] The primary difference in their DNA damage induction lies in the conditional activity of this compound, which is contingent on the low-oxygen environment, versus the systemic activity of AZD6738.
Under hypoxic conditions, this compound is metabolized to release AZD6738, which then functions identically to systemically administered AZD6738.[2][5] The inhibition of ATR by AZD6738 abrogates the G2/M cell cycle checkpoint, leading to premature mitotic entry with unrepaired DNA, ultimately causing cell death, particularly in cancer cells with high replicative stress or deficiencies in other DDR pathways, such as ATM loss.[7][9][10] Both compounds, with this compound's activity being hypoxia-dependent, lead to an increase in DNA damage markers such as γH2AX.[2][10][11]
Data Presentation
Table 1: Comparative IC50 Values of AZD6738 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for AZD6738 in a range of cancer cell lines, demonstrating its potency as a single agent.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LoVo | Colorectal Cancer | 0.52 | [1] |
| NCI-H1373 | Lung Cancer | 5.32 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.75 (Normoxia), 0.23 (Hypoxia) | [2] |
| SNU478 | Biliary Tract Cancer | Low (Specific value not provided) | [11] |
| SNU869 | Biliary Tract Cancer | Low (Specific value not provided) | [11] |
| HCT116 | Colorectal Cancer | ≥1 | [12] |
| HT29 | Colorectal Cancer | ≥1 | [12] |
Table 2: Comparative Effects of this compound and AZD6738 on DNA Damage and Cell Viability
This table highlights the differential effects of this compound and AZD6738 under normoxic and hypoxic conditions.
| Parameter | Compound | Condition | Effect | Reference |
| Cell Viability | AZD6738 | Normoxia & Hypoxia | Decreased cell viability in both conditions. | [2] |
| This compound | Normoxia | Minimal effect on cell viability. | [2] | |
| This compound | Hypoxia | Significantly decreased cell viability. | [2] | |
| DNA Damage (γH2AX) | AZD6738 | Normoxia & Hypoxia | Increased γH2AX levels in both conditions. | [2][11] |
| This compound | Normoxia | No significant increase in γH2AX. | [2] | |
| This compound | Hypoxia | Increased γH2AX levels. | [2] | |
| Toxicity in Normal Cells | AZD6738 | Normoxia | Toxic to normal cells. | [2] |
| This compound | Normoxia | Less toxic to normal cells compared to AZD6738. | [2] |
Experimental Protocols
Western Blot Analysis for Phospho-Chk1 (Ser345)
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, Chk1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HeLa, U2OS) and allow them to adhere overnight. Induce DNA damage with an agent like hydroxyurea (B1673989) (2 mM for 4 hours) or UV radiation. Concurrently, treat cells with varying concentrations of AZD6738, this compound (under normoxic and hypoxic conditions), or a vehicle control (DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[8]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein in Laemmli sample buffer.
-
Separate proteins on a 10% polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[8]
-
-
Immunoblotting:
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands with an imaging system.[9]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or total Chk1.[9]
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compounds on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or AZD6738 for the desired duration (e.g., 24-72 hours).[13]
-
Cell Harvesting: Collect both adherent and floating cells. Use trypsin-EDTA to detach adherent cells.[13]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[3][13]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[13]
-
Incubate in the dark at room temperature for 30 minutes.[13]
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use the software to gate and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3][13]
Alkaline Comet Assay for DNA Strand Breaks
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: After treatment with this compound or AZD6738, harvest the cells and resuspend them in PBS.
-
Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and pipette onto a pre-coated slide. Allow the agarose to solidify at 4°C.[14][15]
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.[1][16]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for a period to allow the DNA to unwind.[1][16]
-
Electrophoresis: Apply an electric field to the slides. The fragmented DNA will migrate out of the nucleus, forming a "comet tail."[1][16]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).[1]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software.[1][15]
Mandatory Visualization
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR inhibitor AZD6738 increases the sensitivity of colorectal cancer cells to 5-fluorouracil by inhibiting repair of DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer [e-crt.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. benchchem.com [benchchem.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for ICT10336: A Guide for Laboratory Professionals
For research use only. Not for clinical or human use.
This document provides essential safety and logistical information for the proper disposal of ICT10336, a hypoxia-responsive prodrug of the ATR inhibitor, AZD6738. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As an investigational compound with cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste.
I. Immediate Safety Precautions
Before initiating any disposal procedures, ensure the following safety measures are in place:
-
Designated Area: All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear safety goggles, a lab coat, and chemical-resistant gloves. For procedures with a risk of splashing, a face shield is also required.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be readily accessible and recently tested. It is recommended that personnel do not work alone when handling this compound.
II. Waste Segregation and Containerization
Proper segregation of waste is the first step in ensuring safe disposal. All items that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous waste.
| Waste Category | Description | Container Type |
| Unused/Expired this compound | Any remaining stock of this compound, whether in solid or solution form. | Original, sealed container or a labeled, leak-proof hazardous waste container. |
| Contaminated Sharps | Needles, syringes, glass vials, and any other sharp objects that have been in contact with this compound. | Puncture-resistant sharps container labeled as "Cytotoxic Waste." |
| Contaminated Solids | Gloves, disposable lab coats, bench paper, pipette tips, and any other solid materials contaminated with this compound. | Labeled, leak-proof hazardous waste container (e.g., a designated bin with a biohazard symbol). |
| Contaminated Liquids | Solvents, buffers, and any other liquid waste containing this compound. | Labeled, leak-proof, and chemically compatible hazardous waste container. |
III. Step-by-Step Disposal Protocol
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Prepare the designated waste containers in the chemical fume hood.
2. Packaging and Labeling:
- For unused or expired product, ensure the original container is securely sealed. If transferring to a new container, label it clearly with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
- Place all contaminated sharps directly into the designated sharps container. Do not recap, bend, or break needles.
- Carefully place all contaminated solid waste into the appropriate hazardous waste container.
- Pour all contaminated liquid waste into the designated liquid waste container. Ensure the container is compatible with the solvents used.
- Securely close all waste containers.
3. Storage:
- Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
- Ensure the storage area is well-ventilated and that incompatible waste types are segregated.
4. Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Do not dispose of any this compound waste down the drain or in the regular trash.
- All waste containing this compound must be disposed of through a licensed hazardous waste contractor, typically via incineration.[1][2]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from a laboratory setting.
Caption: Workflow for the proper disposal of this compound laboratory waste.
References
Personal protective equipment for handling ICT10336
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling the investigational compound ICT10336. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe and effective laboratory practices.
This compound is a hypoxia-responsive prodrug of the Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, AZD6738.[1][2] It is designed to selectively release its active payload, AZD6738, in hypoxic conditions often found in solid tumors.[1][2][3] While research indicates that this compound is metabolically stable and less toxic to normal cells compared to AZD6738, it should be handled with care as an investigational cytotoxic agent.[1][2][3]
Personal Protective Equipment (PPE)
Comprehensive personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of chemotherapy-tested gloves |
| Weighing and Reconstitution | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety glasses with side shields or splash goggles- Respiratory protection (e.g., N95 or higher) if not handled in a containment system |
| In Vitro / In Vivo Dosing | - Double pair of chemotherapy-tested gloves- Disposable gown- Safety glasses with side shields or splash goggles |
| Waste Disposal | - Double pair of chemotherapy-tested gloves- Disposable gown |
| Spill Cleanup | - Double pair of chemotherapy-tested gloves- Disposable gown- Splash goggles- Respiratory protection (as determined by spill size and location) |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound. The following step-by-step guidance outlines the key procedures from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Segregation: Store this compound separately from other non-hazardous chemicals in a designated, clearly labeled, and secure location with restricted access.
-
Temperature: Store at the recommended temperature as specified on the product datasheet.
Preparation of Stock Solutions
-
Containment: All weighing and reconstitution activities must be performed in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.
-
Personal Protective Equipment: At a minimum, wear a lab coat, double gloves, and eye protection.
-
Technique: Use a spatula to carefully transfer the powdered compound. When dissolving, add the solvent slowly to avoid splashing.
Experimental Use
-
Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard symbol.
-
Handling: Use Luer-Lok syringes and needless systems where possible to minimize the risk of spills and sharps injuries.
-
Transport: When moving solutions between laboratories, use sealed, secondary containers.
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Sharps: Needles, syringes, and glass vials should be disposed of in a designated, puncture-resistant sharps container labeled "Cytotoxic Waste."
-
Solid Waste: Contaminated gloves, gowns, bench paper, and plasticware should be placed in a clearly marked, leak-proof "Cytotoxic Waste" bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
-
Decontamination:
-
All non-disposable equipment (e.g., spatulas, stir bars) must be decontaminated after use. A validated decontamination procedure should be followed, which may include washing with a suitable detergent and rinsing with appropriate solvents.
-
Work surfaces should be decontaminated at the end of each procedure and after any spills.
-
-
Final Disposal: All cytotoxic waste must be disposed of through your institution's hazardous waste management program, typically involving high-temperature incineration.
Experimental Protocols
While detailed, step-by-step protocols for specific experiments with this compound are not publicly available, the following methodologies are based on published research and provide a framework for key experimental setups.
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hypoxic Conditions (if applicable): For experiments investigating hypoxia-dependent effects, transfer plates to a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration before and during treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the appropriate wells.
-
Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualized Workflows
To further clarify the procedural relationships, the following diagrams illustrate key workflows for handling this compound.
Caption: Workflow for Handling this compound from Receipt to Disposal.
Caption: Signaling Pathway of this compound Activation.
References
- 1. Hypoxia‐Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment‐Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-Responsive Prodrug of ATR Inhibitor, AZD6738, Selectively Eradicates Treatment-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
